(S)-4-Benzyl-3-(chloromethyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-benzyl-3-(chloromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRCVCNYPADFER-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650631 | |
| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917572-28-2 | |
| Record name | (3S)-4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (S)-4-Benzyl-3-(chloromethyl)morpholine: Synthesis, Characterization, and Application in Drug Discovery
Foreword: The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved metabolic stability, aqueous solubility, and blood-brain barrier permeability in drug candidates.[1] Within this privileged class of heterocycles, (S)-4-Benzyl-3-(chloromethyl)morpholine has emerged as a critical building block, particularly in the synthesis of neurologically active compounds. This guide provides an in-depth examination of this versatile intermediate, from its synthesis and characterization to its strategic application in the development of sophisticated pharmaceutical agents.
Compound Identification and Properties
CAS Number: 917572-28-2
This compound is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a chloromethyl group at the C-3 position with (S)-stereochemistry. This specific stereoisomer is of significant interest in the asymmetric synthesis of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO | |
| Molecular Weight | 225.72 g/mol | |
| Appearance | Typically an oil or low-melting solid | Supplier Data |
| Boiling Point | ~316 °C at 760 mmHg (Predicted) | ChemBlink |
| Density | ~1.13 g/cm³ (Predicted) | ChemBlink |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient route begins with the commercially available and enantiopure (S)-3-amino-1,2-propanediol.
Synthetic Pathway Overview
The overall synthetic strategy involves the initial construction of the chiral morpholine core, followed by N-benzylation, and finally, the conversion of a primary alcohol to the target chloromethyl group. This approach ensures the preservation of the critical (S)-stereocenter.
Sources
An In-depth Technical Guide to (S)-4-Benzyl-3-(chloromethyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (S)-4-benzyl-3-(chloromethyl)morpholine, a key chiral intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and purification, outline methods for its analytical characterization, and explore its critical role in the development of therapeutic agents, most notably as a precursor to selective norepinephrine reuptake inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile building block.
Core Properties of this compound
This compound is a substituted morpholine derivative valued for its specific stereochemistry, which is often crucial for pharmacological activity. The benzyl group provides a lipophilic handle, while the chloromethyl group serves as a reactive site for further chemical elaboration.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Weight | 225.71 g/mol | [1][2][3] |
| Molecular Formula | C₁₂H₁₆ClNO | [1][2][3] |
| CAS Number | 110167-16-3 | [1][3] |
| Appearance | Colorless liquid (predicted) | [2] |
| Density | 1.132 ± 0.06 g/cm³ (predicted) | [2][3] |
| Boiling Point | 120-122 °C at 1 mmHg | [2] |
| Flash Point | 144.1 °C | [2][3] |
| Storage Conditions | 2-8 °C | [2] |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The general strategy involves the formation of the N-benzylated morpholine ring system, followed by the introduction of the chloromethyl group.
Synthetic Pathway Overview
The synthesis commences with the reductive amination of benzaldehyde with ethanolamine to form N-benzylethanolamine. This intermediate then undergoes a cyclization reaction with a suitable C2-synthon to form the morpholine ring. Subsequent reduction and chlorination yield the final product. The chirality is typically introduced through a chiral starting material or a chiral resolution step. A generalized workflow is depicted below.
Caption: Overall workflow from synthesis to application of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative synthesis based on established chemical principles for morpholine derivatives.[4]
Step 1: Synthesis of N-Benzylethanolamine
-
Reaction Setup: To a high-pressure reaction vessel, add benzaldehyde (1.0 eq), ethanolamine (1.1 eq), methanol as the solvent, a suitable base such as anhydrous potassium carbonate (0.1 eq), and a Pd/C catalyst (3% w/w).
-
Hydrogenation: Seal the vessel, evacuate the air and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen to 1 MPa.
-
Reaction: Stir the mixture at 60 °C for 6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst. Distill the filtrate under reduced pressure to obtain N-benzylethanolamine as a colorless liquid.
Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethyl-morpholine
This step often involves chiral starting materials or resolution to achieve the desired (S)-enantiomer. A general reduction of a morpholinone precursor is described here.
-
Precursor Synthesis: A suitable precursor, such as (S)-4-benzyl-morpholine-3-one, is required. This can be synthesized through various routes, including the cyclization of N-benzylethanolamine with a chiral glyoxylic acid derivative.
-
Reduction: Dissolve the morpholinone precursor in an appropriate solvent like tetrahydrofuran (THF). Under an inert atmosphere and cooled in an ice bath, slowly add a reducing agent (e.g., Lithium Aluminum Hydride).
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring for completion by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Step 3: Chlorination to this compound
-
Reaction Setup: Dissolve the (S)-4-benzyl-2-hydroxymethyl-morpholine from the previous step in a suitable solvent such as dichloromethane.
-
Chlorination: Cool the solution in an ice bath and add a chlorinating agent (e.g., thionyl chloride) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully add aqueous sodium hydroxide to neutralize the reaction mixture. Extract the product with dichloromethane, wash with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the final product is crucial to remove any remaining reagents and byproducts.
-
Chromatography: Purify the crude this compound by column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Fraction Collection: Collect the fractions containing the pure product and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[5][6] The spectra should be consistent with the proposed structure, showing characteristic peaks for the benzyl, morpholine, and chloromethyl protons and carbons.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A chiral HPLC method can be developed to assess the enantiomeric excess of the (S)-enantiomer.
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly for its precursors like N-benzylethanolamine.
The following diagram illustrates a typical analytical workflow for quality control.
Caption: Analytical workflow for the characterization of this compound.
Applications in Medicinal Chemistry
The morpholine moiety is considered a "privileged pharmacophore" in drug discovery due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[7]
Key Intermediate in Pharmaceutical Synthesis
This compound is a crucial building block for the synthesis of various biologically active compounds.[8] Its primary utility lies in its role as a precursor to more complex molecules where the morpholine scaffold is a key pharmacophoric element.
Synthesis of Reboxetine
A prominent application of this compound is in the synthesis of the antidepressant drug Reboxetine.[9] Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression and other neurological disorders.[9] The (S,S)-enantiomer of Reboxetine is the active form, and its synthesis relies on the chirality of intermediates like this compound.
Broader Therapeutic Potential
Derivatives of benzylmorpholine have been investigated for a range of therapeutic applications, including:
-
Antidepressants and Anxiolytics: By targeting serotonin and norepinephrine reuptake, these compounds can modulate mood and are useful in treating depression and anxiety.[10]
-
α-Glucosidase Inhibitors: Some morpholine-containing compounds have shown potential as α-glucosidase inhibitors, which are relevant for the management of type 2 diabetes.[11]
-
Anticancer and Anti-inflammatory Agents: The morpholine scaffold is present in a variety of compounds with anticancer and anti-inflammatory properties.[11][12]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is predicted to be a corrosive and irritating compound.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
-
Organic Syntheses. Benzyl chloromethyl ether. Available at: [Link]
- Google Patents. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]
- Google Patents. US7294623B2 - Benzyl morpholine derivatives.
- Supporting Information for a scientific article (details unavailable
-
Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. Available at: [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
PubChem. Reboxetine. Available at: [Link]
- Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
PubMed. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available at: [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
NIH. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Available at: [Link]
-
ChemBK. 4-benzyl-2-(chloromethyl)morpholine. Available at: [Link]
Sources
- 1. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]
- 4. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 5. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to the Physical Properties of (S)-4-Benzyl-3-(chloromethyl)morpholine
Introduction
(S)-4-Benzyl-3-(chloromethyl)morpholine is a chiral synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. As a substituted morpholine, it belongs to a class of compounds widely recognized for their prevalence in drug candidates and bioactive molecules, owing to the favorable physicochemical and pharmacokinetic properties conferred by the morpholine scaffold.[1] The presence of a chiral center at the C3 position, a reactive chloromethyl group, and a lipophilic benzyl group makes this molecule a versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data for handling, characterization, and downstream application of this important chemical entity. Where experimental data for the specific (S)-enantiomer is not publicly available, data for the racemate is provided, along with scientifically grounded predictions to guide laboratory work.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound and its corresponding racemate are summarized below. It is crucial to distinguish between the specific enantiomer and the racemic mixture in research and procurement, as designated by their respective CAS Registry Numbers. The majority of the available quantitative data pertains to the racemic mixture (CAS No. 110167-16-3). The physical properties of a single enantiomer, such as the boiling point, density, and refractive index, are expected to be identical to those of the racemate. The primary distinguishing physical property of an enantiomer is its optical rotation, for which specific data is not currently available in public literature.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | (3S)-4-benzyl-3-(chloromethyl)morpholine | - | - |
| Molecular Formula | C₁₂H₁₆ClNO | - | [2] |
| Molecular Weight | 225.71 g/mol | - | [2][3] |
| CAS Registry No. | 917572-28-2 (for S-enantiomer) | - | - |
| CAS Registry No. | 110167-16-3 (for racemate) | - | [2] |
| Appearance | Solid (predicted) | Inferred | |
| Boiling Point | 316.06 °C at 760 mmHg | Calculated | |
| Density | 1.132 g/cm³ | Calculated | [2] |
| Flash Point | 144.95 °C | Calculated | [2] |
| Refractive Index | 1.537 | Calculated | [2] |
Section 2: Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, its structure allows for reliable prediction of its spectroscopic features. This section provides an expert analysis of the expected data from key analytical techniques, which is vital for structural confirmation and purity assessment.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The asymmetry introduced by the C3 chiral center renders the protons on the morpholine ring diastereotopic, leading to a more complex spectrum than would be seen in an achiral analogue.
-
¹H NMR:
-
Aromatic Protons (H-a): Five protons from the benzyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (H-b): The two protons of the benzylic CH₂ group are diastereotopic due to the adjacent chiral center. They are expected to appear as two distinct doublets (an AB quartet) around δ 3.5-4.0 ppm.
-
Chloromethyl Protons (H-c): The two protons of the CH₂Cl group are also diastereotopic. They will likely present as a complex multiplet, often a doublet of doublets, in the range of δ 3.5-3.8 ppm.
-
Morpholine Protons (H-d, H-e, H-f, H-g): The six protons on the morpholine ring will exhibit complex splitting patterns. Protons on the same carbon (geminal protons) are diastereotopic, as are protons on different carbons. Expect a series of complex multiplets spanning from approximately δ 2.0 to 4.0 ppm. For instance, the protons on C5 (H-e, H-f) adjacent to the oxygen will be further downfield than those on C6 (H-g) adjacent to the nitrogen.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the six carbons of the benzyl ring are expected between δ 127-140 ppm.
-
Benzylic Carbon: The benzylic CH₂ carbon should appear around δ 60-65 ppm.
-
Morpholine Carbons: The four carbons of the morpholine ring will be in the aliphatic region, typically from δ 50-75 ppm. The carbons adjacent to oxygen (C2, C5) will be further downfield than those adjacent to nitrogen (C3, C6).
-
Chloromethyl Carbon: The CH₂Cl carbon signal is expected in the range of δ 45-50 ppm.
-
2.2 Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observable at m/z 225. A characteristic isotopic pattern for the presence of one chlorine atom, a peak at [M+2]⁺ with approximately one-third the intensity of the [M]⁺ peak, would be a key diagnostic feature. Common fragmentation pathways would likely include:
-
Loss of a benzyl group: leading to a fragment at m/z 134.
-
Loss of a chloromethyl group: resulting in a fragment at m/z 176.
-
Formation of the benzyl cation: a prominent peak at m/z 91.
2.3 Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the functional groups present. Key expected absorption bands include:
-
~3030 cm⁻¹: Aromatic C-H stretching from the benzyl group.
-
2850-3000 cm⁻¹: Aliphatic C-H stretching from the morpholine and methylene groups.[4]
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.[4]
-
~1115 cm⁻¹: Strong C-O-C stretching from the morpholine ether linkage.
-
~700-750 cm⁻¹: C-Cl stretching.
Section 3: Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized methods for determining physical properties are essential. The following protocols represent best practices for the characterization of a novel or reference chemical standard like this compound.
3.1 Protocol: Melting Point Determination
The melting point is a critical indicator of purity.
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating rate (10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat at a slow rate (1-2 °C/min) through the previously determined approximate range.
-
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound should exhibit a sharp melting range of <2 °C.
3.2 Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.
-
Analysis:
-
Insert the NMR tube into the spectrometer.
-
Acquire standard ¹H and ¹³C spectra according to instrument-specific standard operating procedures.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and reference the spectra to the TMS peak at 0 ppm.
-
Section 4: Solubility, Handling, and Safety
4.1 Predicted Solubility
Based on its molecular structure, this compound is predicted to have the following solubility profile:
-
High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
-
Moderate Solubility: In alcohols like methanol and ethanol.
-
Low Solubility: In non-polar solvents like hexanes.
-
Insoluble: In water.
The combination of the polar morpholine ring and the non-polar benzyl group gives the molecule an amphiphilic character, making it adaptable to a range of reaction conditions.[5]
4.2 Handling and Safety Considerations
-
Hazards: Assumed to be corrosive and an irritant. May cause severe skin burns and eye damage.[3][6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
Conclusion
This compound is a valuable chiral building block with well-defined, albeit partially predicted, physical properties. This guide provides a robust framework for its identification, handling, and quality control in a research and development setting. The provided spectroscopic predictions and experimental protocols offer a self-validating system for scientists to confirm the identity and purity of their material, ensuring the integrity of subsequent synthetic applications.
References
-
PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Nasirtabrizi, M. H., Ghashangi, Z., Parchehbaf Jadid, A., & Nouri Molalar, M. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(12), 5641-5645.
- Al-Mourabit, A., & Zard, S. Z. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(2), 157-183.
- Riaz, M., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(16), 4991.
-
ATB (Automated Topology Builder). (n.d.). 4-(4-Methoxyphenyl)morpholine. The University of Queensland. Retrieved from [Link]
-
Wikipedia. (2025, March 7). 3-Benzhydrylmorpholine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Acryloylmorpholine (CAS 5117-12-4). Retrieved from [Link]
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
-
SpectraBase. (n.d.). N-benzyl-2,6-dimethyl-4-morpholinecarboxamide - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyl-2-(decan-4-yloxymethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dipropylene Glycol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]
- 3. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
(S)-4-Benzyl-3-(chloromethyl)morpholine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (S)-4-Benzyl-3-(chloromethyl)morpholine
Abstract
This compound is a chiral morpholine derivative of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents.[1] The precise three-dimensional arrangement of its atoms—its structure and stereochemistry—is critical, as even minor variations can profoundly impact biological activity and safety. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this molecule, targeted at researchers, scientists, and drug development professionals. We will move beyond a simple checklist of techniques, instead detailing the scientific rationale behind an integrated, multi-technique approach that ensures the highest level of confidence in the final structural assignment. The protocols described herein are designed to be self-validating, establishing a robust and trustworthy analytical workflow.
Foundational Strategy: An Orthogonal Approach
The cornerstone of modern structure elucidation is the use of multiple, independent (orthogonal) analytical techniques. This strategy mitigates the risk of misinterpretation inherent in any single method. For a chiral molecule like this compound, the analytical challenge is threefold: confirming the molecular formula, establishing the correct atomic connectivity (the "constitution"), and verifying the absolute configuration of the single stereocenter at the C3 position.
Our approach is a systematic process where each analytical step builds upon the last, culminating in a cohesive and irrefutable structural assignment.
Figure 1: A comprehensive workflow for the structural elucidation of this compound.
Confirming Molecular Formula and Constitution
The initial hypothesis for the structure is often derived from its synthesis. This compound can be synthesized from (S)-(4-benzylmorpholin-3-yl)methanol via chlorination with an agent like thionyl chloride.[2] While this provides a strong starting point, it does not preclude the formation of impurities or unexpected rearrangements.
Mass Spectrometry (MS)
Causality: The first step is to confirm that the compound has the correct molecular mass. High-Resolution Mass Spectrometry (HRMS) is superior to low-resolution MS as it provides the elemental composition, offering a much higher degree of confidence.
Expected Results: For the molecular formula C₁₂H₁₆ClNO, the expected exact mass for the protonated molecule [M+H]⁺ is 226.0993 Da. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion, with a peak at [M+2+H]⁺ (containing ³⁷Cl) that is approximately one-third the intensity of the [M+H]⁺ peak (containing ³⁵Cl).[3]
Protocol Trustworthiness: The observation of the correct exact mass to within 5 ppm and the correct M/M+2 isotopic ratio provides very strong evidence for the proposed elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle. The typical NMR pattern for a morpholine ring involves two distinct sets of CH₂ signals, often around 2.5 ppm (adjacent to nitrogen) and 3.7 ppm (adjacent to oxygen).[4][5]
Expected ¹H and ¹³C NMR Data: Based on the proposed structure, a detailed set of NMR signals can be predicted.
| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| Benzyl -CH₂- | ~3.5 (s, 2H) | ~60-65 | HMBC to Benzyl C1', C2', C6'; HMBC to Morpholine C2, C6 |
| Benzyl-Ar-H | ~7.2-7.4 (m, 5H) | ~127-130 | COSY between aromatic protons |
| Morpholine H3 | ~3.0-3.2 (m, 1H) | ~60-65 | COSY to H2, H5; HMBC to Chloromethyl C, Benzyl -CH₂- |
| Chloromethyl -CH₂Cl | ~3.6-3.8 (dd, 2H) | ~45-50 | COSY to H3; HMBC to C3, C4 |
| Morpholine H2, H6 | ~2.2-2.8 (m, 2H) | ~50-55 | COSY to H3, H5; HMBC to Benzyl -CH₂- |
| Morpholine H5, H7 | ~3.6-3.9 (m, 2H) | ~67-70 | COSY to H2, H6 |
Table 1: Predicted NMR assignments for this compound in CDCl₃.
Protocol Trustworthiness: A complete and consistent assignment of all proton and carbon signals through 2D NMR correlations provides unambiguous confirmation of the molecule's constitution, leaving no doubt about which atoms are bonded to each other.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, corroborating the findings from NMR and MS.
Expected Results: The FTIR spectrum should display characteristic absorption bands:
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching from the morpholine and benzyl groups.
-
~1115-1130 cm⁻¹: A strong, characteristic C-O-C ether stretch from the morpholine ring.[6]
-
~700-750 cm⁻¹: C-Cl stretching.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching from the benzyl ring.
Protocol Trustworthiness: The presence of these key bands, especially the strong C-O-C stretch, confirms the integrity of the morpholine core.
Verification of Purity and Stereochemical Integrity
With the constitution confirmed, the focus shifts to purity and, most critically, the absolute configuration of the C3 stereocenter.
Purity Assessment by HPLC
Causality: Before determining stereochemical purity, it is essential to establish the overall chemical purity. A standard reversed-phase HPLC method is used to separate the target compound from any synthetic precursors, by-products, or degradation products.
Protocol: A gradient elution on a C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Purity is assessed by integrating the area of the main peak relative to all other peaks detected by a UV detector (e.g., at 254 nm).
Enantiomeric Purity by Chiral HPLC
Causality: Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated by standard HPLC.[7] Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[8][9]
Protocol Trustworthiness: This is the benchmark method for determining enantiomeric excess (e.e.). A well-resolved separation showing a single major peak corresponding to the (S)-enantiomer and a baseline or minimal peak at the retention time of the (R)-enantiomer (if a racemic standard is available) provides a quantitative measure of stereochemical purity.
Absolute Configuration by Vibrational Circular Dichroism (VCD)
Causality: While chiral HPLC confirms enantiomeric purity, it does not inherently assign the absolute configuration. VCD is a powerful technique that provides a definitive answer for molecules in solution.[10] It measures the differential absorption of left and right circularly polarized infrared light. Since enantiomers produce mirror-image VCD spectra, comparing the experimental spectrum of the sample to a theoretically calculated spectrum for a known configuration (e.g., 'S') allows for an unambiguous assignment.[11][12]
Protocol:
-
Measure Experimental VCD: Dissolve the sample in a suitable solvent (e.g., CDCl₃) and acquire the experimental VCD and IR spectra.
-
Calculate Theoretical VCD: Use Density Functional Theory (DFT) to calculate the theoretical VCD spectrum for the (S)-enantiomer.
-
Compare Spectra: If the experimental VCD spectrum matches the calculated spectrum for the (S)-enantiomer in terms of the signs (+/-) and relative intensities of the major bands, the absolute configuration is confirmed as (S). If it is a mirror image, the configuration is (R).
Figure 2: Workflow for absolute configuration assignment using VCD spectroscopy.
X-ray Crystallography: The Gold Standard
If the compound can be grown into a single crystal of sufficient quality, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of both connectivity and absolute stereochemistry.[13][14] It generates a 3D model of the molecule as it exists in the crystal lattice. While powerful, obtaining suitable crystals can be a significant bottleneck.
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Infuse the sample directly or via flow injection. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Data Processing: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of one chlorine atom.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is useful to distinguish CH/CH₃ from CH₂ signals.
-
2D NMR:
-
COSY: To establish ¹H-¹H coupling networks (e.g., within the morpholine ring).
-
HSQC: To correlate each proton to its directly attached carbon.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting fragments (e.g., linking the benzyl group to the morpholine nitrogen).
-
Protocol 3: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol (normal phase) or an alcohol/acetonitrile mixture. Modifiers like diethylamine (for basic compounds) may be required.
-
Analysis: Inject a solution of the sample (~1 mg/mL). If available, inject a racemic mixture to identify the retention times of both enantiomers.
-
Quantification: Calculate the enantiomeric excess by the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] * 100, where [S] and [R] are the peak areas of the S and R enantiomers, respectively.
Conclusion
The structural elucidation of this compound is not a task to be accomplished with a single experiment. It requires a rigorous, multi-faceted approach that systematically confirms the molecular formula, atomic connectivity, purity, and absolute stereochemistry. By integrating data from HRMS, a full suite of NMR experiments, FTIR, and dedicated chiral analyses like chiral HPLC and VCD, researchers can achieve an unambiguous and trustworthy structural assignment. This level of analytical rigor is fundamental to advancing drug development programs, ensuring that the precise molecular entity is understood and characterized before its progression as a candidate therapeutic.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. PubChem Compound Database. [Link]
-
Amerigo Scientific. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [Link]
-
ChemBK. (2024). 4-benzyl-2-(chloromethyl)morpholine. [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164–173. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Wang, J., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8503813. [Link]
-
Bangladesh Journal of Scientific and Industrial Research. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
-
National Center for Biotechnology Information. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
-
MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central. [Link]
-
LCGC. (n.d.). Enantiomer Separations. [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (2017). Abt synthesized morpholine derivatives NMR spectra?. [Link]
-
MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]
-
National Center for Biotechnology Information. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. [Link]
-
MDPI. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2023). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PubMed Central. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Fisher Scientific. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine, 97%, Thermo Scientific. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Chiral Morpholine Derivatives
Introduction: The Morpholine Scaffold and the Significance of Chirality in Drug Discovery
The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs and clinical candidates stems from its unique physicochemical properties. The morpholine moiety can enhance aqueous solubility, metabolic stability, and bioavailability of a molecule.[1][3] Furthermore, its flexible chair-like conformation allows it to adapt to various enzyme binding pockets, and the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[4][5]
Chirality, the property of "handedness" in molecules, adds a critical layer of complexity and specificity to drug design. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the synthesis and evaluation of enantiomerically pure chiral morpholine derivatives are of paramount importance in the development of potent and selective therapeutic agents.[6][7][8] This guide provides a comprehensive overview of the diverse biological activities of chiral morpholine derivatives, delving into their mechanisms of action and the experimental methodologies used to assess their therapeutic potential.
Diverse Biological Activities of Chiral Morpholine Derivatives
Chiral morpholine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
The morpholine scaffold is a key component in numerous anticancer agents.[9] Chiral morpholine derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
One significant target is the phosphatidylinositol 3-kinase (PI3K)/mTOR pathway, which is frequently dysregulated in cancer.[10] Certain morpholine-containing compounds have been identified as potent inhibitors of these kinases.[10] Another important target is topoisomerase II, an enzyme essential for DNA replication and repair.[11] Inhibition of this enzyme by morpholine derivatives can lead to DNA damage and apoptosis in cancer cells.[11]
A series of morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[12] Several of these compounds displayed significant cytotoxic activity, with some showing IC50 values in the low micromolar range.[12] Mechanistic studies revealed that these compounds induce cell cycle arrest in the G1 phase and trigger apoptosis.[12] Similarly, novel morpholine-benzimidazole-oxadiazole derivatives have been investigated as potential anticancer agents, with some compounds exhibiting high cytotoxic activity against the HT-29 human colon cancer cell line and potent inhibition of VEGFR-2, a key regulator of angiogenesis.[13]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[14][15] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as those involved in cell wall biosynthesis. For instance, some morpholine derivatives act by inhibiting ergosterol biosynthesis in the fungal cell membrane.[16]
Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their in vitro antimicrobial activities. Several of these compounds exhibited activity against Mycobacterium smegmatis, a non-pigmented, rapidly growing mycobacterium.[17] Schiff bases derived from 4-(4-aminophenyl)morpholin-3-one have also shown notable activity against various bacterial and fungal strains. Furthermore, certain morpholine derivatives have demonstrated a broad spectrum of action, inhibiting a high percentage of tested bacterial strains.[3]
Central Nervous System (CNS) Activity
The unique physicochemical properties of the morpholine ring, particularly its ability to cross the blood-brain barrier, make it an attractive scaffold for the development of CNS-active drugs.[4][5][10] Chiral morpholine derivatives have shown potential in treating a range of neurological and psychiatric disorders.
In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[4][18] Dysregulation of these enzymes is implicated in the pathology of these conditions.[4] The morpholine ring can interact within the entrance of the enzyme's active site, orienting the rest of the molecule for optimal binding.[10]
Morpholine derivatives have also been explored for their potential in managing mood disorders and pain.[19][20] They can act as modulators of various neurotransmitter receptors.[10][19] For example, some aryl-morpholine derivatives show structural similarity to endogenous ligands and can interact with receptors involved in mood regulation.[10]
Data Presentation: Summary of Biological Activities
| Compound Class | Therapeutic Area | Molecular Target(s) | Key Findings |
| Morpholine-substituted quinazolines | Anticancer | - | Induce G1 cell cycle arrest and apoptosis in A549, MCF-7, and SHSY-5Y cell lines.[12] |
| Morpholine-benzimidazole-oxadiazoles | Anticancer | VEGFR-2 | Potent inhibition of VEGFR-2 and high cytotoxicity against HT-29 colon cancer cells.[13] |
| Morpholine derivatives with azole nucleus | Antimicrobial | - | Activity against Mycobacterium smegmatis and other microorganisms. |
| Schiff bases of 4-(4-aminophenyl)morpholin-3-one | Antimicrobial | - | Notable activity against various bacterial and fungal strains. |
| Aryl-morpholine derivatives | CNS Disorders | AChE, BuChE, MAO-A, MAO-B, Neurotransmitter Receptors | Potential for treating neurodegenerative diseases, mood disorders, and pain.[4][10] |
Experimental Protocols and Methodologies
The evaluation of the biological activity of novel chiral morpholine derivatives involves a cascade of in vitro assays.[21][22][23] These assays are designed to determine a compound's potency, selectivity, and mechanism of action.
In Vitro Cytotoxicity Assays
A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity against cancer cell lines.[24][25][26] The MTT assay is a widely used colorimetric method for this purpose.[27]
MTT Assay Protocol [27]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the chiral morpholine derivative for a specified incubation period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[24]
Diagram of the In Vitro Cytotoxicity Testing Workflow
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[24]
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial activity of chiral morpholine derivatives, several methods can be employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29]
Broth Microdilution Method [28][30]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[30]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi).[29]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29]
Diagram of the Broth Microdilution Method
Caption: Key steps in the broth microdilution method for MIC determination.
Receptor Binding Assays
For chiral morpholine derivatives targeting specific receptors, receptor binding assays are crucial for determining their affinity and selectivity.[21][31] These assays typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently labeled ligand for binding to the receptor.[32][33][34]
Competitive Radioligand Binding Assay Protocol [33][35]
-
Reagent Preparation: Prepare a source of the target receptor (e.g., cell membrane preparations), a radiolabeled ligand with known affinity for the receptor, and the unlabeled chiral morpholine derivative (the competitor).[31]
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[33]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the cell membranes.[35]
-
Quantification: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the determination of the IC50 value, which can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[33]
Diagram of the Competitive Radioligand Binding Assay
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accio.github.io [accio.github.io]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 30. ovid.com [ovid.com]
- 31. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. giffordbioscience.com [giffordbioscience.com]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Morpholine, a simple six-membered saturated heterocycle, has ascended to the status of a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unassuming structure, housing both an amine and an ether functional group, belies the profound impact it has had on drug design. This technical guide provides an in-depth exploration of the morpholine moiety, moving beyond a mere catalog of its applications to dissect the fundamental physicochemical and structural attributes that render it an indispensable tool for the modern drug hunter. We will delve into the causal relationships between its properties and its ability to enhance pharmacokinetic and pharmacodynamic profiles, detail synthetic strategies, and provide field-proven insights into its application in contemporary drug discovery, with a focus on oncology and central nervous system (CNS) disorders.
The Rationale Behind a Privileged Scaffold: Deconstructing the Morpholine Advantage
The frequent incorporation of the morpholine ring into a vast array of approved and experimental drugs is not coincidental.[2][3] It is a deliberate design choice rooted in a unique confluence of properties that collectively address several critical challenges in drug development.
Physicochemical Properties: A Symphony of Solubility and Stability
The utility of the morpholine scaffold is fundamentally anchored in its advantageous physicochemical characteristics.[1] The presence of the ether oxygen atom imparts a significant influence on the adjacent nitrogen atom, withdrawing electron density and thereby reducing its basicity (pKa ≈ 8.4) compared to analogous saturated amines like piperidine.[4] This attenuated basicity is crucial for minimizing off-target interactions with acidic cellular components and can lead to a more favorable safety profile.
Furthermore, the morpholine ring strikes a delicate and highly desirable balance between lipophilicity and hydrophilicity.[5] The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility and facilitating interactions with biological targets, while the carbon backbone provides a degree of lipophilicity necessary for membrane permeability.[6] This amphipathic nature is particularly beneficial for oral bioavailability and for achieving the requisite blood-brain barrier (BBB) penetration for CNS-active drugs.[7][8]
| Property | Value | Significance in Drug Design |
| pKa | ~8.4[1] | Reduced basicity minimizes off-target effects and improves safety. |
| logP | -0.86[9] | Indicates a favorable balance of hydrophilicity and lipophilicity. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | Enhances aqueous solubility and target binding interactions.[6] |
| Metabolic Stability | Generally High | The ring is often resistant to metabolic degradation, improving half-life.[5][7] |
Pharmacokinetic Profile: Engineering "Drug-Likeness"
A significant driver for the use of the morpholine scaffold is its ability to confer a more "drug-like" pharmacokinetic profile.[2] Compounds containing this moiety often exhibit improved metabolic stability, as the ring is less susceptible to enzymatic degradation compared to other cyclic amines.[5][7] This can lead to a longer plasma half-life and a more predictable in vivo exposure. Moreover, the balanced solubility and permeability characteristics frequently translate to good oral absorption and favorable distribution, metabolism, and excretion (ADME) properties.[6]
Structural Role: More Than Just a Solubilizing Group
Beyond its impact on physicochemical properties, the morpholine ring plays a critical structural role in molecular recognition. Its chair-like conformation provides a rigid and well-defined scaffold that can be used to orient other pharmacophoric elements in the correct spatial arrangement for optimal binding to a biological target.[6][7] This is particularly evident in its application as a "hinge-binder" in kinase inhibitors, where the oxygen atom can form crucial hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[6][10]
The Morpholine Scaffold in Action: Therapeutic Applications
The versatility of the morpholine ring is underscored by its presence in a wide range of therapeutic agents targeting diverse disease areas.
Oncology: A Key Player in Kinase Inhibition
In the realm of oncology, the morpholine moiety has become a hallmark of many successful kinase inhibitors.[11][12] The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, frequently dysregulated in cancer, has been a particularly fruitful area for the application of morpholine-containing drugs.[5][11]
Mechanism of Action: Hinge-Binding in PI3K/mTOR Inhibitors
Many PI3K and mTOR inhibitors utilize a morpholine ring to anchor the molecule within the ATP-binding site.[5][10] The morpholine oxygen forms a critical hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase.[5] This interaction is a cornerstone of the inhibitor's potency and selectivity.
Caption: Interaction of a morpholine-containing kinase inhibitor with the PI3K active site.
A notable example is Gefitinib (Iressa) , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[4] The morpholine group in Gefitinib enhances its solubility and contributes to its favorable pharmacokinetic profile.[13]
Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
The development of drugs for CNS disorders is notoriously challenging due to the formidable blood-brain barrier. The well-balanced lipophilic-hydrophilic profile of the morpholine ring makes it an invaluable scaffold for designing CNS-active agents.[7][8]
Several approved CNS drugs incorporate the morpholine moiety, including:
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[7]
-
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used to treat depression.[14]
-
Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[7] In aprepitant, the morpholine ring acts as a scaffold to correctly position the three interacting arms of the molecule for optimal receptor binding.[5][7]
Synthetic Strategies and Methodologies
The widespread use of the morpholine scaffold is also a testament to its synthetic accessibility.[2][15] A variety of robust and scalable synthetic routes have been developed for the preparation of morpholine and its derivatives.
General Synthesis of the Morpholine Ring
A common and straightforward method for the synthesis of the morpholine ring involves the dehydration of diethanolamine with sulfuric acid.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, cautiously add concentrated sulfuric acid to diethanolamine in a 1:1 molar ratio.
-
Heating: Heat the mixture to a temperature of 150-160 °C.
-
Distillation: Morpholine will begin to distill over. Collect the distillate.
-
Purification: The crude morpholine can be purified by fractional distillation.
Caption: General synthetic scheme for the formation of morpholine from diethanolamine.
Synthesis of Substituted Morpholine Derivatives
The functionalization of the morpholine ring is key to its application in medicinal chemistry. One common approach is the N-alkylation of morpholine with a suitable electrophile.
Experimental Protocol: N-Alkylation of Morpholine
-
Dissolution: Dissolve morpholine in a suitable aprotic solvent such as acetonitrile or dimethylformamide.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.
-
Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography.
Bioisosteric Replacement: Evolving the Scaffold
While the morpholine ring possesses many favorable attributes, it can be metabolically labile in certain contexts.[16][17] This has led to the exploration of bioisosteric replacements that retain the desirable properties of the morpholine scaffold while improving metabolic stability or fine-tuning other characteristics.
Common bioisosteres for the morpholine ring include:
-
Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the electronic properties and metabolic profile of the molecule.[18]
-
Piperazine: While more basic, the piperazine ring is a common alternative, and its second nitrogen atom offers an additional point for substitution.[19]
-
Bridged and Spirocyclic Analogs: More rigid, three-dimensional structures can be introduced to improve selectivity and reduce off-target effects.[20][21]
The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific drug target and desired pharmacokinetic profile.
Conclusion and Future Perspectives
The morpholine scaffold has firmly established itself as a privileged and indispensable component in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, metabolic stability, and synthetic tractability has enabled the development of numerous life-changing medicines.[22][23] The ability of the morpholine ring to enhance solubility, improve pharmacokinetic profiles, and act as a rigid scaffold for precise pharmacophore presentation ensures its continued relevance in drug discovery.
Future research will undoubtedly focus on the development of novel morpholine bioisosteres to further refine drug properties and overcome challenges such as metabolic instability and the emergence of drug resistance.[24][25] The continued exploration of new synthetic methodologies for the efficient construction and functionalization of the morpholine ring will also be a key enabler of future drug discovery efforts. As our understanding of the intricate interplay between molecular structure and biological function deepens, the humble morpholine ring is poised to remain at the forefront of innovative drug design for years to come.
References
-
Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
-
Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
-
Konstantina Tzara, et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]
-
Konstantina Tzara, et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]
-
Konstantina Tzara, et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available from: [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
-
Archana Kumari & Rajesh K. Singh. Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer. Available from: [Link]
-
Giulia Morra, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]
-
ResearchGate. Revealing quinquennial anticancer journey of morpholine: A SAR based review. Available from: [Link]
-
Anjali Sharma, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available from: [Link]
-
Amrita Jain & Sanjeev Kumar Sahu. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
-
Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
-
Pankaj Kumar Sharma, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available from: [Link]
-
Anjali Sharma, et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available from: [Link]
-
ResearchGate. Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Available from: [Link]
-
Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. Available from: [Link]
-
Anubhav Dubey, et al. An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available from: [Link]
-
European Journal of Medicinal Chemistry. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available from: [Link]
-
ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]
-
Paul V Fish, et al. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available from: [Link]
-
International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Available from: [Link]
-
Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. Available from: [Link]
-
PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]
-
ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available from: [Link]
-
ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]
-
Kapil Kumar Goel, et al. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]
-
ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available from: [Link]
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Available from: [Link]
-
PubChem. Morpholine. Available from: [Link]
-
ResearchGate. The structures of various FDA-approved N-aryl morpholine-based drugs. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 17. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 18. jchemrev.com [jchemrev.com]
- 19. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. enamine.net [enamine.net]
The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Morpholine, a six-membered saturated heterocycle, has cemented its status as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Its integration into drug candidates is driven by a unique combination of favorable physicochemical properties, metabolic stability, and synthetic tractability.[2][3] The strategic substitution on the morpholine ring allows for the fine-tuning of a molecule's pharmacological activity, potency, selectivity, and pharmacokinetic profile.[2][4] This guide provides a comprehensive technical overview of the applications of substituted morpholines in drug discovery, delving into their role in clinically approved drugs, their impact on various therapeutic areas, and the underlying principles guiding their use in drug design.
The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The prevalence of the morpholine ring in drug design is not coincidental; it is a direct result of its advantageous physicochemical characteristics. The presence of an ether oxygen and an amine nitrogen within the six-membered ring imparts a unique set of properties:
-
Modulated Basicity: The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7), which is often beneficial for optimizing drug-receptor interactions and reducing off-target effects.[1][5]
-
Enhanced Solubility: The morpholine unit can act as both a hydrogen bond donor and acceptor, contributing to improved aqueous solubility, a critical factor for oral bioavailability.[5][6]
-
Metabolic Stability: The morpholine ring itself is relatively resistant to metabolic degradation, although oxidation of the ring can occur.[4][7][8] This stability can lead to a more predictable pharmacokinetic profile and a longer half-life.
-
Favorable Lipophilicity: The morpholine moiety offers a good balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-like properties.[6]
-
Scaffold for Diversity: The morpholine ring serves as a versatile and conformationally flexible scaffold, allowing for the attachment of various substituents in a defined spatial orientation to interact with biological targets.[6][9][10]
These properties collectively contribute to the "drug-likeness" of molecules containing a substituted morpholine, making it a favored building block for medicinal chemists.[2]
Substituted Morpholines in Clinically Approved Drugs: Case Studies
The tangible success of the morpholine scaffold is best illustrated by its presence in a number of clinically approved drugs across diverse therapeutic areas.
Linezolid: A Pioneer in Oxazolidinone Antibiotics
Linezolid is a synthetic antibiotic from the oxazolidinone class, indicated for the treatment of serious infections caused by Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[7][8]
-
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[7][8] This action prevents the formation of the functional 70S initiation complex, a unique mechanism that minimizes cross-resistance with other protein synthesis inhibitors.[11][12]
-
Role of the Substituted Morpholine: The N-aryl substituted morpholine ring in Linezolid is a critical component of its pharmacophore. The morpholine ring itself is metabolized via oxidation into two inactive carboxylic acid metabolites.[7][8] Furthermore, Linezolid acts as a weak, reversible, nonselective monoamine oxidase inhibitor (MAOI), a property that can lead to drug interactions.[7][8]
Aprepitant: A Neurokinin-1 Receptor Antagonist for Nausea and Vomiting
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). [13][14]
-
Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide, to NK1 receptors in the brain's vomiting center. [15][16][17]By antagonizing these receptors, aprepitant prevents the downstream signaling that leads to the emetic reflex. [17]* Role of the Substituted Morpholine: The morpholine ring in aprepitant is a key structural feature that acts as a scaffold, correctly positioning the other pharmacophoric elements for optimal interaction with the NK1 receptor. [6][9]The crystal structure of aprepitant complexed with the NK1 receptor has confirmed the importance of the morpholine moiety in directing the three interacting arms of the molecule into their correct positions. [6]
Therapeutic Areas Influenced by Substituted Morpholines
The versatility of the morpholine scaffold has led to its exploration in a wide range of therapeutic areas. [2][18]
| Therapeutic Area | Target/Mechanism | Example(s) |
|---|---|---|
| Oncology | Kinase inhibition (e.g., EGFR, PI3K/mTOR) | Gefitinib, Canertinib [19][20] |
| Infectious Diseases | Bacterial protein synthesis inhibition, Antifungal activity | Linezolid, Finafloxacin [8][20] |
| Central Nervous System (CNS) | Neurotransmitter reuptake inhibition, Receptor antagonism | Reboxetine, Moclobemide, Aprepitant [9][21] |
| Cardiovascular Diseases | Beta-adrenergic receptor antagonism | Timolol [21] |
| Inflammatory Diseases | Anti-inflammatory activity | Morazone [21]|
This table highlights the broad applicability of substituted morpholines in addressing a multitude of diseases through diverse mechanisms of action.
Synthetic Strategies for Substituted Morpholines
The accessibility of diverse substituted morpholines is crucial for structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to construct and functionalize the morpholine ring. [3][22]
Palladium-Catalyzed Intramolecular Carboamination
A notable and efficient method for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. [23][24]This approach is particularly valuable for generating enantiopure morpholines from readily available chiral amino alcohols. [23] Experimental Protocol: Representative Procedure for Pd-Catalyzed Carboamination [23]
-
A Schlenk tube is evacuated, flame-dried, and backfilled with nitrogen.
-
The tube is charged with Pd(OAc)₂ (e.g., 2.3 mg, 0.01 mmol), a suitable phosphine ligand like P(2-furyl)₃ (e.g., 9.3 mg, 0.04 mmol), and NaOtBu (e.g., 96.1 mg, 1.0 mmol).
-
The tube is again evacuated and backfilled with nitrogen.
-
The aryl bromide (1.0 mmol) and a solution of the O-allyl ethanolamine substrate (0.50 mmol) in toluene (1.25 mL) are added to the Schlenk tube.
-
The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.
Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Ugi reaction, followed by an intramolecular cyclization, offer a rapid and diversity-oriented approach to synthesizing highly substituted morpholines and piperazines. [10]This strategy allows for the assembly of complex scaffolds from simple, readily available starting materials in a one-pot or two-step sequence. [10]
Structure-Activity Relationship (SAR) and Drug Design Principles
The ability to systematically modify the substituents on the morpholine ring is fundamental to optimizing the biological activity and pharmacokinetic properties of a drug candidate. [4][25] Key SAR Insights:
-
N-Substitution: The substituent on the nitrogen atom often plays a crucial role in target engagement and can significantly influence potency and selectivity. In many kinase inhibitors, for example, the N-aryl group is a key pharmacophoric element. [4]* C-Substitution: Substitution on the carbon atoms of the morpholine ring can modulate the molecule's conformation, lipophilicity, and metabolic stability. Introducing substituents at the C-2, C-3, C-5, or C-6 positions can be used to probe the binding pocket of a target and improve affinity. [26]* Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine and piperazine to improve properties such as metabolic stability and solubility. [5][27]
Future Perspectives
The role of substituted morpholines in drug discovery is expected to continue expanding. [28]Ongoing research focuses on the development of novel synthetic methodologies to access more complex and diverse morpholine scaffolds. [26][29]Furthermore, the application of computational methods and a deeper understanding of SAR will continue to guide the rational design of next-generation morpholine-based therapeutics with enhanced efficacy and safety profiles. [29]The proven track record and versatile nature of the morpholine scaffold ensure its continued prominence in the medicinal chemist's toolbox for years to come.
References
- Pharmacology of Linezolid. (2025, October 5). Google AI Search.
- Le, J., & Cios, D. A. (2024, March 1). Linezolid. In StatPearls. StatPearls Publishing.
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). National Center for Biotechnology Information.
- Gefitinib | Drug Guide. (n.d.). MedSchool.
- Aprepitant: Uses and Mechanism of Action. (2025, April 28). DFW Anesthesia Professionals.
- Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). Benchchem.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019, September 12). PubMed.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, January 11). PubMed.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate.
- Patel, K., & Singh, A. (2024, January 11). Aprepitant. In StatPearls. StatPearls Publishing.
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.
- Aprepitant. (n.d.). Wikipedia.
- Linezolid. (n.d.). Wikipedia.
- Gefitinib. (n.d.). Wikipedia.
- What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse.
- What is the mechanism of Linezolid? (2024, July 17). Patsnap Synapse.
- What is the mechanism of Aprepitant? (2024, July 17). Patsnap Synapse.
- Linezolid: a review of its properties, function, and use in critical care. (2018, June 18). National Center for Biotechnology Information.
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.). ResearchGate.
- Aprepitant. (2023, October 15). MedlinePlus.
- A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information.
- A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. (n.d.). Benchchem.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed.
- De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017, January 19). ACS Publications.
- Expanding complex morpholines using systematic chemical diversity. (n.d.). University of California, Irvine.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Center for Biotechnology Information.
- Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20). ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 18). Semantic Scholar.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). MDPI.
- A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate.
- Structure-activity relationship in morphine analogues. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 15. anesthesiologydfw.com [anesthesiologydfw.com]
- 16. Aprepitant - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 18. ijprems.com [ijprems.com]
- 19. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 27. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 28. e3s-conferences.org [e3s-conferences.org]
- 29. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Chiral Morpholines
Introduction: The Privileged Status of Chiral Morpholines in Modern Chemistry
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique physicochemical properties—including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability—make it an exceptionally desirable scaffold in drug design.[1][2] From the antibacterial agent Linezolid to the anticoagulant Rivaroxaban and the antiemetic Aprepitant, the morpholine motif is integral to the therapeutic success of numerous FDA-approved drugs.[3][4]
The true challenge and value, however, lie not just in the morpholine ring itself, but in the precise three-dimensional arrangement of its substituents. The stereochemistry of the morpholine core is often critical for therapeutic efficacy and safety, dictating how a molecule interacts with its biological target.[1] Consequently, the development of robust, efficient, and stereocontrolled methods for synthesizing enantiomerically pure morpholines is a paramount objective for researchers in organic synthesis and drug development.
While numerous synthetic methods exist, they are broadly categorized by how chirality is introduced and controlled.[5] Historically, reliance on the "chiral pool"—naturally occurring enantiopure starting materials—was common.[6][7] However, the field has progressively moved towards more elegant and versatile catalytic asymmetric strategies that can generate chirality with high fidelity from simple, achiral precursors.[1][8]
This guide provides a comprehensive overview of the core strategies for chiral morpholine synthesis. It is designed for the practicing researcher, moving beyond a simple recitation of reactions to explain the mechanistic causality behind experimental choices. We will explore diastereoselective and enantioselective methods, provide field-proven protocols, and illustrate the industrial relevance of these strategies through case studies of major pharmaceuticals.
Part 1: Diastereoselective Synthesis: Leveraging Existing Chirality
Diastereoselective strategies construct the morpholine ring by taking advantage of one or more pre-existing stereocenters within the starting material. The inherent chirality of the substrate directs the formation of new stereocenters, leading to a specific diastereomer of the product. These methods are powerful for building complex, multi-substituted morpholines where relative stereochemistry is key.
Key Strategy: Transition Metal-Catalyzed Intramolecular Cyclizations
A prominent and elegant diastereoselective approach involves the intramolecular cyclization of substrates containing both the nucleophilic amine/alcohol and the electrophilic partner. Transition metal catalysis is often essential for activating the substrate and controlling the stereochemical outcome.
Causality Behind the Selectivity: The Power of Coordination
The diastereoselectivity in these reactions is often governed by the formation of a transient, organized transition state. In the case of a palladium-catalyzed Tsuji-Trost reaction followed by an iron-catalyzed heterocyclization, the initial amino alcohol attacks a π-allyl palladium intermediate. The stereochemistry of the starting materials dictates the facial selectivity of this attack. The subsequent iron(III)-catalyzed cyclization proceeds via an intramolecular oxo- or aza-Michael addition, where the tethered nucleophile attacks an activated alkene. The reaction equilibrates to the thermodynamically most stable cis-diastereoisomer, which minimizes steric interactions within the six-membered ring.[9][10]
Workflow: Pd(0)/Fe(III) Sequential Catalysis for Disubstituted Morpholines
This one-pot method provides a highly atom-economical route to various substituted morpholines from vinyloxiranes and amino alcohols, with water being the only byproduct.[9][10]
Caption: Pd/Fe catalyzed diastereoselective morpholine synthesis.
Representative Experimental Protocol: Diastereoselective Synthesis of 2,6-Disubstituted Morpholines[9][10]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Reagent Addition: Add the vinyloxirane (1.0 mmol, 1.0 equiv) and the amino alcohol (1.2 mmol, 1.2 equiv) dissolved in anhydrous CH₂Cl₂ (5 mL).
-
Initial Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Second Catalyst Addition: Add FeCl₃ (0.1 mmol, 10 mol%) to the reaction mixture.
-
Cyclization: Continue stirring at room temperature for 12-24 hours, monitoring by TLC for the formation of the morpholine product.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired morpholine.
Data Summary: Substrate Scope and Diastereoselectivity
| Entry | Vinyloxirane Substituent (R¹) | Amino Alcohol Substituent (R²) | Product | Yield (%) | d.r. (cis:trans) |
| 1 | Phenyl | Methyl | 2-Methyl-6-phenylmorpholine | 85 | >20:1 |
| 2 | 4-Cl-Ph | Benzyl | 2-Benzyl-6-(4-chlorophenyl)morpholine | 81 | >20:1 |
| 3 | Cyclohexyl | Phenyl | 2-Phenyl-6-cyclohexylmorpholine | 75 | 15:1 |
| 4 | n-Butyl | Isopropyl | 2-Isopropyl-6-butylmorpholine | 78 | 10:1 |
| Data is representative of results reported in the literature.[9][10] |
Part 2: Catalytic Enantioselective Synthesis: Forging Chirality
The pinnacle of modern chiral synthesis is the use of catalytic enantioselective methods. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral or racemic precursors. This approach is highly efficient, atom-economical, and offers access to either enantiomer of the target molecule simply by choosing the appropriate catalyst enantiomer.[1]
Key Strategy 1: Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation is one of the most powerful and reliable methods for creating stereocenters.[1][11] The strategy involves the synthesis of a prochiral dehydromorpholine (an enamine equivalent), which is then reduced with H₂ gas in the presence of a chiral transition metal catalyst, typically rhodium or ruthenium complexed with a chiral phosphine ligand.
Causality Behind the Selectivity: The Chiral Ligand Environment
The success of this reaction hinges on the chiral ligand. Ligands such as SKP-Phos form a C₂-symmetric chiral pocket around the rhodium metal center.[11][12] The dehydromorpholine substrate coordinates to the metal in a specific orientation to minimize steric clash with the ligand's bulky groups. This coordination geometry effectively blocks one face of the C=C double bond, forcing the delivery of hydrogen from the less-hindered face. This directed delivery results in the formation of one enantiomer of the morpholine product with exceptionally high fidelity.[11]
Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Representative Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine[1]
-
Catalyst Preparation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) to a dried Schlenk tube. Add anhydrous, degassed CH₂Cl₂ (2 mL) and stir at room temperature for 30 minutes to form the orange-red catalyst solution.
-
Reaction Setup: In a separate glass liner for an autoclave, dissolve the dehydromorpholine substrate (1.0 mmol) in anhydrous, degassed CH₂Cl₂ (3 mL).
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with H₂ gas (3 times), and then pressurize to 50 atm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (hexane/ethyl acetate). Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Summary: Asymmetric Hydrogenation Performance
| Entry | Dehydromorpholine Substituent | Ligand | Yield (%) | ee (%) |
| 1 | 2-Phenyl | (R,R)-SKP-Phos | >99 | 99 (R) |
| 2 | 2-(4-Chlorophenyl) | (R,R)-SKP-Phos | >99 | 99 (R) |
| 3 | 2-(2-Naphthyl) | (R,R)-SKP-Phos | >99 | 98 (R) |
| 4 | 2-Cyclohexyl | (R,R)-SKP-Phos | >99 | 97 (R) |
| Data is representative of results reported in the literature.[1][11][12] |
Key Strategy 2: Organocatalytic Asymmetric Cyclization
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third pillar of catalysis alongside transition metals and enzymes. For morpholine synthesis, this often involves activating a substrate towards a stereoselective cyclization.
Causality Behind the Selectivity: Cinchona Alkaloids in Halocyclization
A powerful example is the enantioselective chlorocycloetherification of N-alkenyl amino alcohols to form 2,2-disubstituted morpholines.[8] In this reaction, a cinchona alkaloid-derived catalyst, which possesses a basic quinuclidine nitrogen, activates a chlorinating agent (like N-chlorosuccinimide, NCS). Simultaneously, the catalyst's hydroxyl group can form a hydrogen bond with the amino alcohol substrate, bringing it into the chiral environment. This ternary complex pre-organizes the substrate for a highly stereoselective intramolecular attack on the activated chlorine, followed by ring closure, to yield the morpholine with a chiral quaternary center.[8]
Workflow: Organocatalyzed Enantioselective Chlorocycloetherification
Caption: Proposed mechanism for organocatalytic halocyclization.
Part 3: Applications in Pharmaceutical Synthesis - Case Studies
The ultimate validation of a synthetic methodology is its application in the synthesis of complex, high-value molecules. The strategies discussed above are not merely academic curiosities; they are enabling technologies for the production of life-saving medicines.
Case Study 1: Aprepitant (Emend®)
Aprepitant is a potent antiemetic agent used to prevent chemotherapy-induced nausea and vomiting. Its structure features a complex, highly substituted chiral morpholine core with three contiguous stereocenters.[13]
The industrial synthesis of Aprepitant is a masterclass in stereocontrol. A key intermediate, the cis-vicinally substituted morpholine, is constructed through a diastereoselective reduction of an oxazinone precursor.[13] More advanced asymmetric approaches can access key morpholinone intermediates via enantioselective epoxidation followed by a stereospecific epoxide ring-opening reaction.[14] A particularly innovative manufacturing process utilizes a crystallization-induced diastereoselective transformation to obtain the desired stereoisomer in high purity and yield, demonstrating a powerful synergy between reaction engineering and stereoselective synthesis.[15]
Case Study 2: Linezolid (Zyvox®)
Linezolid is a crucial antibiotic for treating serious infections caused by multidrug-resistant Gram-positive bacteria.[16] While its core is an oxazolidinone, a key building block is 3-fluoro-4-morpholinoaniline. The synthesis of this piece often starts from morpholine itself and proceeds through nitration and reduction. The chirality is introduced later in the synthesis. However, the principles of controlling reactivity on substituted aromatic systems are paramount. Several synthetic routes have been developed, including convergent continuous flow processes that assemble the entire molecule in a series of connected steps without intermediate purification, showcasing the drive for efficiency and safety in pharmaceutical manufacturing.[17][18]
Case Study 3: Rivaroxaban (Xarelto®)
Rivaroxaban is a widely prescribed direct factor Xa inhibitor used as an anticoagulant. The molecule contains a central 4-(4-aminophenyl)-3-morpholinone moiety.[19][20] The synthesis of this key intermediate is a critical part of the overall process. It is typically prepared by reacting 2-(phenylamino)ethanol with chloroacetyl chloride to form 4-phenyl-3-morpholinone, followed by nitration and subsequent reduction of the nitro group to the aniline.[20] The final coupling of this morpholinone piece with the chiral oxazolidinone side chain, which is prepared separately, completes the synthesis of the drug.[19][21]
Conclusion and Future Outlook
The synthesis of chiral morpholines has evolved from a reliance on nature's chiral pool to the sophisticated and precise domain of asymmetric catalysis. Diastereoselective methods provide excellent control over relative stereochemistry, while enantioselective catalytic strategies, particularly asymmetric hydrogenation and organocatalysis, offer unparalleled efficiency in creating absolute stereochemistry from simple starting materials.
The profound impact of these methodologies is evident in their successful application to the industrial-scale synthesis of complex pharmaceuticals. The causality is clear: by understanding and manipulating the transition states of catalytic cycles, chemists can direct reactions to produce a single desired stereoisomer with remarkable precision.
Looking ahead, the field will continue to push the boundaries of efficiency, sustainability, and scope. The development of catalysts based on earth-abundant metals, the expansion of photocatalytic methods, and the integration of biocatalysis are all promising frontiers.[22][23][24] The ultimate goal remains the same: to develop synthetic tools that are so robust, predictable, and versatile that the synthesis of any desired chiral morpholine becomes a routine and straightforward endeavor, thereby accelerating the discovery and development of the next generation of medicines.
References
-
Morpholine synthesis . Organic Chemistry Portal. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . National Center for Biotechnology Information (PMC). [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines . National Institutes of Health (NIH). [Link]
-
Recent progress in the synthesis of morpholines . ResearchGate. [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification . Royal Society of Chemistry Publishing. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . Semantic Scholar. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals . PubMed. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines . ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]
- Process for the preparation of linezolid.
-
A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines . ACS Publications. [Link]
-
Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials . Synfacts. [Link]
-
Chapter 10 Synthesis of aprepitant . ResearchGate. [Link]
-
Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols . Royal Society of Chemistry Publishing. [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent . Der Pharma Chemica. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant . ACS Publications. [Link]
-
Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form . ResearchGate. [Link]
- Chemical synthesis method for linezolid.
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation . ACS Publications. [Link]
-
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition . PubMed. [Link]
- An improved process for the preparation of aprepitant.
-
Seven-step, continuous flow synthesis of linezolid (1) . ResearchGate. [Link]
-
Selected examples of drugs containing chiral morpholine moieties . ResearchGate. [Link]
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant . ResearchGate. [Link]
-
A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines . Organic Chemistry Portal. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation . ACS Publications. [Link]
- An improved process for the preparation of rivaroxaban involving novel intermediate.
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate . ACS Publications. [Link]
-
Synthesis of Antibiotic Linezolid Analogues . ijpsr.com. [Link]
-
A short Chiral Pool Synthesis . YouTube. [Link]
-
Synthesis And Process Research Of Rivaroxaban . Globe Thesis. [Link]
-
A PROCESS FOR PREPARATION OF RIVAROXABAN . Googleapis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medkoo.com [medkoo.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. globethesis.com [globethesis.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. Morpholine synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique structural and physicochemical properties, such as improved metabolic stability, enhanced aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable building block for drug development.[1] The introduction of stereocenters into the morpholine ring is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit vastly different biological activities.[4][5]
(S)-4-Benzyl-3-(chloromethyl)morpholine is a key chiral intermediate used in the synthesis of more complex molecules. The benzyl group serves as a common protecting group for the morpholine nitrogen, while the reactive chloromethyl group at the stereogenic C-3 position provides a handle for further synthetic elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.[6] This document provides a detailed, two-step protocol for the synthesis of this valuable building block, starting from the commercially available (S)-morpholin-3-ylmethanol.
Synthetic Strategy and Rationale
The synthesis of this compound is efficiently achieved through a two-step sequence that preserves the integrity of the chiral center.
-
N-Benzylation: The synthesis commences with the protection of the secondary amine of (S)-morpholin-3-ylmethanol via alkylation with benzyl bromide. This step yields the key alcohol intermediate, (S)-(4-benzylmorpholin-3-yl)methanol.
-
Chlorination: The primary alcohol of the benzylated intermediate is then converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂). This classic transformation provides the target compound in high yield.
This strategy is advantageous as it utilizes a readily available chiral starting material and employs robust, well-established chemical transformations that are scalable and generally high-yielding.
Caption: Overall two-step synthetic pathway.
Detailed Experimental Protocols
Part A: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol
Rationale: This step involves a standard SN2 reaction where the nucleophilic secondary amine of the morpholine attacks the electrophilic benzylic carbon of benzyl bromide. N-ethyl-N,N-diisopropylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the formation of the unreactive ammonium salt of the starting material.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| (S)-Morpholin-3-ylmethanol | 117.15 | 5.00 g | 42.68 | 1.0 |
| Benzyl Bromide | 171.04 | 7.65 g (5.3 mL) | 44.72 | 1.05 |
| DIPEA | 129.24 | 6.62 g (8.9 mL) | 51.22 | 1.2 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
| Sat. aq. NaHCO₃ | - | 50 mL | - | - |
| 1M aq. KOH | - | 50 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-morpholin-3-ylmethanol (5.00 g, 42.68 mmol).
-
Dissolve the starting material in acetonitrile (100 mL).
-
Add DIPEA (8.9 mL, 51.22 mmol) to the solution, followed by the dropwise addition of benzyl bromide (5.3 mL, 44.72 mmol) at room temperature (~20°C).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in dichloromethane (100 mL). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and 1M aqueous potassium hydroxide (50 mL) to remove any remaining acidic byproducts and excess reagents.[4] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product. The expected mass spectrometry result is an [M+H]⁺ ion at m/z 208.[4] An expected yield is approximately 89%.[4]
Part B: Synthesis of this compound
Rationale: The primary alcohol is converted to an alkyl chloride using thionyl chloride. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| (S)-(4-Benzylmorpholin-3-yl)methanol | 207.27 | 7.85 g | 37.87 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.40 g (3.3 mL) | 45.44 | 1.2 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the alcohol intermediate (7.85 g, 37.87 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (3.3 mL, 45.44 mmol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 15 hours.[4] Monitor the reaction by TLC.
-
Work-up: a. Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice water (~100 mL). b. Transfer the quenched mixture to a separatory funnel and neutralize by the careful, portion-wise addition of saturated aqueous sodium bicarbonate until effervescence ceases (pH ~8). c. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers and wash with water (50 mL) and then brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
-
Characterization: Confirm the final product structure. The expected mass spectrometry result is an [M+H]⁺ ion at m/z 226.[4] The reaction is reported to proceed in quantitative yield.[4]
Workflow Visualization and Data Summary
Caption: Detailed experimental workflow for the two-step synthesis.
Summary of Expected Results:
| Step | Product | Expected Yield | Key Characterization (MS ESI) |
| 1 | (S)-(4-Benzylmorpholin-3-yl)methanol | ~89% | [M+H]⁺ at m/z 208[4] |
| 2 | This compound | Quantitative (~100%) | [M+H]⁺ at m/z 226[4] |
Self-Validation and Quality Control
To ensure the trustworthiness of this protocol, rigorous in-process controls and final product characterization are essential.
-
Reaction Monitoring: The progress of both reactions should be meticulously monitored by TLC using an appropriate eluent system (e.g., hexane/ethyl acetate). This confirms the consumption of starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts due to prolonged reaction times.
-
Structural Confirmation: The identity of the intermediate and the final product must be confirmed unambiguously. This should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
-
Purity Assessment: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), ideally on both a reverse-phase and a chiral column to confirm both chemical and enantiomeric purity.
By implementing these validation steps, researchers can be confident in the identity and quality of the synthesized this compound, ensuring its suitability for subsequent applications in drug discovery and development.
References
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Gao, Y., et al. (2016). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
- Sharma, P.K., et al. (2024).
- Trifonov, R.E. (2013). Morpholines. Synthesis and Biological Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
Application Note: A Practical and Scalable Asymmetric Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine
Abstract: This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-4-benzyl-3-(chloromethyl)morpholine, a valuable chiral building block in pharmaceutical development. Chiral morpholine scaffolds are integral to numerous biologically active compounds due to their favorable physicochemical properties, which can enhance metabolic stability and aqueous solubility.[1] The stereochemistry of these scaffolds is often critical for therapeutic efficacy.[1][2] This guide outlines a robust and enantioselective three-step synthetic route starting from commercially available materials, designed for scalability and reproducibility in a research or process development setting.
Introduction and Synthetic Strategy
The 3-substituted chiral morpholine core is a privileged structure in medicinal chemistry, notably as a key component in drugs such as the antidepressant Reboxetine.[3][4][5] The precise installation and control of the C3 stereocenter are paramount for achieving the desired pharmacological activity. This document details an efficient synthesis of the (S)-enantiomer of 4-benzyl-3-(chloromethyl)morpholine, a versatile intermediate for further elaboration.
Our synthetic approach is predicated on a strategy that installs the key stereocenter early and reliably using a chiral pool starting material. The causality behind this choice is to avoid costly and often lower-yielding chiral resolutions or asymmetric catalysis steps later in the sequence.
The three-step synthesis involves:
-
Stereospecific Epoxide Ring-Opening: Reaction of N-benzylethanolamine with enantiopure (R)-epichlorohydrin to form the key chiral amino alcohol intermediate, (S)-1-((2-hydroxyethyl)(benzyl)amino)-3-chloropropan-2-ol.
-
Diastereoselective Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis to construct the morpholine ring, yielding (S)-4-benzyl-3-(hydroxymethyl)morpholine.
-
Final Chlorination: Conversion of the primary hydroxyl group to the target chloromethyl functionality.
This pathway is designed to be a self-validating system, where successful formation of the intermediate in Step 1 directly leads to the desired stereochemical outcome in the final product.
Caption: High-level workflow for the asymmetric synthesis.
Reaction Schemes and Mechanistic Discussion
The overall transformation is depicted below. The key to the asymmetry is the SN2 attack of the amine on the terminal carbon of (R)-epichlorohydrin, which proceeds with inversion of stereochemistry at the adjacent carbon is notional, but sets the absolute stereochemistry of the secondary alcohol.
Overall Reaction Scheme:

Step 1: Epoxide Opening The synthesis commences with the nucleophilic ring-opening of (R)-epichlorohydrin by N-benzylethanolamine. The amine selectively attacks the sterically less hindered terminal carbon of the epoxide, a classic example of an SN2 reaction that is highly regioselective. This step establishes the crucial (S)-stereocenter of the intermediate diol. The reaction is typically performed in a protic solvent like ethanol or isopropanol to facilitate proton transfer during the opening.
Step 2: Intramolecular Williamson Ether Synthesis The formation of the morpholine ring is achieved via an intramolecular Williamson ether synthesis.[6][7] A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary hydroxyl group, which is more acidic than the primary one. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the primary chloride to form the six-membered heterocyclic ring. This cyclization is highly efficient due to the formation of a thermodynamically stable, strain-free ring.
Step 3: Deoxychlorination The final step is the conversion of the primary alcohol of the morpholine intermediate into the target chloromethyl group. Thionyl chloride (SOCl₂) is an effective reagent for this transformation. The alcohol attacks the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbon center in an SN2 fashion to yield the final product.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials including (R)-epichlorohydrin (toxic, carcinogen), sodium hydride (flammable solid, reacts violently with water), and thionyl chloride (corrosive, toxic). All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of (S)-1-((2-hydroxyethyl)(benzyl)amino)-3-chloropropan-2-ol
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| N-Benzylethanolamine | 151.21 | 1.0 | 15.12 g |
| (R)-Epichlorohydrin | 92.52 | 1.05 | 9.72 g (8.2 mL) |
| Isopropanol | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylethanolamine and isopropanol.
-
Stir the solution at room temperature to ensure homogeneity.
-
Add (R)-epichlorohydrin dropwise to the solution over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil is used directly in the next step without further purification.
Protocol 2: Synthesis of (S)-4-Benzyl-3-(hydroxymethyl)morpholine
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| Crude Intermediate from Step 1 | 243.73 | 1.0 | ~24.4 g |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.2 | 8.8 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |
Procedure:
-
Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend sodium hydride in 150 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude intermediate from Protocol 1 in 150 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the intermediate dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C. Vigorous hydrogen gas evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: Gradient of 50% to 80% Ethyl Acetate in Hexanes) to yield the product as a pale yellow oil.
Protocol 3: Synthesis of this compound
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| (S)-4-Benzyl-3-(hydroxymethyl)morpholine | 207.27 | 1.0 | 10.36 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | 7.14 g (4.3 mL) |
| Anhydrous Dichloromethane (DCM) | - | - | 150 mL |
| Pyridine (optional) | 79.10 | 0.1 | 0.4 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (S)-4-benzyl-3-(hydroxymethyl)morpholine in anhydrous DCM and cool to 0 °C.
-
Add a catalytic amount of pyridine (optional, can accelerate the reaction).
-
Add thionyl chloride dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly onto 100 g of crushed ice.
-
Carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is ~8.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by chromatography if necessary.
Data Presentation and Characterization
The identity and purity of the key intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | M.W. ( g/mol ) | Expected ¹H NMR δ (ppm) for -CH₂Cl | Expected Mass (m/z) [M+H]⁺ |
| (S)-4-Benzyl-3-(hydroxymethyl)morpholine | C₁₂H₁₇NO₂ | 207.27 | N/A | 208.13 |
| This compound[8] | C₁₂H₁₆ClNO | 225.71 | ~3.5-3.7 (d, 2H) | 226.10 |
Note: NMR chemical shifts are approximate and depend on the solvent used. Data should be compared against a characterized reference standard.
Caption: Step-by-step experimental and purification workflow.
Conclusion
This application note presents a reliable and enantioselective synthesis of this compound. The described three-step protocol leverages a chiral pool starting material to ensure high enantiopurity, employs standard and scalable organic transformations, and provides a practical route for researchers in drug discovery and development. The detailed, step-by-step instructions serve as a robust guide for producing this valuable chiral intermediate with high fidelity.
References
- BenchChem. (2025).
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
-
Son, S.-M., & Lee, H.-K. (2013). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. The Journal of Organic Chemistry, 78(17), 8396-8404. [Link]
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2548-2552. [Link]
-
Malyshev, M. G., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–813. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem Compound Database. [Link]
-
Butler, D. E., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5595-5599. [Link]
-
Liu, C., et al. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395-5401. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
Application Notes & Protocols: (S)-4-Benzyl-3-(chloromethyl)morpholine as a Versatile Chiral Building Block
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
The morpholine heterocycle is a privileged structure in modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a desirable scaffold for targeting a wide array of biological systems.[3] The generation of complex, C-functionalized morpholine derivatives, particularly those with defined stereochemistry, remains a key objective in drug discovery.[4][5]
(S)-4-Benzyl-3-(chloromethyl)morpholine emerges as a preeminent chiral building block for this purpose. This reagent provides a robust platform for introducing a stereochemically defined morpholine moiety into target molecules. Its structure is characterized by three key features:
-
A Pre-defined (S)-Stereocenter: It allows for the direct and reliable installation of a specific enantiomer, bypassing the need for chiral resolution or asymmetric synthesis at later stages.[6]
-
A Reactive Electrophilic Handle: The chloromethyl group at the C3 position is an excellent electrophile for a variety of nucleophiles, serving as the primary site for synthetic elaboration.
-
A Stable Protecting Group: The N-benzyl group provides robust protection to the morpholine nitrogen during initial synthetic transformations and can be readily removed in a subsequent step to allow for further diversification.
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties & Handling
A summary of the key properties of the title compound is provided below.
| Property | Value |
| IUPAC Name | (3S)-4-benzyl-3-(chloromethyl)morpholine |
| CAS Number | 917572-28-2[7][8][9] |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol [10][11] |
| Appearance | Typically an oil or low-melting solid |
| Storage | Store under inert atmosphere, refrigerated (2-8°C), and protected from moisture.[8] |
| Safety | Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[11] |
Synthesis of the Chiral Building Block
The most direct route to this compound involves the chlorination of its corresponding alcohol precursor, (S)-(4-benzylmorpholin-3-yl)methanol. This transformation is typically achieved with high efficiency using standard chlorinating agents.
Protocol 1: Synthesis via Chlorination of (S)-(4-benzylmorpholin-3-yl)methanol
This protocol describes a robust method using thionyl chloride for the conversion of the precursor alcohol to the desired chloromethyl intermediate.[12] The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride to yield the product.
Diagram of Synthetic Workflow
Caption: Synthesis of the title compound from its alcohol precursor.
| Parameter | Specification | Rationale |
| Starting Material | (S)-(4-benzylmorpholin-3-yl)methanol | Precursor with the required (S)-stereochemistry. |
| Reagent | Thionyl chloride (SOCl₂) | A common and effective reagent for converting primary alcohols to alkyl chlorides. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that solubilizes the starting material and does not react with SOCl₂. Anhydrous conditions are critical to prevent quenching of the reagent. |
| Temperature | 0°C to Room Temperature | The initial addition is often done at 0°C to control the initial exotherm, followed by stirring at room temperature to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Typical duration to ensure complete conversion. Progress should be monitored by TLC or LC-MS. |
| Work-up | Aqueous base (e.g., NaOH or NaHCO₃) quench | Neutralizes excess SOCl₂ and the HCl byproduct. The product is then extracted into an organic solvent. |
| Purification | Silica gel column chromatography (if necessary) | Although the reaction is often clean, chromatography can be used to remove any minor impurities. |
| Expected Yield | >95% (often quantitative)[12] | The reaction is highly efficient. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add thionyl chloride (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, carefully cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The product is often of sufficient purity for subsequent steps. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS. For mass spectrometry, an [M+H]⁺ peak at m/z 226 is expected.[12]
Core Application: Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, allowing for the covalent attachment of the chiral morpholine moiety to a diverse set of molecular scaffolds.
Protocol 2: General Procedure for N-Alkylation of Amines and Heterocycles
This is the most common application, enabling the synthesis of complex amines that are central to many pharmaceutical programs. The protocol is applicable to primary and secondary amines, anilines, and N-H containing heterocycles (e.g., imidazoles, benzimidazoles).[13][14]
Diagram of N-Alkylation Workflow
Caption: General workflow for SN2 displacement by nitrogen nucleophiles.
| Parameter | Specification | Rationale |
| Nucleophile | Amine or N-heterocycle (1.0 eq) | The molecule to be functionalized. |
| Electrophile | This compound (1.0 - 1.2 eq) | A slight excess can help drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃ (2.0-3.0 eq) or NaH (1.2 eq) | K₂CO₃ is a mild inorganic base suitable for most amines. NaH is a stronger, non-nucleophilic base used for less acidic N-H bonds (e.g., some heterocycles or secondary amines). |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate SN2 reactions. DMF offers better solubility for a wider range of substrates. |
| Temperature | Room Temperature to 80°C | Reaction rate is substrate-dependent. Less reactive nucleophiles may require heating. |
| Additives | KI (catalytic, optional) | In cases of slow reactions, catalytic potassium iodide can be added to perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the amine/heterocycle nucleophile (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (ACN or DMF).
-
Reagent Addition: Add this compound (1.1 eq) to the stirred suspension.
-
Reaction: Stir the reaction at the desired temperature (start at room temperature and heat if necessary). Monitor progress by TLC or LC-MS until the starting nucleophile is consumed.
-
Work-up (for K₂CO₃/ACN): Filter off the inorganic salts and rinse with ACN. Concentrate the filtrate under reduced pressure.
-
Work-up (for NaH/DMF): Cool the reaction to 0°C and carefully quench with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: The crude residue is purified by silica gel column chromatography to yield the desired N-alkylated product.
Downstream Modification: Deprotection and Diversification
A key strategic advantage of this building block is that the N-benzyl group can be cleanly removed post-alkylation, revealing a secondary amine. This new functional handle serves as a point for significant molecular diversification.
Protocol 3: N-Debenzylation via Catalytic Hydrogenation
This is the standard method for removing the N-benzyl group. It proceeds under mild conditions and typically gives high yields of the free secondary amine.
Diagram of Deprotection and Further Functionalization
Caption: N-debenzylation unlocks a secondary amine for further synthetic elaboration.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-benzyl protected morpholine derivative (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon or a Parr shaker).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can be flammable in air.
-
Isolation: Rinse the Celite pad with methanol and concentrate the combined filtrates under reduced pressure to obtain the deprotected secondary amine, which can be used directly in the next step.
Conclusion
This compound is a high-value, versatile chiral building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and predictable reactivity through SN2 displacement reactions provide a reliable method for incorporating the desirable morpholine scaffold into novel molecular architectures. The straightforward protocols for its use in alkylation reactions, coupled with the ease of subsequent N-debenzylation, open a clear pathway for rapid lead optimization and the exploration of complex chemical space. The methodologies presented herein offer a robust foundation for researchers aiming to leverage this powerful synthetic tool.
References
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Available at: [Link]
- Expanding complex morpholines using systematic chemical diversity. American Chemical Society.
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available at: [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]
- 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. Amerigo Scientific.
- Synthesis of Biologically Important Chiral Morpholine Deriv
- N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
-
(3S)-4-Benzyl-3-(chloromethyl)morpholine. J&K Scientific. Available at: [Link]
- 4-Benzyl-3-(chloromethyl)morpholine. BLD Pharm.
-
4-Benzyl-2-(chloromethyl)morpholine. PubChem. Available at: [Link]
- Morpholines. Synthesis and Biological Activity.
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. NIH. Available at: [Link]
-
Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link]
- Benzyl morpholine derivatives.
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Available at: [Link]
-
This compound. ChemUniverse. Available at: [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. 917572-28-2|this compound|BLD Pharm [bldpharm.com]
- 9. This compound [Q00095] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 10. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 11. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (S)-4-Benzyl-3-(chloromethyl)morpholine for Novel Scaffolds
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of the Chiral Morpholine Scaffold
In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold." Its incorporation into drug candidates is often associated with enhanced metabolic stability, improved aqueous solubility, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1][2][3] The morpholine ring's flexible conformation and ability to engage in hydrogen bonding can be pivotal for molecular recognition at biological targets.[2][3]
The specific stereoisomer, (S)-4-Benzyl-3-(chloromethyl)morpholine, represents a particularly valuable chiral building block. The defined (S)-stereochemistry at the C3 position is crucial, as biological systems are inherently chiral, and enantiomeric pairs often exhibit vastly different efficacy and safety profiles.[1] The chloromethyl group at this position serves as a highly reactive electrophilic handle, enabling a diverse array of nucleophilic substitution reactions. This allows for the strategic introduction of various functional groups, facilitating the rapid construction of libraries of novel compounds for drug discovery programs, particularly in the development of Central Nervous System (CNS) agents and kinase inhibitors.[2][4]
This document provides a comprehensive guide to the synthesis and reactivity of this key intermediate, with detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Synthesis of the Key Intermediate: this compound
The target compound is efficiently prepared in a two-step sequence starting from the commercially available chiral amino alcohol, (S)-morpholin-3-ylmethanol. The synthesis is robust and scalable.
Step 1: N-Alkylation The sequence begins with the protection of the secondary amine via alkylation with benzyl bromide. A hindered base such as N,N-Diisopropylethylamine (DIPEA) is employed to scavenge the HBr generated, minimizing side reactions.[5]
Step 2: Chlorination The primary alcohol of the N-benzylated intermediate is then converted to the corresponding chloride. Treatment with thionyl chloride (SOCl₂) in a non-polar solvent like dichloromethane (DCM) is a highly effective and common method, proceeding with a quantitative yield.[5]
Caption: Synthesis of this compound.
Principles of Reactivity: The SN2 Displacement Mechanism
The synthetic utility of this compound hinges on the reactivity of the C-Cl bond. As a primary alkyl chloride, it is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism.
Key Mechanistic Features:
-
Electrophilic Center: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it an excellent electrophile.
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, facilitating the substitution reaction.
-
Steric Accessibility: Being a primary chloride, the electrophilic carbon is sterically unhindered, allowing for easy backside attack by a wide range of nucleophiles.
-
Stereochemical Inversion: While the reaction occurs at a prochiral center adjacent to the C3 stereocenter, the SN2 mechanism proceeds with inversion of configuration at the point of attack. The stereointegrity of the existing C3 chiral center is maintained.
Caption: General SN2 reaction with various nucleophiles.
This reliable reactivity allows for the coupling of the chiral morpholine scaffold with amines, thiols, alkoxides, and other nucleophiles to generate diverse molecular architectures.
Experimental Protocols: A Guide to Nucleophilic Derivatization
The following protocols are self-validating systems designed for high yield and purity. Causality: The choice of solvent, base, and temperature is critical and is dictated by the pKa and reactivity of the specific nucleophile.
General Experimental Workflow
A standardized workflow ensures reproducibility and simplifies the process of generating a compound library.
Caption: Standard experimental workflow for derivatization.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
This protocol describes the formation of a C-N bond, a common linkage in pharmaceuticals.
-
Objective: To synthesize (S)-4-Benzyl-3-((dialkylamino)methyl)morpholine derivatives.
-
Rationale: A non-nucleophilic organic base (e.g., triethylamine) is used to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants.
| Parameter | Value/Description |
| Starting Material | This compound (1.0 eq) |
| Nucleophile | Secondary Amine (e.g., piperidine, pyrrolidine) (1.2 eq) |
| Base | Triethylamine (TEA) or DIPEA (1.5 eq) |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 4-16 hours |
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile, add the secondary amine (1.2 eq).
-
Add triethylamine (1.5 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
This protocol details the formation of a thioether linkage.
-
Objective: To synthesize (S)-4-Benzyl-3-((arylthio)methyl)morpholine derivatives.
-
Rationale: A mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate in situ. Acetone or DMF are suitable solvents for this transformation. This method has been successfully applied in the synthesis of serotonin and norepinephrine reuptake inhibitors.[4]
| Parameter | Value/Description |
| Starting Material | This compound (1.0 eq) |
| Nucleophile | Thiol (e.g., thiophenol, 2,6-dichlorobenzenethiol) (1.2 eq) |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Procedure:
-
Combine this compound (1.0 eq), the desired thiol (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in a round-bottom flask.
-
Add acetone or DMF and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the pure thioether.[4]
Protocol 3: Reaction with Alkoxide Nucleophiles (O-Alkylation)
This protocol describes the formation of an ether linkage via the Williamson ether synthesis.
-
Objective: To synthesize (S)-4-Benzyl-3-((alkoxy)methyl)morpholine derivatives.
-
Rationale: A strong base like sodium hydride is required to fully deprotonate the alcohol, generating the potent alkoxide nucleophile. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and will not interfere with the strong base.
| Parameter | Value/Description |
| Starting Material | This compound (1.0 eq) |
| Nucleophile Source | Alcohol (e.g., methanol, phenol) (1.1 eq) |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-12 hours |
Step-by-Step Procedure:
-
CAUTION: Perform this reaction under an inert atmosphere (Nitrogen or Argon). NaH reacts violently with water.
-
To a flame-dried flask under inert atmosphere, add the alcohol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via silica gel column chromatography to isolate the target ether.
Safety and Handling
All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
This compound: As an alkylating agent, this compound should be treated as a potential irritant and lachrymator. Avoid inhalation and contact with skin and eyes.[8]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Handle with extreme care.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water and protic solvents. Must be handled under an inert atmosphere.
-
Solvents: Dichloromethane is a suspected carcinogen.[9] Handle all organic solvents with care, avoiding inhalation and ensuring proper waste disposal.
References
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Benchchem.
- (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.
- A Comparative Guide to the Synthetic Routes of Chiral Morpholines. Benchchem.
- US Patent US7294623B2 - Benzyl morpholine derivatives.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- 4-Benzyl-2-(chloromethyl)morpholine Chemical Information.
- Safety Data Sheet for Chlormethine (hydrochloride). MedchemExpress.com.
- Safety Data Sheet for (Chloromethylene)dimethyliminium Chloride. TCI Chemicals.
- Safety Data Sheet for 2-Chloroethanamine hydrochloride. Fisher Scientific.
- Methylene Chloride Chemical Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CCOHS: Methylene Chloride [ccohs.ca]
Application & Protocol Guide: Stereoselective Synthesis of Morpholine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, frequently incorporated into a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, such as enhanced aqueous solubility, metabolic stability, and favorable blood-brain barrier permeability.[4] Consequently, the development of robust and efficient synthetic routes to access stereochemically defined morpholine derivatives is of paramount importance to drug development professionals. This guide provides an in-depth overview of contemporary stereoselective strategies, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The precise three-dimensional arrangement of substituents on the morpholine core is often critical for biological activity and target engagement.[5][6] Stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, methods that allow for the selective synthesis of a single desired stereoisomer are not merely academically interesting but are a necessity for the creation of safe and effective medicines. This document will explore several key catalytic and substrate-controlled methodologies that provide excellent levels of stereocontrol.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of morpholines can be broadly categorized into two main strategies: diastereoselective and enantioselective methods. Diastereoselective reactions are employed when one or more chiral centers are already present in the starting materials, influencing the creation of new stereocenters. Enantioselective methods, on the other hand, create a chiral morpholine from achiral or racemic starting materials, often employing a chiral catalyst or auxiliary.
Strategy 1: Diastereoselective Synthesis via Palladium/Iron Dual Catalysis
A highly efficient and atom-economical approach for the diastereoselective synthesis of substituted morpholines involves a one-pot reaction combining a Palladium(0)-catalyzed Tsuji-Trost reaction with an Iron(III)-catalyzed heterocyclization.[7][8] This method utilizes readily available vinyl oxiranes and amino alcohols to produce a variety of 2,3-, 2,5-, and 2,6-disubstituted morpholines with a strong preference for the cis-diastereomer.[7][8]
Mechanistic Rationale: The reaction proceeds through a sequential catalytic cycle. First, the Pd(0) catalyst activates the vinyl oxirane for nucleophilic attack by the amino alcohol (Tsuji-Trost allylation). The subsequent intramolecular heterocyclization of the resulting intermediate is catalyzed by FeCl₃, which facilitates a thermodynamic equilibration that favors the formation of the more stable cis-disubstituted morpholine.[7] The choice of a Lewis acid like FeCl₃ is crucial for the ring-closing step and for driving the diastereoselectivity.
Diagram 1: Pd/Fe Dual Catalytic Cycle for Diastereoselective Morpholine Synthesis
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of Chiral Morpholine Intermediates
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, frequently integrated into a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved aqueous solubility, and better blood-brain barrier permeability.[1] In the context of chiral molecules, where stereochemistry dictates therapeutic efficacy and safety, the synthesis of enantiomerically pure morpholine intermediates is of paramount importance.[1] The development of robust, scalable, and economically viable synthetic routes is a critical challenge for researchers and drug development professionals.
This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of chiral morpholine intermediates. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights grounded in extensive experience to ensure technical accuracy and reproducibility. The protocols described herein are designed as self-validating systems, emphasizing efficiency, stereocontrol, and scalability.
The strategic introduction of the stereocenter is a crucial decision point in any asymmetric synthesis. For chiral morpholines, these strategies can be broadly categorized into three main approaches: forming the stereocenter before, during, or after the cyclization event that forms the morpholine ring.[3][4][5]
Caption: High-level strategies for introducing stereocenters in morpholine synthesis.
Part 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation is arguably one of the most powerful and atom-economical methods for generating chiral molecules on a large scale.[3] This "after cyclization" approach, where a prochiral dehydromorpholine is hydrogenated, has been successfully developed to produce a variety of 2-substituted chiral morpholines in quantitative yields and with exceptional enantioselectivities (up to 99% ee).[3][6]
The key to this transformation is the selection of a robust catalyst, typically a rhodium complex with a chiral bisphosphine ligand possessing a large bite angle, such as SKP-Phos.[1][3] This method is highly attractive for industrial applications due to its high efficiency, operational simplicity, and the generation of minimal waste.
Workflow for Asymmetric Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Chromatographic Purification of (S)-4-Benzyl-3-(chloromethyl)morpholine
Abstract
(S)-4-Benzyl-3-(chloromethyl)morpholine is a valuable chiral building block in medicinal chemistry and organic synthesis, frequently utilized as a pharmacophore in the development of novel therapeutic agents.[1][2] Achieving high purity of the desired (S)-enantiomer is critical for ensuring the efficacy, safety, and reproducibility of downstream applications. This application note provides a detailed, experience-driven guide to the chromatographic purification of this compound. We present two primary protocols: 1) Achiral flash column chromatography for the removal of synthetic impurities from a crude reaction mixture, and 2) Chiral High-Performance Liquid Chromatography (HPLC) for the analytical and preparative resolution of the (S)-enantiomer from its (R)-enantiomer. The methodologies are grounded in chromatographic principles and include detailed, step-by-step protocols, method development strategies, and troubleshooting advice to guide researchers toward successful purification.
Introduction: The Purification Challenge
The synthesis of this compound can result in a mixture containing unreacted starting materials, by-products, and, if a non-stereospecific route is employed, the undesired (R)-enantiomer.[3] The structural similarity of these components necessitates a robust purification strategy. Chromatography, a powerful separation technique based on the differential partitioning of compounds between a stationary and a mobile phase, is the method of choice.
This guide addresses the two most common purification scenarios encountered by researchers:
-
Scenario A: Bulk Purification. Isolating the target compound from process-related impurities after synthesis.
-
Scenario B: Chiral Resolution. Separating the desired (S)-enantiomer from a racemic or diastereomeric mixture.
The following sections will detail the principles and protocols for tackling each scenario effectively.
Compound Physicochemical Properties
Understanding the properties of the target molecule is fundamental to designing a purification strategy.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-4-benzyl-3-(chloromethyl)morpholine | [4] |
| Molecular Formula | C₁₂H₁₆ClNO | [5][6][7] |
| Molecular Weight | 225.71 g/mol | [5][6][7] |
| CAS Number | 917572-28-2 | [4][7] |
| Predicted Boiling Point | 316.06 °C at 760 mmHg | [8] |
| Predicted Density | 1.132 g/cm³ | [8] |
| Polarity | Moderately polar, containing a basic tertiary amine and ether linkages. | Inferred |
The presence of the benzyl group provides some non-polar character, while the morpholine ring and chloromethyl group contribute to its polarity, making it well-suited for normal-phase silica gel chromatography. The basic nitrogen atom requires special consideration to prevent peak tailing, especially in HPLC.
Overall Purification Strategy
The choice of chromatographic technique is dictated by the specific purification goal. The workflow below outlines the decision-making process.
Figure 1. Decision workflow for selecting the appropriate chromatographic method.
Protocol 1: Achiral Purification by Flash Column Chromatography
This protocol is designed for the bulk purification of the target compound from less polar or more polar impurities generated during synthesis.
Principle of Separation
Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. A non-polar mobile phase (eluent) is used to move the compounds down the column. Non-polar impurities will travel quickly through the column with the eluent, while the moderately polar target compound will interact more strongly with the silica and elute later. Highly polar impurities will be strongly retained on the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to improve separation and speed up the purification process.[3]
Step-by-Step Experimental Protocol
Materials:
-
Crude this compound
-
Silica Gel (standard grade, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column, collection tubes, rotary evaporator
Procedure:
-
Mobile Phase Optimization via TLC:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:EtOAc, then 4:1, 2:1). The ideal system will show good separation between the product spot and impurities, with the product spot having a retention factor (Rƒ) of approximately 0.25-0.35.[3]
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column (a general rule is 50-100g of silica for every 1g of crude product).[3]
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.[3] Causality: Dry loading prevents dissolution issues at the column head and ensures a narrow, even band of sample, leading to much better separation than wet loading for this compound.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from TLC analysis.
-
If using a gradient, systematically increase the percentage of the more polar solvent (ethyl acetate). For example, start with 5% EtOAc in Hexane, then move to 10%, 15%, and so on.
-
Collect fractions in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure product spot.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture may be necessary.[3] |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate. |
| Band Tailing | Column overloading or acidic silica. | Reduce the amount of crude material loaded.[3] Add 0.1-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel. |
Protocol 2: Chiral Resolution by HPLC
This protocol is essential for separating the (S)-enantiomer from the (R)-enantiomer, a critical step for applications in drug development. Chiral HPLC is the most effective method for this type of separation.[3]
Principle of Separation
Chiral separation relies on a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment inside the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP that have different energies of interaction. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, allowing for their separation.[9] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of pharmaceutical compounds, including morpholine derivatives.[9][10]
Chiral Method Development Strategy
A systematic approach is key to developing a robust chiral separation method.
Figure 2. Workflow for chiral HPLC method development.
Recommended Analytical HPLC Protocol
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: e.g., Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)[9]
-
Mobile Phase: n-Hexane, Isopropanol (IPA) - HPLC grade
-
Additive: Diethylamine (DEA)
Typical Starting Conditions:
| Parameter | Recommended Setting | Rationale & Citation |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs have demonstrated broad applicability for separating enantiomers of pharmaceutical compounds.[9] |
| Mobile Phase | n-Hexane : Isopropanol (IPA) with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v + 0.1% DEA) | A mixture of hexane and an alcohol modifier is a standard starting point for normal-phase chiral chromatography.[9] The basic morpholine nitrogen can interact strongly with residual acidic silanols on the stationary phase, causing peak tailing. The basic additive (DEA) competes for these sites, resulting in improved peak symmetry and resolution.[9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. Lowering the flow rate can sometimes improve resolution. |
| Temperature | 25 °C (Ambient) | Temperature can affect selectivity; it should be controlled and can be varied (e.g., 15-40 °C) to optimize separation. |
| Detection | UV at 210 nm or 254 nm | The benzyl group provides UV absorbance. 210 nm is often used for general detection, while 254 nm corresponds to the aromatic ring. |
| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |
Scaling to Preparative Chromatography: Once an effective analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and adjusting the flow rate accordingly to isolate larger quantities of the desired enantiomer.
Safety Precautions
This compound and its racemic mixture should be handled with care.
-
Hazards: GHS classifications indicate that this compound causes severe skin burns and eye damage. It may also be harmful if swallowed and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Solvents: The solvents used (Hexane, Ethyl Acetate, IPA) are flammable. Keep away from ignition sources.
Conclusion
The successful purification of this compound is readily achievable through a systematic chromatographic approach. For the removal of general synthetic impurities, flash column chromatography with a Hexane/Ethyl Acetate gradient is a robust and scalable method. For the critical task of resolving enantiomers, chiral HPLC using a polysaccharide-based stationary phase and an optimized mobile phase containing a basic additive is the definitive technique. By following the principles and protocols outlined in this guide, researchers can confidently obtain this key chiral intermediate in high purity, enabling the successful advancement of their research and development objectives.
References
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sohn, O. S., Fiala, E. S., Conaway, C. C., & Weisburger, J. H. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374–380. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
ResearchGate. (2018). Chromatographic determination of morpholine and products of its microbiological degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801562, 4-Benzyl-2-(chloromethyl)morpholine. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A. Purification by silica gel column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]
-
He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7265–7270. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22342904, 4-Benzyl-3-(fluoromethyl)morpholine. Retrieved from [Link]
-
J&K Scientific. (n.d.). (3S)-4-Benzyl-3-(chloromethyl)morpholine. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [Q00095]. Retrieved from [Link]
Sources
- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 7. This compound [Q00095] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 8. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Validated Synthesis of (S)-4-benzyl-3-(chloromethyl)morpholine, a Key Chiral Intermediate for Aprepitant
Abstract: This document provides a comprehensive guide for the synthesis of (S)-4-benzyl-3-(chloromethyl)morpholine, a critical chiral intermediate in the manufacture of Aprepitant, a potent antiemetic agent.[1][2] The morpholine heterocycle is a privileged scaffold in medicinal chemistry, and precise control of its stereochemistry is paramount for therapeutic efficacy.[3][4] This protocol details a reliable, two-step synthetic sequence commencing with the formation of the precursor alcohol, (S)-(4-benzylmorpholin-3-yl)methanol, followed by its direct chlorination. The methodology is designed for researchers in pharmaceutical development and process chemistry, emphasizing mechanistic rationale, safety, and robust analytical validation to ensure the production of a high-purity final product.
Synthetic Strategy and Rationale
The synthesis is achieved via a two-step process designed to preserve the critical (S)-stereochemistry of the C3 position.
-
Step 1: Morpholine Ring Formation. The synthesis begins with a chiral amino alcohol, (S)-2-(benzylamino)propane-1,3-diol, which undergoes an intramolecular cyclization to form the morpholine ring. This establishes the core heterocyclic structure and sets the stereocenter.
-
Step 2: Chlorination of the Primary Alcohol. The resulting intermediate, (S)-(4-benzylmorpholin-3-yl)methanol, is then converted to the final product via chlorination with thionyl chloride (SOCl₂). This is a classic and efficient method for converting primary alcohols to alkyl chlorides.[5] The choice of thionyl chloride is based on its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases, simplifying the purification process.
The overall reaction scheme is depicted below.
Figure 1: Two-step synthesis of the Aprepitant intermediate.
Detailed Experimental Protocols
Part A: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol
This protocol describes the formation of the morpholine ring through acid-catalyzed intramolecular cyclization. This method is adapted from general principles of morpholine synthesis from vicinal amino alcohols.[6][7]
| Reagent/Equipment | Grade/Specification |
| (S)-2-(benzylamino)propane-1,3-diol | ≥98% purity |
| Toluene | Anhydrous, ≥99.8% |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask with reflux condenser | 500 mL, 24/40 joint |
| Dean-Stark apparatus | To remove water azeotropically |
| Magnetic stirrer and heating mantle | Standard laboratory grade |
| Separatory funnel | 500 mL |
| Rotary evaporator | Standard laboratory grade |
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (S)-2-(benzylamino)propane-1,3-diol (19.5 g, 100 mmol) and anhydrous toluene (250 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension.
-
Rationale: Sulfuric acid acts as a catalyst to protonate a hydroxyl group, facilitating its departure as a water molecule and promoting the intramolecular nucleophilic attack by the second hydroxyl group to close the ring.
-
-
Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. Vigorously stir and collect the water that separates in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.
-
Rationale: The removal of water drives the equilibrium towards the formation of the cyclized product, in accordance with Le Châtelier's principle.
-
-
Reaction Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 150 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.
-
Rationale: The product is more soluble in the organic phase. Repeated extractions ensure maximum recovery.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield (S)-(4-benzylmorpholin-3-yl)methanol as a clear oil.
Part B: Synthesis of this compound
This protocol details the chlorination of the precursor alcohol using thionyl chloride in an aprotic solvent.[5]
| Reagent/Equipment | Grade/Specification | CAS Number |
| (S)-(4-benzylmorpholin-3-yl)methanol | ≥98% purity (from Part A or commercial) | 82718-09-8 |
| Thionyl Chloride (SOCl₂) | ≥99% purity, freshly distilled recommended | 7719-09-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | 1310-73-2 |
| Brine | Saturated aqueous NaCl solution | N/A |
| Round-bottom flask with N₂ inlet | 250 mL, 24/40 joint | N/A |
| Addition funnel | 50 mL | N/A |
| Magnetic stirrer and ice bath | Standard laboratory grade | N/A |
-
Reaction Setup: Charge a dry 250 mL round-bottom flask with (S)-(4-benzylmorpholin-3-yl)methanol (10.36 g, 50 mmol) and anhydrous dichloromethane (100 mL). Place the flask under a nitrogen atmosphere and cool to 0 °C using an ice bath.
-
Rationale: An inert atmosphere prevents reactions with atmospheric moisture. Cooling is essential to control the exothermicity of the reaction with thionyl chloride and minimize side product formation.
-
-
Reagent Addition: Add thionyl chloride (4.4 mL, 60 mmol, 1.2 eq) dropwise to the stirred solution over 20-30 minutes using an addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1 M NaOH solution with vigorous stirring to neutralize excess thionyl chloride and the HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Process Workflow and Data Management
The overall workflow from setup to final product analysis is crucial for reproducibility and quality control.
Figure 2: Experimental workflow for the synthesis and analysis.
Expected Results
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₆ClNO[8][9] |
| Molecular Weight | 225.71 g/mol [8][9] |
| Yield (Chlorination) | >95% (often quantitative)[5] |
| Purity (by HPLC) | ≥98% |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 226.1 |
| Optical Rotation | Specific rotation value consistent with the (S)-enantiomer |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle exclusively in a fume hood to avoid inhalation.
-
Concentrated Acids/Bases: Handle with extreme care, using appropriate PPE to avoid severe skin and eye damage.
-
Quenching: The quenching of thionyl chloride is highly exothermic. Always add the reaction mixture to the basic solution slowly and with efficient cooling and stirring.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; degradation of thionyl chloride due to moisture. | Ensure anhydrous conditions. Use freshly distilled thionyl chloride. Increase reaction time and continue monitoring by TLC. |
| Presence of Starting Material | Insufficient chlorinating agent or reaction time. | Add a slight excess of thionyl chloride (up to 1.5 eq). Ensure the reaction is stirred for at least 12 hours. |
| Formation of Multiple Byproducts | Reaction temperature was too high during SOCl₂ addition; presence of impurities. | Maintain strict temperature control (0-5 °C) during addition. Ensure the starting alcohol is pure before beginning the chlorination step. |
| Product is a Dark Oil | Decomposition during work-up or concentration. | Avoid excessive heat during rotary evaporation. Ensure the quenching step is performed at low temperature. |
References
- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
- ResearchGate. (2013, February). Morpholines. Synthesis and Biological Activity.
- J&K Scientific. (3S)-4-Benzyl-3-(chloromethyl)morpholine | 917572-28-2.
- Google Patents. (2002, November 5). US6476268B1 - Preparation of N-benzylamines.
- Google Patents. (2015, April 29). CN104557760A - Preparation method of aprepitant intermediate.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.).
- chemBlink. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine.
- Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride.
- BenchChem. Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
- BenchChem. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.
- ResearchGate. (2007). Chapter 10 Synthesis of aprepitant.
- Google Patents. (2016, February 4). US20160031867A1 - An improved process for the preparation of aprepitant.
- Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate.
- MDPI. (2022, May 27). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 249546, 4-Benzylmorpholine.
- Google Patents. (2001, January 23). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
- National Center for Biotechnology Information. (2024, January 11). Aprepitant - StatPearls.
- ChemSynthesis. N-benzyl-6-chloro-1,3-benzoxazol-2-amine.
- BLD Pharm. (R)-Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride.
- BenchChem. N-benzyl-3-chloro-N-methylpropan-1-amine | 3161-52-2.
- Google Patents. (2012, October 3). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Chemistry For Sustainability. Green Synthesis of Aprepitant.
- Organic Chemistry Portal. Morpholine synthesis.
- National Institutes of Health. (2018, July 19). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
- National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity.
- A2B Chem. 63-92-3 | N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine hydrochloride.
- Pharmaffiliates. N-Benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine Hydrochloride.
Sources
- 1. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 2. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. CAS # 110167-16-3, 4-Benzyl-3-(Chloromethyl)Morpholine: more information. [chemblink.com]
- 9. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]
The Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: A Comprehensive Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of neurokinin-1 (NK1) receptor antagonists. This class of compounds has garnered significant attention for its therapeutic potential in treating chemotherapy-induced nausea and vomiting, depression, and other conditions mediated by the substance P (SP) neuropeptide.[1][2] This guide will delve into the synthetic strategies for key NK1 receptor antagonists such as Aprepitant, Maropitant, and Casopitant, offering detailed protocols, mechanistic insights, and practical considerations for their successful laboratory preparation.
The Neurokinin-1 Receptor Signaling Pathway: The "Why" Behind the Synthesis
The therapeutic rationale for synthesizing NK1 receptor antagonists lies in their ability to modulate the signaling cascade initiated by Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand Substance P, activates downstream signaling pathways.[3] This activation is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[2]
The binding of Substance P to the NK1 receptor primarily activates Gαq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in a cascade of cellular responses. By blocking the binding of Substance P, NK1 receptor antagonists effectively inhibit this signaling cascade, thereby mitigating its downstream effects.
Diagram: Simplified NK1 Receptor Signaling Pathway
Caption: Key stages in the synthesis of Aprepitant.
Protocol 1: Asymmetric Transfer Hydrogenation for (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol
This protocol is adapted from established procedures for asymmetric transfer hydrogenation. [4] Materials:
-
3,5-Bis(trifluoromethyl)acetophenone
-
Isopropanol (IPA)
-
Formic acid-triethylamine (5:2 azeotrope)
-
(1S,2R)-(+)-cis-1-Amino-2-indanol
-
[RuCl₂(p-cymene)]₂
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of [RuCl₂(p-cymene)]₂ and (1S,2R)-(+)-cis-1-Amino-2-indanol in isopropanol is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1 hour to form the catalyst.
-
3,5-Bis(trifluoromethyl)acetophenone and the formic acid-triethylamine azeotrope are added to the catalyst solution.
-
The reaction mixture is heated to 40-50 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a 2M NaOH solution.
-
The mixture is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol.
Protocol 2: N-Alkylation and Triazolinone Ring Formation
This protocol describes the final steps in the synthesis of Aprepitant. [5] Materials:
-
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine
-
3-Chloromethyl-1,2,4-triazolin-5-one
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
Procedure:
-
To a solution of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine in DMF, add potassium carbonate and 3-chloromethyl-1,2,4-triazolin-5-one.
-
The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
After completion, the reaction is cooled to room temperature and water is added to precipitate the crude product.
-
The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent system (e.g., toluene/heptane) to yield pure Aprepitant.
Maropitant: A Veterinary Antiemetic
Maropitant is a potent and selective NK1 receptor antagonist used in veterinary medicine to treat and prevent emesis in dogs and cats. [6]Its synthesis involves the construction of a quinuclidine core. [7] Key Synthetic Steps for Maropitant:
-
Synthesis of the Quinuclidine Core: The synthesis often starts with the construction of the bicyclic quinuclidine ring system.
-
Introduction of the Benzhydryl Group: A key step is the introduction of the diphenylmethyl (benzhydryl) group, which is crucial for its antagonistic activity. [7]3. Reductive Amination: The final step typically involves a reductive amination to couple the quinuclidine intermediate with a substituted benzylamine. [7] Protocol 3: Reductive Amination for Maropitant Synthesis
This is a representative protocol for the final step in Maropitant synthesis. [7] Materials:
-
(2S,3S)-2-Benzhydrylquinuclidin-3-amine
-
2-Methoxy-5-tert-butylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (2S,3S)-2-benzhydrylquinuclidin-3-amine and 2-methoxy-5-tert-butylbenzaldehyde in dichloromethane, add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford Maropitant.
Casopitant: Targeting Depression and Emesis
Casopitant is another potent NK1 receptor antagonist that has been investigated for the treatment of major depressive disorder and chemotherapy-induced nausea and vomiting. [8]Its synthesis features a 2-arylpiperidine core. [7] Key Synthetic Steps for Casopitant:
-
Construction of the 2-Arylpiperidin-4-one Core: A key step is the nucleophilic addition of an aryl Grignard reagent to an N-acylpyridinium salt. [7]2. Stereoselective Reductive Amination: The stereochemistry at the 4-position of the piperidine ring is established through a substrate-controlled reductive amination. [7]3. Coupling with the Chiral Amine: The final step involves the coupling of the piperidine intermediate with a chiral amine derivative.
Protocol 4: Synthesis of the 2-Arylpiperidin-4-one Core of Casopitant
This protocol is based on the key step described in the synthesis of Casopitant. [7] Materials:
-
4-Methoxypyridine
-
Benzyl chloroformate (CbzCl)
-
4-Fluoro-2-methylphenylmagnesium bromide (Grignard reagent)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-methoxypyridine in THF at -20 °C, slowly add benzyl chloroformate.
-
After stirring for 30 minutes, the 4-fluoro-2-methylphenylmagnesium bromide solution in THF is added dropwise, maintaining the temperature below -10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-(4-fluoro-2-methylphenyl)-1-(benzyloxycarbonyl)-1,2,3,6-tetrahydropyridin-4-one.
Analytical Characterization and Quality Control
The purity and identity of the synthesized NK1 receptor antagonists must be rigorously confirmed. The following table summarizes key analytical techniques and typical parameters.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid or formic acid; Detection: UV at 210-220 nm. [9][10] |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent: CDCl₃ or DMSO-d₆; Analysis of chemical shifts, coupling constants, and integration confirms the molecular structure. |
| Mass Spectrometry | Molecular weight confirmation | Technique: Electrospray ionization (ESI) in positive ion mode; Provides the mass-to-charge ratio (m/z) of the molecular ion. [11] |
| Chiral HPLC | Enantiomeric purity determination | Column: Chiral stationary phase (e.g., Chiralpak); Mobile Phase: Hexane/isopropanol mixture. [9] |
Safety Considerations in Synthesis
The synthesis of NK1 receptor antagonists involves the use of potentially hazardous reagents and intermediates. It is imperative to adhere to strict safety protocols.
-
Piperidine and its derivatives: Piperidine is a flammable and corrosive liquid that is toxic if inhaled or absorbed through the skin. [12][13][14][15][16]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere.
-
Hydrogenation: Asymmetric hydrogenation reactions are typically carried out under pressure and involve flammable hydrogen gas. Appropriate safety measures, including the use of a blast shield, are necessary.
Conclusion and Future Perspectives
The synthesis of NK1 receptor antagonists is a dynamic field of research with ongoing efforts to develop more efficient, stereoselective, and environmentally friendly synthetic routes. [5]The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in both academic and industrial settings. A thorough understanding of the underlying chemical principles and adherence to rigorous experimental and safety procedures are paramount for the successful synthesis and development of these important therapeutic agents. The continued exploration of novel synthetic methodologies will undoubtedly pave the way for the discovery of next-generation NK1 receptor antagonists with improved efficacy and safety profiles.
References
-
Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., Tsou, N. N., McNamara, J. M., & Reider, P. J. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
-
NK1 receptor antagonist. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Di Fabio, R., et al. (2011). Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079. [Link]
-
Asymmetric Synthesis: Partial and Absolute. (n.d.). Pharmaguideline. [Link]
- An improved process for the preparation of aprepitant. (2016). US20160031867A1.
-
Aziz, Z. (2015). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of palliative medicine, 4(1), 22–28. [Link]
-
Zhao, M. M., McNamara, J. M., Ho, G.-J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M. J., Dolling, U.-H., Grabowski, E. J. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
-
Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. (1998). Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546. [Link]
-
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. (2002). Journal of Medicinal Chemistry, 45(12), 2534-2542. [Link]
-
Muñoz, M., & Coveñas, R. (2020). Advances in the research and application of neurokinin-1 receptor antagonists. Expert Opinion on Investigational Drugs, 29(1), 15-26. [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. [Link]
-
PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]
-
González-Pérez, V., et al. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 14(9), 2246. [Link]
-
Asymmetric Synthesis. (n.d.). [Link]
-
Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse. [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules, 28(1), 263. [Link]
-
Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. (2009). Organic Process Research & Development, 13(2), 275-280. [Link]
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
-
Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025). ResearchGate. [Link]
-
Minthorn, E. A., et al. (2008). Pharmacokinetics and Brain Penetration of Casopitant, a Potent and Selective Neurokinin-1 Receptor Antagonist, in the Ferret. Drug Metabolism and Disposition, 36(7), 1364-1371. [Link]
-
Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. (2009). Therapeutics and clinical risk management, 5, 257–266. [Link]
-
Structures of casopitant and its metabolites. (2009). ResearchGate. [Link]
-
Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079. [Link]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]
-
Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy. (2009). Journal of Clinical Oncology, 27(32), 5363-5369. [Link]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. [Link]
-
Large-Scale Synthesis. (2007). ResearchGate. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(13), 4253. [Link]
-
Proton NMR spectrum of metabolite M-8. Upper panel, under acidic... (n.d.). ResearchGate. [Link]
-
Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. (2010). Journal of Medicinal Chemistry, 53(15), 5881-5885. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2022). NIH Public Access, 20(3), 572-580. [Link]
-
Biological and Pharmacological Aspects of the NK1-Receptor. (2018). Current neuropharmacology, 16(1), 22–43. [Link]
-
Dams, R., et al. (2010). Quantitation of a de-fluorinated analogue of casopitant mesylate by normal-phase liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2845-2852. [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. (2021). Molecules, 26(22), 7000. [Link]
-
Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor. (2001). Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 845-865. [Link]
-
Journal of Medicinal Chemistry - Author Guidelines. (2025). ACS Publications. [Link]
Sources
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of a de-fluorinated analogue of casopitant mesylate by normal-phase liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemos.de [chemos.de]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-4-Benzyl-3-(chloromethyl)morpholine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine, a chiral intermediate crucial in the development of various pharmaceutical agents. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based strategies to optimize your reaction yields and product purity.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from the commercially available (S)-3-(hydroxymethyl)morpholine or its protected analogues. The general route involves:
-
N-Benzylation: Introduction of the benzyl group at the morpholine nitrogen.
-
Chlorination: Conversion of the primary alcohol to the corresponding alkyl chloride.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will dissect these stages, offering troubleshooting advice and optimization protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: N-Benzylation of (S)-3-(hydroxymethyl)morpholine
Question 1: My N-benzylation of (S)-3-(hydroxymethyl)morpholine is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the N-benzylation step are often attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric equivalent of benzyl bromide or benzyl chloride. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.
-
Base selection: The choice and amount of base are critical. A common choice is a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HBr or HCl formed during the reaction.[1] Using an insufficient amount of base can lead to the protonation of the starting material, rendering it unreactive. We recommend using 1.1 to 1.5 equivalents of the base.
-
Solvent choice: Acetonitrile is a common and effective solvent for this alkylation.[1] Other polar aprotic solvents like dimethylformamide (DMF) can also be used, but may require more rigorous purification.
-
Reaction temperature: This reaction is typically performed at room temperature.[1] While gentle heating can sometimes accelerate the reaction, it may also lead to the formation of side products.
-
Side reactions: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, although less common with a secondary amine. The primary competing reaction is the O-alkylation of the hydroxyl group. While N-alkylation is generally favored due to the higher nucleophilicity of the amine, O-alkylation can occur, especially under more forcing conditions.
Optimization Protocol: N-Benzylation
| Parameter | Recommendation | Rationale |
| Starting Material | (S)-3-(hydroxymethyl)morpholine | Ensure high purity. |
| Alkylating Agent | Benzyl bromide (1.0 - 1.1 eq.) | Benzyl bromide is more reactive than benzyl chloride. |
| Base | DIPEA (1.2 - 1.5 eq.) | A non-nucleophilic base to prevent side reactions. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | Room Temperature (~20-25 °C) | Balances reaction rate and selectivity. |
| Reaction Time | 2-4 hours (Monitor by TLC/LC-MS) | Ensure complete consumption of starting material. |
Experimental Workflow: N-Benzylation
Caption: Workflow for the N-benzylation of (S)-3-(hydroxymethyl)morpholine.
Part 2: Chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine
Question 2: I am observing a low yield and the formation of a dark, viscous material during the chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine with thionyl chloride. What is happening and how can I prevent it?
Answer: The chlorination of alcohols with thionyl chloride (SOCl₂) is a common transformation, but it can be prone to side reactions, leading to reduced yields and difficult purification.[2][3]
-
Mechanism and Side Reactions: The reaction proceeds through the formation of an alkyl chlorosulfite intermediate.[2][4] This intermediate can then undergo nucleophilic attack by a chloride ion in an SN2 fashion, leading to the desired product with inversion of stereochemistry.[2][4] However, several side reactions can occur:
-
Elimination: If there is a proton on an adjacent carbon, elimination to form an alkene can compete with substitution.
-
Rearrangement: Carbocationic intermediates, although less likely in a typical SN2 pathway, can form under certain conditions and lead to rearranged products.
-
Decomposition: Thionyl chloride is highly reactive and can cause decomposition of the starting material or product, especially at elevated temperatures. The dark, viscous material you are observing is likely due to polymerization or decomposition products.
-
Reaction with Solvent: If a reactive solvent is used, it may react with the thionyl chloride.
-
-
Role of Pyridine: The addition of a base like pyridine is often recommended. Pyridine serves two main purposes:
-
It neutralizes the HCl generated during the reaction.
-
It can participate in the reaction mechanism, promoting an SN2 pathway and minimizing side reactions.[4]
-
Optimization Protocol: Chlorination
| Parameter | Recommendation | Rationale |
| Starting Material | (S)-4-Benzyl-3-(hydroxymethyl)morpholine | Ensure it is dry and free of residual base from the previous step. |
| Chlorinating Agent | Thionyl chloride (1.1 - 1.5 eq.) | Use freshly distilled or high-purity thionyl chloride. |
| Base | Pyridine (catalytic to 1.1 eq.) | Neutralizes HCl and can promote a clean SN2 reaction. |
| Solvent | Dichloromethane (DCM) | An inert solvent that is suitable for this reaction.[1] |
| Temperature | 0 °C to Room Temperature | Add thionyl chloride at 0 °C to control the initial exotherm, then allow to warm to room temperature. |
| Reaction Time | 1-3 hours (Monitor by TLC/LC-MS) | Avoid prolonged reaction times to minimize decomposition. |
Troubleshooting Guide: Chlorination Step
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or product decomposition. | Use freshly distilled thionyl chloride. Add pyridine to the reaction mixture. Control the reaction temperature carefully. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Dark Reaction Mixture | Decomposition of starting material or product. | Add the thionyl chloride dropwise at 0 °C to control the exotherm. Ensure the starting material is of high purity. |
| Difficult Purification | Presence of polar byproducts or baseline material on TLC. | A careful aqueous workup is crucial. Wash the organic layer with saturated aqueous sodium bicarbonate to remove acidic impurities. A silica gel column chromatography may be necessary for high purity. |
Experimental Workflow: Chlorination
Caption: Workflow for the chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine.
References
- Krapcho, A. P. (2013). Morpholines.
-
Shaikh, A. A., & Wagh, S. B. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4489. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. [Link]
-
J&K Scientific. (n.d.). (3S)-4-Benzyl-3-(chloromethyl)morpholine. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. [Link]
-
Amerigo Scientific. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [Link]
-
YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. [Link]
-
ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. [Link]
-
Digital Commons @ St. Norbert College. (2017). CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. [Link]
-
Supporting Information. (n.d.). General procedure A. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-2-(chloromethyl)morpholine. PubChem. [Link]
Sources
Technical Support Center: Synthesis of Chiral Morpholines
Welcome to our dedicated technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic routes effectively.
Chiral morpholines are privileged structures in medicinal chemistry, renowned for conferring favorable pharmacokinetic properties such as enhanced solubility and metabolic stability[1]. However, their synthesis is often plagued by a variety of side reactions that can compromise yield, purity, and, most critically, stereochemical integrity. This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in chiral morpholine synthesis?
A1: The most frequently encountered side reactions can be categorized into four main types:
-
Loss of Stereochemical Integrity: This includes racemization (loss of enantiopurity) and epimerization (inversion of stereochemistry at one of multiple chiral centers), leading to the formation of unwanted stereoisomers.
-
Over-alkylation: Particularly when using primary amine starting materials, the desired mono-alkylated intermediate can react further to form di- and tri-alkylated byproducts, and ultimately quaternary ammonium salts[2].
-
Formation of Structural Isomers and Analogs: The most common of these is the formation of piperazine derivatives, especially in syntheses involving reagents that can introduce a second nitrogen atom.
-
Poor Diastereoselectivity: In syntheses involving the formation of a new chiral center, a mixture of diastereomers can be produced if the reaction conditions do not adequately control the stereochemical outcome[3][4].
Q2: How can I proactively minimize side reactions in my synthetic design?
A2: A proactive approach is always best. Consider the following during your planning phase:
-
Choice of Starting Materials: Whenever possible, start with enantiomerically pure building blocks, such as chiral amino alcohols[5][6]. The choice of protecting groups is also critical; for instance, a bulky protecting group on the nitrogen can sterically hinder over-alkylation.
-
Reaction Sequence: The order of bond formation matters. For example, forming the C-O bond before the C-N bond can sometimes prevent certain side reactions.
-
Reagent Selection: Opt for milder and more selective reagents where possible. For instance, using ethylene sulfate for N-alkylation of 1,2-amino alcohols has been shown to favor mono-alkylation over traditional alkyl halides[7].
-
Process Parameter Control: Temperature, solvent, and the choice of base can have a profound impact on selectivity and the rate of side reactions[8][9][10][11]. Conduct small-scale optimization experiments to define the optimal reaction landscape.
Troubleshooting Guides
Issue 1: Loss of Enantiopurity (Racemization & Epimerization)
Q: I'm observing a loss of enantiomeric excess (% ee) in my final chiral morpholine product. What are the likely causes and how can I prevent this?
A: Loss of enantiopurity is a critical issue, often stemming from the reaction conditions being too harsh for the stereochemical stability of your intermediates or final product.
Root Cause Analysis:
-
Mechanism of Racemization: Racemization typically occurs through the formation of a planar, achiral intermediate. For instance, if your synthetic route involves a morpholin-2-one or morpholin-3-one intermediate, the chiral center alpha to the carbonyl group is susceptible to deprotonation by a base to form a planar enolate. Reprotonation can then occur from either face, leading to a racemic mixture.
-
Reaction Conditions Favoring Racemization:
-
Strong Bases and High Temperatures: These conditions can accelerate the deprotonation-reprotonation equilibrium at a chiral center, especially if the proton is acidic (e.g., alpha to a carbonyl).
-
Acidic Conditions: While less common for this specific side reaction, acidic conditions can also catalyze enolization, leading to the same loss of stereochemistry.
-
Photocatalyzed Epimerization: Certain reaction conditions, particularly those involving photoredox catalysis, can lead to the epimerization of morpholines to their more thermodynamically stable diastereomer.
-
Troubleshooting Workflow:
Caption: Decision tree for improving diastereoselectivity.
Preventative Measures & Protocols:
| Strategy | Description | Applicability |
| Catalyst/Ligand Screening | For asymmetric syntheses, screen a variety of chiral catalysts and ligands to find the optimal match for your substrate.[12] | All catalyzed asymmetric reactions. |
| Solvent Screening | Evaluate a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol). | Most solution-phase reactions. |
| Temperature Optimization | Lowering the reaction temperature often increases diastereoselectivity as it enhances the energetic differentiation between competing transition states. | Generally applicable. |
| Substrate Modification | Increasing the steric bulk of a protecting group can create a more ordered transition state, favoring the formation of a single diastereomer. | Applicable when protecting groups are used. |
Issue 3: Over-alkylation Byproducts
Q: I am trying to synthesize a mono-substituted morpholine from a primary amino alcohol, but I am getting significant amounts of di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a classic challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to subsequent alkylations.[2]
Root Cause Analysis:
-
Increased Nucleophilicity: The electron-donating nature of the newly introduced alkyl group increases the electron density on the nitrogen, making the secondary amine more reactive than the starting primary amine.
-
Reaction Stoichiometry and Rate: If the alkylating agent is not consumed quickly by the primary amine, it will be present to react with the more nucleophilic secondary amine product.
Troubleshooting Workflow:
Caption: Strategies to mitigate over-alkylation.
Preventative Measures & Protocols:
| Strategy | Description | Applicability |
| Slow Addition of Alkylating Agent | Adding the alkylating agent slowly to a solution of the amine keeps the concentration of the alkylating agent low, favoring reaction with the more abundant primary amine. | Reactions using highly reactive alkylating agents like alkyl halides. |
| Use of Excess Amine | Using a large excess of the primary amine increases the probability of the alkylating agent reacting with the starting material rather than the product. This is less atom-economical. | When the amine is inexpensive and easily separable from the product. |
| Alternative Alkylating Agents | Ethylene sulfate has been shown to be highly selective for the mono-alkylation of primary 1,2-amino alcohols to form the zwitterionic intermediate, which can then be cyclized to the morpholine.[7] | Syntheses starting from 1,2-amino alcohols. |
| Protecting Group Strategy | Protect the primary amine with a group like Boc or Cbz, perform the desired mono-alkylation on the other reactive site (e.g., the hydroxyl group), and then deprotect and cyclize. | Multi-step syntheses where chemoselectivity is a challenge. |
Issue 4: Formation of Piperazine Impurities
Q: My synthesis of a chiral morpholine is contaminated with a significant amount of the corresponding piperazine. What is the source of this impurity and how can I avoid it?
A: The formation of a piperazine byproduct indicates that a second nitrogen atom is being incorporated into the ring instead of the oxygen atom.
Root Cause Analysis:
-
Contaminated Starting Materials: Your starting 1,2-amino alcohol may be contaminated with a 1,2-diamino compound.
-
Side Reactions with Nitrogen Sources: If your reaction mixture contains another source of nitrogen (e.g., ammonia from a previous step, or if the reaction is not performed under an inert atmosphere), this can compete with the intramolecular hydroxyl group during cyclization.
-
Reaction with Dimerized Reagents: In some cases, the reagent used for cyclization can dimerize and react to form a piperazine. For example, when using a dihaloethane to alkylate an amino alcohol, if the amino alcohol is deprotonated at both the amine and alcohol, the resulting diamine-like species could react to form a piperazine.
Troubleshooting Workflow:
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Base-controlled chemoselectivity reaction of vinylanilines with isothiocyanates for synthesis of quinolino-2-thione and 2-aminoquinoline derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Technical Support Center: Troubleshooting Guide for Morpholine Ring Formation
Welcome to the technical support center for morpholine ring synthesis. The morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its unique structure, featuring both a basic amine and a hydrogen-bond-accepting ether oxygen, contributes to enhanced solubility, metabolic stability, and target binding.[2][3]
However, the construction of this seemingly simple heterocycle can be fraught with challenges, from low yields to complex purification hurdles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during morpholine synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My morpholine yield from the diethanolamine (DEA) dehydration is consistently low. What's going wrong?
A1: Low yields in the acid-catalyzed dehydration of diethanolamine (DEA) are a frequent issue, typically stemming from incomplete reaction or side reactions. This synthesis is fundamentally an intramolecular nucleophilic substitution where the hydroxyl groups are converted into better leaving groups by a strong acid (like H₂SO₄ or HCl), followed by cyclization.[4][5][6]
Probable Causes & Solutions:
-
Inefficient Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, its presence can inhibit the forward reaction. High reaction temperatures (190-210°C) are required not just for the reaction rate but also to drive off water.[5][7]
-
Solution: Ensure your apparatus is set up for efficient distillation to remove water as it forms. Using a Dean-Stark trap is not feasible at these temperatures, so direct distillation is common. Monitor the internal reaction temperature closely; a drop can indicate residual water or incomplete reaction.[5]
-
-
Suboptimal Acid Concentration: The amount and type of acid are critical. Too little acid results in incomplete protonation of the hydroxyl groups, leading to poor conversion. Too much or an overly aggressive acid (like fuming sulfuric acid) can lead to charring and decomposition.
-
Solution: An optimal molar ratio of DEA to sulfuric acid is reported to be around 1:1.8. If using hydrochloric acid, the diethanolamine hydrochloride salt is formed first, and then heated to drive the cyclization.[5]
-
-
Reaction Temperature and Time: This reaction requires high temperatures to overcome the activation energy for cyclization. Insufficient heat or time will result in a mixture of starting material and product.
Q2: I'm using the diethylene glycol (DEG) and ammonia route, but my conversion is poor and I see a lot of byproducts. How can I optimize this?
A2: The reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst is the dominant industrial method due to its efficiency.[8][9] However, it is a complex catalytic process where selectivity is paramount. Poor conversion and byproduct formation are common challenges.
Probable Causes & Solutions:
-
Catalyst Deactivation: The hydrogenation catalysts used (e.g., Ni, Cu, Co on a support) are susceptible to poisoning by impurities in the feedstock or fouling by high-molecular-weight byproducts ("heavies").[7][9]
-
Solution: Use high-purity DEG and ammonia. If catalyst deactivation is suspected, consider a regeneration cycle as recommended by the manufacturer or replace the catalyst.
-
-
Incomplete Conversion of Intermediate: The reaction proceeds via a 2-(2-aminoethoxy)ethanol (AEE) intermediate. Incomplete cyclization of AEE is a major cause of low morpholine yield.[7][10]
-
Solution: Optimize reaction conditions (temperature and pressure) to favor the cyclization of AEE. Some advanced processes use a two-reactor system where AEE from the first reactor is separated and fed into a second reactor to drive its conversion to morpholine.[10]
-
-
Side Reactions: The formation of N-ethylmorpholine is a common side reaction, often stemming from impurities or specific catalytic pathways.[7]
-
Solution: The choice of catalyst is critical for selectivity. A copper/nickel/alumina catalyst has been shown to be effective.[9] Fine-tuning the reaction temperature and pressure can also minimize the formation of this and other byproducts.
-
Q3: My reductive amination to form an N-substituted morpholine is not working. What should I check?
A3: Reductive amination is a powerful method for N-functionalization, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ.[11][12] Failure often points to issues with either imine formation or the reduction step.
Probable Causes & Solutions:
-
Ineffective Iminium Ion Formation: The reaction is pH-sensitive. The initial step, nucleophilic attack of the amine on the carbonyl, requires the amine to be in its neutral, nucleophilic form. However, the subsequent dehydration to form the iminium ion is acid-catalyzed.
-
Wrong Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl.
-
Solution: Sodium borohydride (NaBH₄) can work, but it can also reduce the starting aldehyde/ketone. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the gold standard for this transformation as they are less reactive towards the carbonyl group.[12][13] NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[12]
-
| Issue | Probable Cause | Recommended Solution | Reference |
| Low Conversion | Suboptimal pH for imine formation. | Maintain a weakly acidic pH (4-6) using a buffer. | [13] |
| Unreactive carbonyl group. | Add a Lewis acid catalyst like Ti(OiPr)₄. | [12][13] | |
| Ineffective reducing agent. | Use a selective reagent like NaBH(OAc)₃ or NaBH₃CN. | [12] | |
| No Reaction | Steric hindrance in starting materials. | Consider alternative synthetic routes or less hindered analogues. | - |
Q4: I'm attempting an intramolecular cyclization to form a substituted morpholine, but I'm getting low yields and polymer formation. What's the issue?
A4: Intramolecular reactions are always in competition with their intermolecular counterparts. When forming a ring, the goal is to have the reactive ends of a single molecule find each other. If they instead find other molecules, polymerization occurs. This is a common problem in ring-forming reactions.[14]
Probable Causes & Solutions:
-
Concentration is Too High: At high concentrations, the probability of intermolecular reactions (leading to dimers, trimers, and polymers) increases significantly.
-
Solution: Employ high-dilution conditions. This is achieved by slowly adding the substrate to a large volume of solvent over an extended period. This keeps the instantaneous concentration of the uncyclized substrate very low, favoring the intramolecular pathway.[14]
-
-
Incorrect Base or Solvent: The choice of base and solvent can influence the reaction rate and selectivity. A base that is too strong might cause side reactions, while one that is too weak may not facilitate the cyclization efficiently.
Visualizing the Troubleshooting Process
A logical approach is key to diagnosing issues in morpholine synthesis. The following workflow can help guide your troubleshooting efforts.
Caption: Logical workflow for troubleshooting morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing substituted morpholines?
A1: While industrial methods focus on bulk chemicals, lab-scale syntheses prioritize versatility and control over stereochemistry. Common strategies include:
-
Annulation of 1,2-Amino Alcohols: This is a very common and versatile approach. It often involves reacting an amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride (followed by reduction) or ethylene sulfate.[16][17]
-
Intramolecular Cyclization: This can involve strategies like the intramolecular oxa-Michael or aza-Michael addition, or the cyclization of an amino alcohol tethered to a leaving group.[3][18]
-
Reductive Amination: The reaction of a dialdehyde (often generated by periodate cleavage of a ribonucleoside) with a primary amine is a key method for producing N-substituted morpholine nucleoside analogues.[11][19]
-
Palladium-Catalyzed Cyclizations: Modern methods include Pd-catalyzed aerobic oxidative cyclization of alkenes or carboamination reactions to form the morpholine ring with high control.[1][20]
Q2: Why is the morpholine ring considered a "privileged scaffold" in drug discovery?
A2: The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The morpholine ring fits this description perfectly for several reasons:
-
Physicochemical Properties: It has a low pKa (around 8.5 for morpholinium ion), making it a weak base that is often partially protonated at physiological pH. This, combined with the polar ether oxygen, improves aqueous solubility and can enhance oral bioavailability.[2]
-
Metabolic Stability: The ring is generally resistant to metabolic degradation compared to other amines like piperidine or piperazine.
-
Synthetic Accessibility: As discussed, there are numerous reliable methods for its synthesis and functionalization.[1][20]
-
Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor (when protonated) or acceptor, allowing for versatile interactions with protein targets.[2] It is a key component in approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[4]
Q3: How can I confirm the stereochemistry of my substituted morpholine product?
A3: For substituted morpholines, determining the relative (cis/trans) and absolute (R/S) stereochemistry is critical. This is typically achieved using a combination of techniques:
-
NMR Spectroscopy: 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOESY), are powerful for determining relative stereochemistry. A NOESY cross-peak between protons on different substituents indicates they are on the same face of the ring (cis).[3]
-
Chiral HPLC: To determine the enantiomeric purity of your product, analysis on a chiral stationary phase is the standard method.[3]
-
X-ray Crystallography: If you can grow a suitable crystal of your compound or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the classical acid-catalyzed dehydration method and should be performed with extreme caution in a well-ventilated fume hood due to high temperatures and corrosive reagents.[5][7]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid
-
Calcium Oxide (50 g) or Sodium Hydroxide pellets
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
-
Round-bottom flask (500 mL, heavy-walled recommended), thermocouple, condenser, heating mantle, distillation apparatus.
Procedure:
-
Acidification: To the diethanolamine in a round-bottom flask, slowly and carefully add concentrated HCl with cooling until the pH is ~1. This is a highly exothermic reaction.[5][7]
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride salt. Water will distill off first. Increase the temperature until the internal temperature reaches 200-210°C and maintain for 15 hours. The mixture will darken significantly.[5]
-
Cooling & Isolation: Allow the mixture to cool to ~160°C and pour the thick morpholine hydrochloride paste into a separate container to prevent it from solidifying in the flask.
-
Free-basing: Mix the cooled paste thoroughly with calcium oxide. Transfer this mixture to a clean flask and perform a simple distillation. The crude, wet morpholine will distill over.[5]
-
Preliminary Drying: Transfer the crude distillate to a flask and add potassium hydroxide pellets. Stir for 1-2 hours. The KOH will absorb the bulk of the water, forming a separate lower layer.[5]
-
Final Drying & Purification: Decant the upper morpholine layer into a clean, dry distillation flask. Add small, freshly cut pieces of sodium metal (~1 g) and reflux for one hour.[5]
-
Fractional Distillation: Rearrange the apparatus for fractional distillation and collect the pure morpholine fraction, which boils at approximately 128-130°C.[5] The expected yield is in the range of 35-50%.[7]
Caption: Workflow for morpholine synthesis from diethanolamine.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]
-
Goujon, J. Y., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Talele, T. T. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of medicinal chemistry, 59(19), 8790-8835. [Link]
- Moss, P. H. (1964). U.S. Patent No. 3,151,112.
-
Herath, D. N., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The journal of organic chemistry. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Kumar, P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
-
Dissertation. (n.d.). The Study on the Preparation of Morpholine. [Link]
-
ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]
-
Kumar, P., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Taylor & Francis Online. [Link]
- Yeakey, E. L., & Spielman, P. E. (1987). U.S. Patent No. 4,647,663.
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Fischer, W., et al. (1988). U.S. Patent No. 4,739,051.
-
Reddy, L. R., et al. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712-720. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 9. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 10. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 11. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Morpholine synthesis [organic-chemistry.org]
Technical Support Center: Improving Stereoselectivity in Morpholine Synthesis
Welcome to the Technical Support Center for Stereoselective Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in the synthesis of this critical heterocyclic scaffold. Chiral morpholines are integral components of numerous pharmaceuticals, and precise control over their stereochemistry is paramount for therapeutic efficacy and safety.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic strategies.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Cyclization Reactions
You are attempting a diastereoselective synthesis of a substituted morpholine, but the reaction yields an inseparable mixture of diastereomers with a low diastereomeric ratio (dr).
Answer:
Low diastereoselectivity in this copper(II)-promoted alkene oxyamination reaction can stem from several factors related to the transition state geometry and reaction kinetics. The reaction likely proceeds through an initial intramolecular addition of the alcohol to the alkene, and the stereochemical outcome is determined during the subsequent C-N bond formation.[2]
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the diastereoselectivity of this transformation.
-
Explanation: Higher temperatures can lead to less selective bond formations by providing enough energy to overcome the activation barriers for multiple competing transition states. Conversely, a temperature that is too low may result in poor conversion.[2][3]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: If you observe a low dr, systematically lower the reaction temperature. For instance, if the reaction was run at 130 °C, attempt the reaction at 120 °C and monitor both conversion and diastereoselectivity.[2]
-
Monitor Conversion: Be aware that lowering the temperature may decrease the reaction rate and overall yield. An optimal balance must be found.[2]
-
-
-
Nature of the Amine Nucleophile: The choice of the nitrogen nucleophile can significantly influence the rate of C-N bond formation and, consequently, the diastereoselectivity.[2]
-
Explanation: A slower rate of C-N bond forming reductive elimination can allow for ring-opening and a less selective ring-closing, thereby eroding the diastereomeric ratio.[2]
-
Troubleshooting Steps:
-
Screen Different Sulfonamides: Experiment with various sulfonamides as the nitrogen source. For example, nosyl and 2-trimethylsilylethylsulfonamide have been shown to perform well in these reactions.[2]
-
Avoid Anilines: Anilines have been reported to be unreactive in this specific copper-promoted oxyamination.[2]
-
-
-
Substrate-Controlled Diastereoselectivity: The substituents on your starting material can dictate the facial selectivity of the cyclization.
-
Explanation: In the chair-like transition state, bulky substituents will preferentially occupy equatorial positions to minimize steric hindrance, thus directing the approach of the incoming nucleophile.[2]
-
Troubleshooting Steps:
-
Analyze the Transition State: Consider the possible chair-like transition states for your specific substrate. For 2,6-disubstituted morpholines, a trans relationship is often favored as it allows both substituents to potentially occupy pseudo-equatorial positions.[2]
-
Modify the Substrate (if possible): If inherent substrate bias leads to the undesired diastereomer, you may need to redesign the starting material to alter the steric environment.
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
You are using a chiral catalyst for the asymmetric hydrogenation of a dehydromorpholine to obtain a specific enantiomer, but the enantiomeric excess (ee) is low.
Answer:
Asymmetric hydrogenation is a powerful method for establishing stereocenters in morpholine synthesis.[4][5][6] The enantioselectivity is highly dependent on the interplay between the substrate, the chiral ligand, and the reaction conditions.
Potential Causes & Solutions:
-
Incorrect Chiral Ligand Choice: The structure of the chiral phosphine ligand is the most critical factor for achieving high enantioselectivity.
-
Explanation: The ligand's bite angle and steric properties create a chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral alkene. Ligands with large bite angles, such as SKP-Phos, have proven effective for this class of substrates.[4][6]
-
Troubleshooting Steps:
-
Screen a Library of Ligands: If the initial ligand gives poor results, screen a diverse set of chiral bisphosphine ligands with varying bite angles and electronic properties.
-
Consult the Literature: For 2-substituted dehydromorpholines, rhodium catalysts bearing ligands like SKP have shown excellent performance, achieving up to 99% ee.[4][6]
-
-
-
Suboptimal Hydrogen Pressure: The pressure of hydrogen gas can influence the kinetics of the catalytic cycle and, consequently, the enantioselectivity.
-
Troubleshooting Steps:
-
Vary the Hydrogen Pressure: Conduct the reaction at different hydrogen pressures (e.g., 20 atm, 50 atm, 100 atm) to find the optimal condition for your specific substrate-ligand combination.
-
-
-
Solvent Effects: The solvent can affect the conformation of the catalyst-substrate complex and the solubility of hydrogen, thereby impacting enantioselectivity.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of anhydrous, degassed solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene.
-
-
-
Presence of Impurities: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst and lead to poor stereocontrol.
-
Troubleshooting Steps:
-
Ensure High Purity of Reagents: Use highly purified substrates and freshly distilled, degassed solvents.
-
Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas.
-
-
| Parameter | Recommendation for Asymmetric Hydrogenation of Dehydromorpholines | Rationale |
| Catalyst | [Rh(COD)₂]BF₄ / Chiral Bisphosphine Ligand (e.g., SKP-Phos) | The combination of a rhodium precursor and a chiral ligand with a large bite angle has been shown to be highly effective for this transformation.[1][4] |
| Solvent | Anhydrous, degassed solvent (e.g., DCM, THF) | The absence of water and oxygen is crucial for catalyst activity and stability. |
| Hydrogen Pressure | Typically 50 atm, but optimization may be required. | Pressure can influence the rate-determining step and enantioselectivity. |
| Temperature | Room temperature is often a good starting point. | Lower temperatures can sometimes improve enantioselectivity but may slow down the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving stereoselectivity in morpholine synthesis?
A1: The primary strategies can be broadly categorized as:
-
Substrate-Controlled Synthesis: Utilizing a chiral starting material, such as an amino acid, where the existing stereocenter directs the stereochemical outcome of subsequent transformations.[2][3]
-
Reagent-Controlled Synthesis: Employing a chiral reagent, such as a chiral catalyst or auxiliary, to induce stereoselectivity in a reaction involving a prochiral substrate.[4][6][7] This is often a more efficient and atom-economical approach.[1]
-
Post-Synthesis Resolution/Epimerization: Separating a mixture of stereoisomers (e.g., by chiral chromatography) or epimerizing an undesired stereocenter to the more stable isomer.[3] For instance, light-mediated reversible hydrogen atom transfer (HAT) can be used to epimerize substituted morpholines.[3]
Q2: I am performing a multi-component reaction to synthesize a highly substituted morpholine, but it results in low diastereoselectivity. What can I do?
A2: Multi-component reactions for morpholine synthesis, such as the copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates, can sometimes yield mixtures of diastereomers.[3] While optimizing reaction conditions (temperature, catalyst loading) might offer some improvement, a more effective strategy could be post-synthetic epimerization.[3] Methods like light-mediated stereochemical editing can be employed to convert the diastereomeric mixture into a single, thermodynamically more stable diastereomer.[3]
Q3: How can I synthesize enantiomerically pure 2,2-disubstituted morpholines?
A3: Accessing chiral morpholines with a quaternary stereocenter at the 2-position is challenging. A recently developed organocatalytic asymmetric halocyclization protocol provides an effective solution. This method uses a cinchona alkaloid-derived catalyst to achieve the chlorocycloetherification of alkenol substrates, furnishing the desired 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[8]
Q4: Are there any modern, environmentally friendly methods for synthesizing substituted morpholines?
A4: Yes, several newer methods focus on improving the efficiency and environmental footprint of morpholine synthesis.
-
A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst.[9]
-
A one-pot method involving a Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization is highly atom-economical, producing water as the only byproduct.[10] This method has shown good to excellent yields and diastereoselectivities.[10]
-
The use of ethylene sulfate and a base like potassium tert-butoxide provides a simple, high-yielding, and redox-neutral protocol for converting 1,2-amino alcohols to morpholines, avoiding many of the harsh reagents used in traditional methods.[11][12]
Experimental Protocols & Workflows
Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[1]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (substrate)
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
SKP-Phos (chiral ligand)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity hydrogen gas
-
Autoclave
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a dried Schlenk tube, add the chiral ligand SKP-Phos (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Reaction Setup:
-
In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Workflow Diagrams
Caption: Strategies for achieving stereoselectivity in morpholine synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
-
Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (2012). National Institutes of Health. [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]
-
Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. (2025). Journal of the American Chemical Society. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2019). National Institutes of Health. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers. [Link]
-
A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. (2018). Organic Chemistry Portal. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ResearchGate. [Link]
- Method for the stereoselective preparation of 2-substituted morpholine derivatives. (2015).
-
Morpholine synthesis. (2024). Organic Chemistry Portal. [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Institutes of Health. [Link]
-
Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C-O or C-N Bond Formation. (2021). Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. [Link]
-
Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. (2009). PubMed. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of (S)-4-Benzyl-3-(chloromethyl)morpholine
Welcome to the technical support center for (S)-4-Benzyl-3-(chloromethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable solutions to issues you may encounter during your experiments.
I. Understanding the Core Challenge: Impurity Profile
The primary challenge in purifying this compound lies in its synthesis, which typically involves the chlorination of its corresponding alcohol precursor, (S)-(4-Benzylmorpholin-3-yl)methanol, often using thionyl chloride (SOCl₂). This reaction, while generally efficient, can generate a range of impurities that complicate downstream applications.
Diagram: Synthetic Pathway and Potential Impurities
stability of (S)-4-Benzyl-3-(chloromethyl)morpholine under reaction conditions
Technical Support Center: (S)-4-Benzyl-3-(chloromethyl)morpholine
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. As a chiral building block, the stability and reactivity of this intermediate are paramount to achieving desired synthetic outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses fundamental questions regarding the intrinsic stability and proper handling of this compound to prevent degradation before its use in a reaction.
Q1: What are the definitive storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. As a reactive alkyl chloride, it is susceptible to degradation.
-
Temperature: Store at 2-8°C to minimize decomposition rates.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen is less of a concern than moisture, but inerting displaces ambient moisture.
-
Moisture: The compound is highly sensitive to moisture. The chloromethyl group can hydrolyze to the corresponding alcohol, (S)-(4-benzylmorpholin-3-yl)methanol. Always use a tightly sealed container and handle in a dry environment (e.g., glovebox or under a stream of dry inert gas).[2]
-
Handling: Due to its classification as a corrosive substance that can cause severe skin burns and eye damage, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.[2]
Q2: What is the primary degradation pathway for this compound under ambient conditions?
A2: The most common non-catalytic degradation pathway is hydrolysis. The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack by water.
A secondary, and mechanistically significant, concern is the potential for intramolecular cyclization. The lone pair of electrons on the morpholine nitrogen can displace the chloride via neighboring group participation (anchimeric assistance), forming a strained, highly reactive bicyclic aziridinium ion intermediate. This intermediate is then rapidly attacked by any available nucleophile, including water, which would also yield the hydroxymethyl byproduct.
Caption: Primary degradation routes for the title compound.
Q3: How stable is the compound in common organic solvents?
A3: Solvent choice is crucial. While many aprotic solvents are suitable, protic or nucleophilic solvents can participate in solvolysis. The stability is highly dependent on temperature and the presence of any impurities (e.g., water).
| Solvent Category | Examples | Stability & Compatibility | Rationale |
| Aprotic, Non-polar | Hexanes, Toluene | High | Low reactivity and low solubility for trace water minimizes degradation. |
| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Good | Generally compatible for reactions. DCM and MeCN are standard solvents for its synthesis and subsequent use.[5] However, rigorous drying is essential as they can dissolve more water than non-polar solvents. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH) | Poor to Moderate | These are nucleophiles and can lead to solvolysis, forming the corresponding methyl or ethyl ether byproducts, especially at elevated temperatures or with extended reaction times. |
| Aqueous | Water, Buffers | Very Poor | Rapid hydrolysis will occur. Avoid aqueous workups until the chloromethyl group has been reacted. |
Q4: How does pH affect the stability of this compound?
A4: The compound exhibits poor stability under both strong acidic and strong basic conditions.
-
Acidic Conditions: While the morpholine nitrogen will be protonated, protecting it from acting as an intramolecular nucleophile, acid-catalyzed hydrolysis of the alkyl chloride can still occur.
-
Basic Conditions: Strong bases can promote elimination reactions (dehydrochlorination) if a suitable proton is available, though this is less likely for a primary chloride without significant steric hindrance. More importantly, bases like NaOH or KOH introduce water and hydroxide ions, which are excellent nucleophiles and will accelerate hydrolysis to the alcohol byproduct.[5] For reactions requiring a base, a non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA) is preferred.[5]
Section 2: Troubleshooting Guide - Stability Under Reaction Conditions
This section is designed to help you diagnose and solve common problems encountered during reactions involving this compound.
Scenario 1: Nucleophilic Substitution Reactions
Issue: You are performing a nucleophilic substitution (e.g., with an amine, thiol, or azide) and observe low yields of the desired product, accompanied by a significant amount of a more polar byproduct identified as (S)-(4-benzylmorpholin-3-yl)methanol.
Caption: Decision workflow for troubleshooting hydrolysis byproducts.
Root Cause Analysis:
-
Causality: The presence of the hydroxymethyl byproduct is a definitive indicator of hydrolysis. This occurs when water, a competing nucleophile, reacts with the starting material. The source of water can be wet solvents, reagents, or atmospheric moisture.
Corrective Actions:
-
Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Dry liquid nucleophiles or bases over appropriate drying agents (e.g., CaH₂, molecular sieves) before use.
-
Inert Atmosphere: Assemble the reaction glassware while hot after oven-drying and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction period.
-
Order of Addition: Add the this compound to the solution of the nucleophile, rather than vice-versa, to ensure it immediately encounters a high concentration of the desired reactant, minimizing its exposure time to trace moisture.
Scenario 2: Reactions Involving Basic Conditions
Issue: When using a base (e.g., triethylamine, potassium carbonate) to scavenge HCl produced during a substitution, you observe a complex mixture of products or significant decomposition.
Root Cause Analysis:
-
Causality: Many common bases can be problematic.
-
Inorganic Bases (K₂CO₃, NaOH): These are often hydrated or hygroscopic, introducing water and leading to the hydrolysis issue described in Scenario 1.[6]
-
Nucleophilic Amines (Triethylamine): While often used as an acid scavenger, triethylamine can act as a nucleophile itself, potentially forming a quaternary ammonium salt with the electrophilic chloromethyl group.
-
Corrective Actions:
-
Select a Non-Nucleophilic Base: Employ a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[5] Their bulk prevents them from acting as nucleophiles while allowing them to function effectively as proton scavengers.
-
Control Temperature: Add the base slowly at a reduced temperature (e.g., 0°C) to control any exotherm and minimize side reactions.
-
Stoichiometry: Use the minimum effective amount of base (typically 1.0-1.2 equivalents) to avoid base-catalyzed degradation of either the starting material or the product.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a self-validating framework for reacting this compound with a primary or secondary amine.
-
Glassware Preparation: Oven-dry all glassware (120°C, 4 hours) and assemble hot under a positive pressure of dry Argon.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine nucleophile (1.1 eq.) and DIPEA (1.2 eq.) in anhydrous acetonitrile (MeCN).
-
In a separate, dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous MeCN.
-
-
Reaction Execution:
-
Cool the amine/DIPEA solution to 0°C in an ice bath.
-
Slowly add the solution of this compound dropwise via syringe over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Track the consumption of the starting material using the TLC protocol below.
Protocol 2: Quality Control - Assessing Purity and Reaction Progress by TLC
-
System Preparation:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 70:30 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
-
Spotting:
-
On a single TLC plate, spot the starting material (SM), the reaction mixture (RM), and a co-spot (C) where both SM and RM are applied to the same lane.
-
-
Development & Visualization:
-
Develop the plate in a saturated chamber.
-
Visualize under UV light (254 nm). The benzyl group will be UV active.
-
Further visualize by staining with potassium permanganate (KMnO₄). The morpholine nitrogen and any potential alcohol byproducts will stain readily.
-
-
Interpretation:
-
The starting material is moderately polar. The desired amine product will likely have a different polarity (often higher).
-
The hydrolysis byproduct, (S)-(4-benzylmorpholin-3-yl)methanol, is significantly more polar and will have a much lower Rf value. Its presence is a clear sign of degradation.
-
References
- Google Patents, US7294623B2 - Benzyl morpholine derivatives, Google Patents.
-
ChemBK, 4-benzyl-2-(chloromethyl)morpholine, ChemBK. Available at: [Link]
-
Palchykov, V. A. (2013), Morpholines. Synthesis and Biological Activity, Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]
-
Amerigo Scientific, 4-Benzyl-3-(chloromethyl)morpholine hydrochloride, Amerigo Scientific. Available at: [Link]
-
PubChem, 4-Benzyl-2-(chloromethyl)morpholine, National Center for Biotechnology Information. Available at: [Link]
-
MDPI, Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors, MDPI. Available at: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004), A New Strategy for the Synthesis of Substituted Morpholines, Organic Letters, 6(10), 1589–1592. Available at: [Link]
-
Organic Chemistry Portal, Morpholine synthesis, Organic Chemistry Portal. Available at: [Link]
-
Ortiz, K. G., et al. (2022), Green Synthesis of Morpholines via Selective Monoalkylation of Amines, ChemRxiv. Available at: [Link]
-
PubChem, 4-Benzylmorpholine, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 40987-25-5|4-Benzyl-2-(chloromethyl)morpholine|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up for (S)-4-Benzyl-3-(chloromethyl)morpholine Production
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-4-Benzyl-3-(chloromethyl)morpholine. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during process development and large-scale production. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Overview of the Synthetic Pathway
The production of this compound is a multi-step process that requires careful control of reaction conditions to maintain chiral purity and minimize impurity formation. A common synthetic approach is outlined below.
Caption: A representative synthetic workflow for this compound.
This guide will focus primarily on the critical final two stages: the reduction of the carboxylic acid and the subsequent chlorination of the resulting alcohol, as these steps present significant scale-up challenges.
Troubleshooting Guide: Key Synthesis Steps
This section addresses specific issues in a question-and-answer format to guide you through common experimental hurdles.
Reduction of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Question: We are experiencing incomplete reduction and the formation of multiple byproducts during the borane reduction of the morpholinone carboxylic acid. How can we improve the reaction's selectivity and yield?
Answer:
This is a common issue when scaling up reductions of complex molecules. The root cause often lies in reagent stoichiometry, temperature control, and the quality of the reducing agent.
-
Causality & Expertise: Borane-tetrahydrofuran complex (BH3-THF) is an effective reducing agent for both carboxylic acids and amides. However, the amide in the morpholinone ring also reacts, leading to the desired product. Incomplete reaction often results from the deactivation of the borane complex by moisture or improper stoichiometry. Side reactions can be triggered by excessive temperatures, which can lead to the formation of borate esters or other degradation products.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Incomplete Reaction 1. Insufficient BH3-THF. 2. Deactivation of BH3-THF by moisture. 3. Low reaction temperature or insufficient reaction time. 1. Increase the equivalents of BH3-THF incrementally (e.g., from 3.0 to 4.0 eq.). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N2 or Ar). Use fresh, high-quality BH3-THF. 3. Monitor the reaction by TLC or HPLC. Gradually increase the temperature (e.g., from room temperature to 40°C) and extend the reaction time if necessary. Byproduct Formation 1. Reaction temperature is too high. 2. Work-up procedure is too harsh. 1. Maintain strict temperature control during the addition of BH3-THF, keeping the internal temperature below 25°C. 2. Quench the reaction slowly at 0°C with methanol, followed by careful acidification. A rapid or highly exothermic quench can degrade the product. Difficult Isolation Formation of soluble borate salts. After quenching and acidification, consider a solvent swap to an ester-based solvent (e.g., ethyl acetate) and perform aqueous washes to remove boron salts.
Chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine
The conversion of the primary alcohol to the target chloromethyl compound using thionyl chloride (SOCl₂) is a critical and hazardous step.
Caption: Decision tree for troubleshooting the chlorination step.
Question: During the scale-up of our chlorination reaction with thionyl chloride, we are observing significant product degradation, a dark reaction color, and handling issues with HCl and SO₂ off-gassing. What is the best way to control this process?
Answer:
This is a classic scale-up challenge for reactions involving thionyl chloride. The high reactivity and gaseous byproducts require precise engineering and procedural controls.
-
Causality & Expertise: Thionyl chloride reacts with alcohols to form an intermediate chlorosulfite ester, which then collapses to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). This reaction is highly exothermic. Localized overheating can cause rapid decomposition of the starting material or product, leading to charring. Furthermore, thionyl chloride reacts violently with water, which not only consumes the reagent but also generates large volumes of corrosive HCl and SO₂ gas.[1][2] The generated HCl can also catalyze side reactions, such as the formation of a dimeric ether from the starting alcohol.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Exotherm & Degradation 1. Rate of SOCl₂ addition is too fast. 2. Inefficient heat removal from the reactor. 1. Add thionyl chloride subsurface and dropwise via an addition funnel or pump. 2. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. For very large scales, consider a semi-batch process. Maintain an internal temperature of 0-5°C during addition. Off-Gassing Rapid generation of HCl and SO₂. 1. Vent the reactor exhaust through a series of scrubbers (e.g., a sodium hydroxide solution) to neutralize acidic gases.[1] 2. The slow addition of SOCl₂ will also help control the rate of gas evolution. Low Yield / Impurities 1. Reaction with atmospheric moisture. 2. HCl-catalyzed side reactions. 3. Over-chlorination or other impurities. 1. Run the reaction under a strictly inert and dry atmosphere (N₂ or Ar). Use anhydrous solvents.[3][4] 2. Consider adding a scavenger base like pyridine (used stoichiometrically) to neutralize the generated HCl as it forms. This can prevent acid-catalyzed degradation. 3. Monitor the reaction closely by an in-process control (IPC) like HPLC to avoid prolonged reaction times that can lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the mandatory safety precautions for handling thionyl chloride at scale?
A1: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[5] All personnel must be trained on its specific hazards.[3]
-
Personal Protective Equipment (PPE): Wear a complete protective suit, including chemical-resistant gloves, boots, and a face shield over safety goggles.[5] A respirator with an appropriate acid gas cartridge is essential.[4]
-
Engineering Controls: All manipulations must be performed in a well-ventilated fume hood or a closed-system reactor.[1] An emergency shower and eyewash station must be immediately accessible.[3]
-
Spill & Emergency Response: Have spill kits containing an inert absorbent material (like sand or vermiculite) readily available. Never use water on a thionyl chloride spill. [2] In case of fire, use dry chemical or CO₂ extinguishers.[4]
Q2: How can we confirm the stereochemical purity of our final product?
A2: Maintaining the (S)-configuration is critical. The reaction steps described (reduction and chlorination at a non-chiral center) should not affect the stereocenter at C3. However, it is crucial to verify this. Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the final product. Develop a method using a suitable chiral column (e.g., a Chiralpak® series column) to separate the (S) and (R) enantiomers.
Q3: What are the common impurities we should monitor for in the final product?
A3: Besides the (R)-enantiomer, several process-related impurities can arise:
-
Starting Alcohol: Unreacted (S)-4-Benzyl-3-(hydroxymethyl)morpholine.
-
Dimeric Ether: Formed by the acid-catalyzed condensation of two molecules of the starting alcohol.
-
Benzyl Chloride Impurities: Impurities from the raw materials used in earlier steps, such as benzaldehyde or toluene from benzyl chloride, can carry through the synthesis.[6]
-
Solvent Adducts: Depending on the solvent and conditions, side reactions with the solvent are possible.
A robust HPLC method should be developed to quantify these potential impurities.
Key Experimental Protocols
Protocol: Chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine
Disclaimer: This protocol is for informational purposes only and should be adapted and validated for your specific equipment and scale. A thorough risk assessment must be conducted before implementation.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., Nitrogen).
-
Charging: Charge the reactor with (S)-4-Benzyl-3-(hydroxymethyl)morpholine (1.0 eq.) and an anhydrous, inert solvent (e.g., dichloromethane or toluene, ~5-10 volumes).
-
Cooling: Cool the stirred solution to 0-5°C using an external cooling bath.
-
Reagent Addition: Add thionyl chloride (1.1 eq.) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring for completion by HPLC or TLC.
-
Quench: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully add the reaction mixture to a separate vessel containing a cold, saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur. Ensure adequate venting and stirring.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization or chromatography).
References
-
ICSC 1409 - THIONYL CHLORIDE. (n.d.). Retrieved from [Link]
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Lead Sciences. (n.d.). (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 47(2), 121–126. Retrieved from [Link]
Sources
- 1. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 2. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. westliberty.edu [westliberty.edu]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of impurities from morpholine derivatives
Welcome to the Technical Support Center for the Purification of Morpholine Derivatives. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established scientific principles with practical, field-proven insights. This center is designed to help you navigate the common and complex challenges associated with purifying these versatile heterocyclic compounds, ensuring the integrity and success of your research and development efforts.
Technical Guide: Troubleshooting and FAQs
This guide is structured to address your needs dynamically. We begin with frequently asked questions for quick reference, followed by in-depth troubleshooting scenarios for more complex issues, and conclude with detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries encountered during the purification of morpholine derivatives.
Q1: What are the most common impurities I should expect when working with morpholine derivatives?
A1: Impurities can originate from the synthesis starting materials, side reactions, or subsequent degradation. They generally fall into three categories:
-
Synthesis-Related Impurities: These include unreacted starting materials like diethanolamine or diethylene glycol, reagents such as residual acids or bases, and by-products from the synthesis, including isomers (e.g., trans-isomers when a cis-product is desired).[1]
-
Degradation Products: Morpholine and its derivatives can decompose, especially under high heat, leading to the formation of compounds like ethanolamine, glycolic acid, and various volatile amines.[2][3] The presence of oxygen can accelerate this degradation.[4]
-
Process-Related Impurities: Water is a very common impurity due to the hygroscopic nature of many morpholine derivatives.[5][6] A critical impurity to be aware of is N-nitrosomorpholine (NMOR), a potential genotoxic impurity that can form if the morpholine derivative comes into contact with nitrites.[5][7]
Q2: What are the primary laboratory-scale methods for purifying morpholine derivatives?
A2: The choice of purification method depends on the physical state of your compound (liquid or solid), its thermal stability, and the nature of the impurities. The three primary techniques are:
-
Fractional Distillation: Ideal for liquid derivatives that are thermally stable. It separates compounds based on differences in their boiling points. This is highly effective for removing non-volatile salts or starting materials with significantly different boiling points.
-
Recrystallization: The most effective method for purifying solid derivatives. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system.[8] For derivatives that are difficult to crystallize, forming a salt (e.g., acetate or propionate) can often facilitate the process.[1]
-
Column Chromatography: Essential for separating complex mixtures, compounds that are thermally sensitive, or isomers with similar physical properties.[9] Both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) are powerful tools for achieving high purity.[9][10]
Q3: How can I reliably detect and quantify the purity of my morpholine derivative?
A3: A multi-technique approach is recommended for robust purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile impurities and provides both quantification and structural identification.[7][10] Derivatization may be required for less volatile compounds.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for purity analysis.[10][12] It is particularly useful for non-volatile compounds and for separating isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Karl Fischer Titration: The gold standard for accurately quantifying water content, which is crucial given the hygroscopic nature of morpholine derivatives.[6]
Section 2: Troubleshooting Guide
This section addresses specific problems in a cause-and-solution format to guide you through experimental challenges.
Problem 1: Low Yield and Dark, Viscous Product After Synthesis & Distillation
-
Potential Cause 1: Thermal Decomposition. Many morpholine synthesis procedures, such as the dehydration of diethanolamine, require high temperatures (180-210°C).[6] Exceeding this range, or prolonged heating even within it, can cause the product to char and decompose, leading to a dark, viscous material and low yield.[6]
-
Solution 1: Strict Temperature & Atmosphere Control.
-
Use a calibrated high-temperature thermometer and a reliable heating source (e.g., a heating mantle with a temperature controller) to maintain the temperature within the optimal range.
-
If the compound is sensitive, consider performing the distillation under a vacuum to lower the boiling point and reduce thermal stress.
-
Conducting the reaction and purification under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative decomposition.[4]
-
-
Potential Cause 2: Incomplete Reaction. Insufficient reaction time or improper stoichiometry of the catalytic acid can lead to a crude product containing a high percentage of unreacted starting materials, which can complicate purification.[6]
-
Solution 2: Reaction Optimization.
-
Ensure the reaction is run for the recommended duration (e.g., 15 hours for diethanolamine dehydration).[6]
-
Carefully verify the concentration and molar equivalents of the acid catalyst used.
-
Problem 2: My Solid Morpholine Derivative is an Oil and Refuses to Crystallize
-
Potential Cause 1: Residual Solvent or Water. Even trace amounts of solvent or absorbed moisture can act as an impurity, depressing the melting point and preventing crystallization. Morpholine derivatives are notoriously hygroscopic.[6]
-
Solution 1: Rigorous Drying.
-
Ensure the crude product is thoroughly dried under a high vacuum before attempting crystallization.
-
If the product was extracted from an aqueous phase, ensure the organic layer was treated with an appropriate drying agent (e.g., MgSO₄, Na₂SO₄) and that all solvent is removed in vacuo.
-
For stubborn oils, dissolving the product in a dry, volatile solvent (like dichloromethane or diethyl ether), adding a drying agent (e.g., anhydrous Na₂SO₄), filtering, and re-evaporating the solvent can help azeotropically remove residual water.
-
-
Potential Cause 2: Presence of Eutectic Impurities. The impurities and the desired compound may be forming a eutectic mixture, which has a lower melting point than either component alone.
-
Solution 2: Alternative Purification Strategies.
-
Purification via Salt Formation: Convert the basic morpholine derivative into a salt (e.g., hydrochloride, acetate). Salts are often highly crystalline solids that are easier to purify by recrystallization. The pure free base can then be regenerated by neutralization.[1]
-
Chromatography: Purify the oil using flash column chromatography to remove the impurities interfering with crystallization.
-
Problem 3: HPLC Analysis Shows Significant Peak Tailing for My Purified Basic Morpholine Derivative
-
Potential Cause: Secondary Interactions with the Stationary Phase. This is a classic issue when analyzing basic compounds like morpholines on standard silica-based C18 columns. The basic nitrogen atom interacts with acidic residual silanol groups on the silica surface, causing poor peak shape (tailing).[9]
-
Solution: Modify HPLC Conditions.
-
Use a Low-pH Mobile Phase: Add an acid modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase. This protonates the morpholine nitrogen (making it a cation) and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[9]
-
Use a Base-Deactivated Column: Employ a modern HPLC column specifically designed for analyzing basic compounds. These columns have end-capping or other surface treatments to minimize accessible silanol groups.
-
Workflow for Selecting a Purification Method
The following diagram outlines a decision-making process for choosing the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common purification procedures. Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Fractional Distillation of Liquid Morpholine
This protocol is adapted from standard laboratory procedures for purifying morpholine from common impurities like water and diethanolamine.[6][13]
Objective: To purify crude morpholine (Boiling Point: ~129 °C) by fractional distillation.[5]
Materials:
-
Crude morpholine
-
Potassium hydroxide (KOH) pellets (for drying)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Pre-Drying (Crucial Step):
-
Place the crude morpholine in a round-bottom flask.
-
Add ~20 g of KOH pellets for every 100 mL of crude morpholine.[6] Caution: This may be exothermic.
-
Stopper the flask and stir the mixture for at least 1-2 hours at room temperature to remove gross amounts of water. The morpholine should be decanted or filtered from the KOH before proceeding. For extremely rigorous drying, refluxing over sodium metal can be performed by experienced personnel.[13]
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Place the dried morpholine and a few boiling chips into the distillation flask.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Discard any initial fraction (forerun) that distills at a significantly lower temperature (this may contain volatile impurities or residual water).
-
Collect the main fraction that distills at a constant temperature, corresponding to the boiling point of pure morpholine (typically 126-129 °C).[5][13]
-
Stop the distillation when the temperature either begins to rise significantly or when only a small amount of residue remains in the distillation flask. This residue contains less volatile impurities.
-
-
Purity Check:
-
Analyze the collected fraction by GC or Karl Fischer titration to confirm purity and water content.
-
Protocol 2: Recrystallization of a Solid Morpholine Derivative
This protocol provides a general workflow for purifying a solid derivative, such as 4-Tosylmorpholine.[13]
Objective: To purify a solid morpholine derivative by removing soluble and insoluble impurities.
Materials:
-
Crude solid morpholine derivative
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel (for hot filtration)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection (The Key to Success):
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Impurities should be either highly soluble or insoluble at all temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Hot Filtration (to remove insoluble impurities):
-
If you observe any insoluble material (e.g., dust, inorganic salts), perform a hot filtration.
-
Pre-heat a separate flask and funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals thoroughly in a vacuum oven.
-
-
Purity Check:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Confirm purity via HPLC or NMR analysis.
-
Data Summary Tables
Table 1: Physicochemical Properties of Morpholine and Common Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Morpholine | 110-91-8 | 87.12 | 128.9 | Hygroscopic; forms an azeotrope with water.[5] |
| Water | 7732-18-5 | 18.02 | 100.0 | Common impurity; removed by drying agents (KOH).[6] |
| Diethanolamine | 111-42-2 | 105.14 | 268.8 | Common starting material impurity.[14] |
| Diethylene Glycol | 111-46-6 | 106.12 | 245.0 | Common starting material impurity.[15] |
| N-Nitrosomorpholine (NMOR) | 59-89-2 | 116.12 | 224.0 | Potential genotoxic impurity.[5][7] |
References
- Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. (2025). Vertex AI Search.
- Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. (2025). Benchchem.
- A Mechanistic and Kinetic Study on the Decomposition of Morpholine. (n.d.).
- Everything You Need to Know About Morpholine. (2022). ChemCeed.
- Morpholine Preparation
- MORPHOLINE. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Deriv
- Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds. (2025). Benchchem.
- Morpholine - Processing. (n.d.). USDA.
- MORPHOLINE. (n.d.). NCBI.
- Optimizing reaction conditions for the synthesis of morpholine deriv
- Liquid phase method for morpholine. (2023). Shenyang East Chemical Science-Tech Co., Ltd..
- Method for purifying cis-2, 6-dimethyl morpholine. (n.d.).
- Thermal Degradation of Morpholine for CO2 Capture. (2018). AIChE - Proceedings.
- MORPHOLINE. (n.d.).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH.
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021).
Sources
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 4. atamankimya.com [atamankimya.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 15. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of Morpholines
Welcome to the technical support center for the N-alkylation of morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. N-alkylated morpholines are prevalent scaffolds in pharmaceuticals and agrochemicals, making the efficient and selective synthesis of these compounds a critical task.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during the N-alkylation of morpholine. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction shows low or no conversion of the starting morpholine. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common hurdle that can often be traced back to several key parameters. The cause often depends on the type of alkylation method being used (e.g., alkyl halide, reductive amination, or alcohol-based methods).
Common Causes & Solutions:
-
Insufficient Reactivity of the Alkylating Agent:
-
Causality: The rate of an Sₙ2 reaction is highly dependent on the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl >> F. If you are using an alkyl chloride, the reaction may be too sluggish. Steric hindrance at the carbon undergoing substitution also dramatically slows the reaction.
-
Solutions:
-
Switch to a More Reactive Halide: If using an alkyl chloride, consider switching to the analogous alkyl bromide or iodide.
-
Add a Catalyst: For less reactive alkyl halides, adding a catalytic amount of sodium iodide or potassium iodide can facilitate the reaction via an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[2]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential side reactions and solvent boiling points.
-
-
-
Inadequate Base Strength or Solubility:
-
Causality: The base is required to neutralize the hydrogen halide (e.g., HBr) formed during the reaction. If the acid is not neutralized, it will protonate the morpholine nitrogen, rendering it non-nucleophilic and halting the reaction.[3] Common inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in many organic solvents.[2][3]
-
Solutions:
-
Select a Stronger or More Soluble Base: Consider using cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.[4] For reactions requiring very strong, non-nucleophilic conditions, sodium hydride (NaH) can be used, though it requires anhydrous conditions and careful handling.
-
Improve Solvent Choice: Switch to a more polar aprotic solvent like DMF, DMSO, or NMP, which can better solubilize inorganic bases and accelerate Sₙ2 reactions.[2][3][5]
-
Employ Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water), a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB - tetrabutylammonium bromide) can shuttle the base (like hydroxide or carbonate) into the organic phase to react, which is a highly effective and green technique.[6][7]
-
-
-
Low Reaction Temperature or Insufficient Time:
-
Causality: Many N-alkylation reactions, especially with less reactive substrates, require elevated temperatures and sufficient time to proceed to completion.[8][9]
-
Solutions:
-
Systematic Optimization: Monitor the reaction by TLC or LC-MS at various time points and temperatures to determine the optimal conditions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[10][11][12]
-
-
Below is a logical workflow for troubleshooting low conversion issues.
Q2: My reaction is messy, and I'm getting a significant amount of a di-alkylated quaternary ammonium salt. How can I improve selectivity for mono-alkylation?
Answer:
Over-alkylation is a classic problem in amine alkylation.[13] It occurs because the mono-alkylated morpholine product is often more nucleophilic than the starting morpholine, leading to a second alkylation to form the quaternary salt.[13][14]
Strategies to Promote Mono-alkylation:
-
Stoichiometric Control:
-
Causality: By Le Châtelier's principle, increasing the concentration of one reactant (morpholine) will favor its reaction over the product's reaction.
-
Solution: Use a large excess of morpholine (3 to 10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material. The unreacted morpholine can typically be removed during aqueous workup.
-
-
Slow Addition of the Alkylating Agent:
-
Causality: Maintaining a very low concentration of the alkylating agent at all times minimizes the chance of it encountering the already-formed product.
-
Solution: Add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump. This is one of the most effective methods for controlling over-alkylation.[14]
-
-
Choice of Base and Solvent:
-
Causality: Certain bases have been shown to favor mono-alkylation. The mechanism is sometimes debated but may involve selective precipitation or complexation.
-
Solution: Cesium hydroxide or cesium carbonate have been reported to promote selective mono-N-alkylation.[4][14] Using less polar solvents where the quaternary salt might precipitate out can also sometimes halt the reaction at the tertiary amine stage, though this is less reliable.
-
-
Consider an Alternative Synthetic Route:
-
Causality: Direct alkylation is inherently prone to over-alkylation. Alternative methods are designed for selectivity.
-
Solution: Reductive amination is an excellent alternative.[13] This two-step, one-pot process involves reacting morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[15][16] This method cannot lead to quaternary products.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right alkylating agent? Should I use an alkyl halide, an alcohol, or an aldehyde?
Answer: The choice of alkylating agent is critical and depends on factors like desired selectivity, substrate scope, and green chemistry considerations.
| Alkylating Agent Type | Mechanism | Pros | Cons | Best For... |
| Alkyl Halides (R-X) | Sₙ2 Nucleophilic Substitution | Well-established, wide variety of reagents available, generally reliable. | Prone to over-alkylation[13][16], generates stoichiometric salt waste, halides can be toxic.[9] | Simple, unhindered primary and benzylic alkylations where over-alkylation can be controlled. |
| Alcohols (R-OH) | Borrowing Hydrogen / Hydrogen Autotransfer | Atom economical (water is the only byproduct)[17], uses readily available and less toxic alcohols.[9] | Requires a transition metal catalyst (e.g., Ru, Ir)[18][19][20], higher temperatures often needed, catalyst can be expensive. | Greener synthesis, especially for N-methylation and N-ethylation where the corresponding alcohols are cheap and safe.[8][17] |
| Aldehydes/Ketones | Reductive Amination | Excellent selectivity for mono-alkylation[14], broad functional group tolerance[21], mild reaction conditions.[22] | Requires a stoichiometric reducing agent (e.g., NaBH(OAc)₃), which adds cost and waste.[15] | Synthesizing complex or sterically hindered N-alkyl morpholines and when avoiding over-alkylation is critical.[1] |
Q2: What are the best general-purpose base and solvent combinations for alkylation with alkyl halides?
Answer: There is no single "best" combination, but some are more broadly applicable than others.
-
For General Screening (Good Starting Point):
-
For Higher Reactivity & Difficult Substrates:
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Rationale: DMF is an excellent solvent for Sₙ2 reactions and readily dissolves most reagents. Cesium carbonate is a stronger and more soluble base than K₂CO₃, often leading to faster and more complete reactions.[4]
-
-
For Anhydrous Conditions:
-
Base: Sodium Hydride (NaH)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
-
Rationale: NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the morpholine (if needed, though typically used for less basic amines). This system requires strict exclusion of water and protic solvents.
-
Q3: When should I consider using microwave irradiation for my reaction?
Answer: Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating reactions.[10] You should consider it when:
-
Conventional heating leads to slow or incomplete reactions. Microwaves can often drive reactions to completion in minutes instead of hours.[11][12]
-
High temperatures are required. Microwaves can rapidly and uniformly heat the reaction mixture to temperatures above the solvent's boiling point in sealed vessels, allowing for superheated conditions that accelerate sluggish reactions.
-
You are performing high-throughput synthesis or rapid library generation. The significant reduction in reaction time makes MAOS ideal for quickly synthesizing a series of analogs.
Section 3: Optimized Experimental Protocols
Protocol 1: Classical N-Alkylation of Morpholine with an Alkyl Bromide
This protocol is a robust starting point for the synthesis of a simple N-alkylated morpholine, with measures to control over-alkylation.
-
Reagent Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (3.0 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add acetonitrile (ACN) as the solvent (concentration of morpholine ~0.5 M).
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
In a separate flask, dissolve the alkyl bromide (1.0 equivalent) in a small amount of ACN.
-
Transfer the alkyl bromide solution to a syringe and set up a syringe pump for slow addition over 2-3 hours.
-
Heat the reaction mixture to reflux (~82°C for ACN).
-
Begin the slow addition of the alkyl bromide.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyl bromide is consumed.
-
Once complete, cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the solid with a small amount of ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water (3x) to remove excess morpholine and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Protocol 2: Selective Mono-Alkylation via Reductive Amination
This protocol is ideal for substrates where over-alkylation is a significant concern or when using aldehydes as the alkyl source.[22]
-
Reagent Setup:
-
To a round-bottom flask with a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and morpholine (1.1 equivalents).
-
Add 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent.
-
-
Iminium Formation:
-
Stir the mixture at room temperature for 30-60 minutes. If the reaction is sluggish, a small amount of acetic acid (0.1 equivalents) can be added to catalyze iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde/ketone is consumed (typically 2-24 hours).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.
- Gleason, J. L., et al. (2024).
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
-
ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]
- PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives.
- RSC Publishing. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Royal Society of Chemistry.
- MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of amines using alcohols as.... Retrieved from [Link]
- CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.
-
ResearchGate. (n.d.). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
- RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry.
- AKJournals. (2011).
-
ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]
- National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
- ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]
-
IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Retrieved from [Link]
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
-
Reddit. (2023). Problematic N-Alkylation : r/chemistry. Retrieved from [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong : r/chemistry. Retrieved from [Link]
- National Institutes of Health. (n.d.).
- RSC Publishing. (n.d.). C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Royal Society of Chemistry.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. books.rsc.org [books.rsc.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ijoer.com [ijoer.com]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 17. akjournals.com [akjournals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for (S)-4-Benzyl-3-(chloromethyl)morpholine
For researchers, scientists, and professionals in drug development, the rigorous analysis of chiral intermediates like (S)-4-Benzyl-3-(chloromethyl)morpholine is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for the characterization, quantification, and enantiomeric purity assessment of this crucial building block. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering not just procedural steps, but the scientific rationale behind the selection of each technique and its specific parameters.
Introduction to this compound and its Analytical Challenges
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecificity is often critical to the final drug's efficacy and safety. The analytical challenges associated with this compound are twofold: ensuring its chemical identity and purity, and, most importantly, confirming its enantiomeric integrity. The presence of the benzyl group provides a chromophore suitable for UV detection, while the morpholine and chloromethyl groups offer sites for derivatization and specific interactions.
Comparative Overview of Analytical Techniques
The two most powerful techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC). The choice between these methods depends on the analytical goal, be it impurity profiling, quantification, or enantiomeric separation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, with detection by mass spectrometry. | Separation of compounds in the liquid phase based on their affinity for a stationary phase, with chiral recognition. |
| Primary Application | Impurity profiling and quantification, especially for volatile and semi-volatile impurities. | Enantiomeric purity determination and quantification of the (S)-enantiomer. |
| Sample Volatility | Requires volatile or derivatized compounds. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability. | Minimal sample preparation, typically dissolution in a suitable solvent. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Dependent on the detector and chromophore; can be very sensitive with UV or MS detection. |
| Enantioselectivity | Requires a chiral stationary phase column. | Achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. |
| Instrumentation Cost | Generally lower than HPLC, though the mass spectrometer adds significant cost. | Higher initial investment, particularly for advanced detectors. |
| Solvent Consumption | Low, uses carrier gas. | High, requires continuous flow of liquid mobile phase. |
In-Depth Analysis Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification
GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound. Due to the polarity of the morpholine ring, derivatization is often employed to improve chromatographic peak shape and thermal stability. A common approach is the formation of N-nitrosomorpholine derivatives under acidic conditions with sodium nitrite.[1]
Experimental Protocol: GC-MS Analysis with Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in methanol.
-
Transfer a 1 mL aliquot to a reaction vial.
-
Add 200 µL of 1 M hydrochloric acid.
-
Add 200 µL of 10% (w/v) aqueous sodium nitrite solution.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.
-
Add 1 mL of dichloromethane and vortex for 1 minute to extract the derivatized analyte.
-
Carefully transfer the organic (bottom) layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 15°C/min, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
dot
Caption: Workflow for GC-MS analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
For a chiral molecule, confirming the enantiomeric excess (% ee) is critical. Chiral HPLC is the gold standard for this purpose. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including benzyl-morpholine derivatives.[2][3]
The benzyl group in the target molecule allows for straightforward UV detection, typically around 254 nm.[4]
Experimental Protocol: Chiral HPLC Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: Chiralpak® OD-H (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Note: The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
dot
Caption: Workflow for Chiral HPLC analysis of this compound.
Structural Confirmation by Spectroscopic Methods
Beyond chromatographic separation, spectroscopic techniques are essential for the unequivocal structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), the benzylic methylene protons, and the protons of the morpholine ring and the chloromethyl group.[5]
-
¹³C NMR: Shows the number of unique carbon atoms. Characteristic signals would be observed for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring and the chloromethyl group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present. Key expected absorption bands for 4-benzylmorpholine derivatives include:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2800-3000 cm⁻¹
-
Aromatic C=C skeletal vibrations: ~1600, 1495, 1450 cm⁻¹
-
C-O-C stretch (ether): ~1115 cm⁻¹[6]
Mass Spectrometry (MS)
In addition to its use as a detector for GC, MS provides crucial information on the molecular weight and fragmentation pattern of the molecule. For N-benzylmorpholine derivatives, common fragmentation patterns involve the cleavage of the benzyl group (resulting in a tropylium ion at m/z 91) and fragmentation of the morpholine ring.[7][8]
Conclusion and Recommendations
For a comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For routine quality control and quantification: A validated Chiral HPLC-UV method is the most efficient and direct approach, providing simultaneous information on purity and enantiomeric excess.
-
For impurity profiling and identification of unknown byproducts: GC-MS is invaluable, particularly for detecting volatile and semi-volatile impurities that might not be observed by HPLC.
-
For initial structural confirmation of a new batch or synthesis route: A full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and high-resolution MS) is essential.
By judiciously selecting and applying these analytical techniques, researchers and drug development professionals can ensure the quality, purity, and stereochemical integrity of this compound, a critical step in the path towards safe and effective pharmaceuticals.
References
- Google Patents. (n.d.). Benzyl morpholine derivatives.
-
National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
MDPI. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR. Retrieved from [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
(n.d.). Chiral Drug Separation. Retrieved from [Link]
-
CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved from [Link]
Sources
- 1. (S)-4-BENZYL-3-CHLOROMETHYL-MORPHOLINE(917572-28-2) 1H NMR spectrum [chemicalbook.com]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine, 4-phenyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. 4-Benzylmorpholine | High-Purity Reagent | [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Core Analytical Strategies: A Comparative Overview
An In-Depth Guide to the Mass Spectrometry Analysis of Morpholine Derivatives
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
Morpholine and its derivatives are ubiquitous organic compounds with a broad spectrum of applications, serving as corrosion inhibitors, emulsifiers in fruit waxes, and crucial intermediates in the synthesis of pharmaceuticals, including the blockbuster antibiotic Linezolid and the antiviral agent Cobicistat.[1][2][3] However, their potential to form carcinogenic N-nitrosomorpholine and their status as process-related impurities or contaminants necessitate highly sensitive and specific analytical methods for their detection and quantification.[1][4][5] Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.
This guide provides a comparative analysis of the predominant mass spectrometric strategies for analyzing morpholine derivatives. We will delve into the causality behind methodological choices, compare the performance of different instrumentation platforms, and provide detailed, field-tested protocols to empower researchers and quality control professionals in making informed decisions for their specific analytical challenges.
The analytical journey for morpholine derivatives begins with a critical decision: direct analysis or chemical derivatization. This choice is fundamentally dictated by the physicochemical properties of the target analyte and the available instrumentation.
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
Direct analysis is often the most straightforward approach, particularly for morpholine derivatives that are sufficiently polar and non-volatile. This method avoids additional sample preparation steps, minimizing potential analyte loss and saving time.
-
The "Why": The primary challenge in the direct analysis of morpholine, a small and polar molecule, is its poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[6] HILIC utilizes a polar stationary phase with a predominantly organic mobile phase, enabling the retention of polar analytes that would otherwise elute in the void volume of an RPLC system.
-
Ionization Considerations: Electrospray Ionization (ESI) is the most effective and widely used ionization technique for this application.[6] Given morpholine's basic nature, analysis is performed in positive ion mode, readily forming the protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but is generally better suited for less polar compounds and may offer lower sensitivity for morpholine itself.[7][8][9]
Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)
When the analytical target is the parent morpholine compound, especially at trace levels in complex matrices like food or pharmaceuticals, chemical derivatization offers a robust and highly sensitive alternative.
-
The "Why": The core principle is to chemically modify the polar, non-volatile morpholine into a stable, volatile derivative that is amenable to gas chromatography.[1] The most common and effective method is the nitrosation of the secondary amine group in morpholine using sodium nitrite (NaNO₂) under acidic conditions to form N-nitrosomorpholine (NMOR) .[4][5][10] This derivative exhibits excellent volatility and thermal stability, making it ideal for GC-MS analysis.
-
Ionization Considerations: Following GC separation, Electron Impact (EI) ionization is standard. EI is a high-energy, "hard" ionization technique that produces characteristic and reproducible fragmentation patterns, which are invaluable for definitive structural confirmation. The fragmentation of NMOR is well-documented, providing a reliable spectral fingerprint for identification.[1][11]
Section 2: Comparing Mass Analyzer Platforms
The choice of mass analyzer is critical and depends on the analytical goal, whether it be routine quantification, structural elucidation of novel derivatives, or screening for unknown contaminants.
Triple Quadrupole (QqQ) Mass Spectrometer
The triple quadrupole is the undisputed workhorse for targeted quantification. Its power lies in its ability to perform Multiple Reaction Monitoring (MRM) .
-
Causality of Performance: In an MRM experiment for LC-MS/MS, the first quadrupole (Q1) is set to isolate the precursor ion (e.g., the [M+H]⁺ of morpholine). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion. This two-stage mass filtering dramatically reduces chemical noise and matrix interference, resulting in exceptional sensitivity and selectivity. For GC-MS, this is often performed in Selected Ion Monitoring (SIM) mode, where the quadrupole monitors for a few characteristic ions of the derivatized analyte.[10]
High-Resolution Mass Spectrometry (HRAM): Q-TOF and Orbitrap
High-resolution platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems offer a paradigm shift from targeted analysis to comprehensive screening and structural confirmation.
-
Causality of Performance: Unlike the QqQ, which only looks for pre-defined ions, HRAM instruments capture a full scan of all ions within a mass range with very high mass accuracy (typically <5 ppm error).[12][13] This capability is transformative for several reasons:
-
Confident Identification: High mass accuracy allows for the calculation of an elemental formula, significantly increasing confidence in compound identification.[13]
-
Retrospective Analysis: Since full-scan data is collected, a dataset can be re-interrogated for newly identified derivatives or contaminants without re-running the sample.
-
Structural Elucidation: The combination of a quadrupole for precursor selection and a high-resolution analyzer for fragment ions (in MS/MS mode) provides rich data for identifying unknown morpholine derivatives.[12][13]
-
-
Q-TOF vs. Orbitrap: While both are excellent HRAM platforms, the Orbitrap generally offers higher resolving power (up to >140,000 FWHM) compared to most Q-TOFs (typically 40,000-60,000 FWHM).[14][15] This superior resolution can be advantageous in resolving isobaric interferences in highly complex matrices. However, both platforms are more than capable of delivering the high-quality data needed for the analysis of morpholine derivatives.[14][16]
Section 3: Data-Driven Performance Comparison
The following tables summarize quantitative performance data from published, validated methods, providing a clear comparison of what can be achieved with different analytical approaches.
Table 1: Comparison of Mass Spectrometry Platforms for Morpholine Derivative Analysis
| Platform | Primary Application | Key Strengths | Common Limitations |
|---|---|---|---|
| GC-Single Quadrupole MS | Routine, high-sensitivity quantification of parent morpholine (as NMOR). | Cost-effective, robust, highly sensitive in SIM mode, extensive spectral libraries. | Requires derivatization; limited to volatile/thermostable compounds. |
| LC-Triple Quadrupole MS/MS | Gold standard for targeted quantification of a wide range of derivatives. | Exceptional sensitivity and selectivity (MRM), high throughput, robust for complex matrices. | Only pre-selected compounds are monitored; limited screening capability. |
| LC-Q-TOF MS | Identification of unknown derivatives, screening, and quantification. | High mass accuracy, good resolution, full-scan data allows retrospective analysis.[15] | Generally lower sensitivity for quantification compared to a QqQ; higher cost.[17] |
| LC-Orbitrap MS | Definitive structural confirmation, complex matrix screening, and quantification. | Highest resolving power, excellent mass accuracy, versatile for both quant and qual.[14] | Highest initial investment and maintenance costs. |
Table 2: Summary of Validated Method Performance for Morpholine Quantification
| Method / Matrix | Linearity Range | R² | LOD | LOQ | Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|---|---|
| GC-MS (as NMOR) in Apple Juice [4][10] | 10 - 500 µg/L | > 0.999 | 7.3 µg/L | 24.4 µg/L | 94.3 - 109.0 | 2.0 - 7.0 |
| HILIC-MS/MS in Apples/Citrus [6] | 0.01 - 0.2 µg/g | N/A | 1.0 - 4.0 µg/kg | 10.0 µg/kg | 84 - 120 | N/A |
| LC-MS/MS in Apples [18][19] | 5 - 300 µg/L | > 0.999 | 2 µg/kg | 5 µg/kg | 83 - 108 | 1.1 - 4.1 |
| HPLC-UV (derivatized) in Cobicistat [3] | 0.3 - 1.2 µg/mL | > 0.999 | 0.1 µg/mL | 0.3 µg/mL | 97.9 - 100.4 | < 0.8 |
Section 4: Visualized Workflows and Mechanisms
To clarify the decision-making and analytical processes, the following diagrams illustrate the core workflows and chemical transformations.
Caption: Comparative analytical workflows for morpholine derivatives.
Caption: Derivatization of morpholine to N-nitrosomorpholine (NMOR).
Caption: Ion path logic for targeted (QqQ) vs. screening (HRAM) analysis.
Section 5: Standardized Experimental Protocols
The following protocols provide a robust starting point for method development. Optimization is essential for specific matrices and instrumentation.
Protocol 1: GC-MS Quantification of Morpholine via NMOR Derivatization
This protocol is adapted from methodologies used for analyzing morpholine in juices and pharmaceutical ingredients.[4][10]
-
Sample Preparation & Derivatization:
-
To 2.0 mL of a liquid sample (e.g., filtered juice) or a prepared solution of a solid sample in a glass tube, add 200 µL of 0.05 M HCl.[10]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex to mix.[10]
-
Heat the mixture at 40°C for 5 minutes in a heating block.[10]
-
Cool the tube to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
GC-MS Parameters:
Protocol 2: Direct HILIC-MS/MS Analysis of Morpholine
This protocol is based on a validated method for determining morpholine residues in fruit commodities.[6]
-
Sample Preparation:
-
Homogenize a representative sample (e.g., 10g of apple).
-
Add 20 mL of acidified methanol (e.g., 1% acetic acid in methanol).[18]
-
Shake or vortex vigorously for 15-20 minutes.
-
Centrifuge at >4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HILIC-MS/MS Parameters:
-
LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in water.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar morpholine.
-
MS Parameters (Triple Quadrupole):
-
Ionization: ESI Positive.
-
MRM Transition for Morpholine: Precursor Ion (m/z 88.1) → Product Ion (e.g., m/z 70.1). Note: Transitions must be optimized on the specific instrument.
-
-
Conclusion
The selection of an optimal mass spectrometric method for the analysis of morpholine derivatives is a multi-faceted decision guided by the specific analytical objective. For high-throughput, routine quantification of parent morpholine, a derivatization-based GC-MS approach offers unparalleled sensitivity, robustness, and cost-effectiveness.[4] For the direct analysis of a broader range of derivatives or when dealing with thermally labile compounds, HILIC coupled with a triple quadrupole MS/MS system is the industry standard for targeted quantification.[6]
For research and development professionals tasked with identifying novel derivatives, characterizing impurities, or performing comprehensive screening in complex matrices, the investment in High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) is invaluable. The ability to obtain accurate mass data provides a level of analytical confidence and discovery potential that is unattainable with lower-resolution instruments.[12][13] By understanding the fundamental principles and comparative strengths of each approach, scientists can confidently select and implement the most appropriate and powerful tool for their work.
References
-
Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link][4][5][10]
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][12][13]
-
Jansson, C., & Levin, J. O. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst. Available at: [Link]
-
Salzano, G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
-
Le, T. D., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. Available at: [Link][18]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Le, T. D., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. Available at: [Link][19]
-
Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link][6]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link][3]
-
National Institute of Standards and Technology. (n.d.). Morpholine, 4-nitroso-. NIST WebBook. Available at: [Link][11]
-
Kolehmainen, E., et al. (2003). Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples. Journal of Mass Spectrometry. Available at: [Link][7]
-
ResearchGate. (n.d.). Question on Q3, qTOF or ORBITRAP LC/MS. ResearchGate. Available at: [Link][15]
-
LabRulez LCMS. (n.d.). The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Available at: [Link][16]
-
ResearchGate. (n.d.). The total ion current chromatogram and mass spectra of the N-nitrosomorpholine. ResearchGate. Available at: [Link][20]
-
Reddit. (n.d.). Difference between a Triple Quad and a Triple TOF. r/massspectrometry. Available at: [Link][17]
-
Advanced Chemistry Development. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of electrospray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization in the identification of apomorphine, dobutamine, and entacapone phase II metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine, 4-nitroso- [webbook.nist.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. preprints.org [preprints.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Enantiomeric Excess of Chiral Morpholines
<
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone in the synthesis and quality control of chiral morpholines. These heterocyclic compounds are prevalent scaffolds in numerous pharmaceuticals, and their stereochemistry is often critical to their pharmacological activity and safety profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of chiral morpholines, supported by experimental data and detailed protocols to empower you in selecting the most appropriate method for your research.
The Criticality of Enantiomeric Purity in Chiral Morpholines
The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[2] Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[3] For chiral morpholines, which are key intermediates and active pharmaceutical ingredients (APIs), robust and validated analytical methods for determining enantiomeric excess are indispensable.[1]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for determining the enantiomeric excess of chiral morpholines hinges on several factors, including the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput, and available instrumentation.[4] The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] | Broad applicability, high resolution, well-established.[2] | Method development can be time-consuming, requires screening of columns and mobile phases.[6] | Moderate to High |
| Chiral GC | Separation of volatile enantiomers on a chiral GC column.[5] | High efficiency and resolution for volatile compounds.[7] | Limited to thermally stable and volatile analytes; derivatization may be required.[5] | High |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift non-equivalence between enantiomers.[1][8] | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require specialized reagents.[9] | High |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[3][4] The separation is achieved on a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, resulting in different retention times.[3][5]
Causality in Experimental Choices
The success of a chiral HPLC separation is critically dependent on the choice of the CSP and the mobile phase.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad applicability for a wide range of chiral compounds, including those containing amine and alcohol functionalities present in morpholines.[1][5] The mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time. The alcohol modifier plays a crucial role in the enantioselective interaction by competing with the analyte for polar interaction sites on the CSP.
Experimental Protocol: Chiral HPLC Method Development
The following protocol outlines a general workflow for developing a chiral HPLC method for a novel chiral morpholine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Morpholine Synthesis: Evaluating Alternatives to (S)-4-Benzyl-3-(chloromethyl)morpholine
Introduction
The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into biologically active molecules and approved pharmaceuticals.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable bioisosteric replacement for other rings like piperidine.[3] The stereochemistry of substituents on the morpholine ring is frequently critical for pharmacological activity, demanding robust and efficient methods for enantioselective synthesis.[4]
(S)-4-Benzyl-3-(chloromethyl)morpholine is a widely utilized chiral building block, valued for its ability to directly install a stereodefined morpholinomethyl group. Its application is notably highlighted in the synthesis of complex pharmaceutical agents, including the NK1 receptor antagonist Aprepitant.[5][6] While effective, reliance on a single building block can be limiting. The development of diverse synthetic strategies is crucial for expanding chemical space, navigating intellectual property landscapes, and optimizing manufacturing processes.
This guide provides a comprehensive comparison of viable synthetic alternatives to this compound. We will delve into strategies starting from the chiral pool, employing asymmetric catalysis, and utilizing alternative chiral building blocks. Each approach will be evaluated based on its mechanism, efficiency, stereocontrol, and practical applicability, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.
Section 1: Profiling the Incumbent: this compound
This compound serves as a potent electrophile for nucleophilic substitution reactions. The benzyl group provides robust protection of the morpholine nitrogen, while the chloromethyl group at the C3 stereocenter is the reactive handle for molecular elaboration.
Typical Synthesis and Application Workflow:
The standard synthesis involves the reduction of a chiral N-benzyl-morpholine-3-carboxylic acid derivative to the corresponding alcohol, (S)-(4-Benzylmorpholin-3-yl)methanol, followed by chlorination, often with thionyl chloride, to yield the final product quantitatively.[7] This building block is then reacted with a suitable nucleophile to construct the target molecule.
Caption: Synthesis and Application of this compound.
Advantages and Limitations:
-
Advantages: Provides a direct route for installing the complete chiral morpholinomethyl fragment. The benzyl protecting group is stable under a wide range of conditions.
-
Limitations: The synthesis of the building block itself can be multi-step. The benzyl group typically requires harsh hydrogenolysis conditions for removal, which may not be compatible with sensitive functional groups in the target molecule.
Section 2: Strategic Alternatives for Chiral Morpholine Construction
We will now explore four distinct and powerful strategies that serve as alternatives to using the pre-formed this compound.
Alternative 1: N-Boc Protected Synthon Strategy
A highly effective alternative involves using an orthogonally protected building block, such as (S)-N-Boc-3-hydroxymethylmorpholine . The tert-butyloxycarbonyl (Boc) group offers a significant advantage over the benzyl group as it can be removed under mild acidic conditions, preserving many sensitive functional groups.
Synthetic Rationale: This building block can be synthesized from chiral pool starting materials like (S)-epichlorohydrin.[8] The primary alcohol is then activated as a leaving group (e.g., mesylate or tosylate) just before its use in a nucleophilic substitution reaction. This "just-in-time" activation avoids the handling of a potentially less stable chlorinated intermediate.
Caption: Workflow for the N-Boc-3-hydroxymethylmorpholine alternative strategy.
Experimental Comparison: The key difference lies in the protecting group strategy. The choice between Bn and Boc depends entirely on the downstream chemistry planned for the target molecule.
| Feature | This compound | (S)-N-Boc-3-(mesyloxymethyl)morpholine |
| Protecting Group | Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) |
| Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Mild Acid (e.g., TFA, HCl) |
| Compatibility | Sensitive to reduction | Sensitive to strong acid |
| Intermediate Stability | Chloromethyl is moderately stable | Mesylate is generated in situ |
| Overall Yield | Generally high for coupling | Generally high for coupling |
Alternative 2: Asymmetric Hydrogenation of Dehydromorpholines
This catalytic approach builds the stereocenter on an achiral precursor, offering high atom economy. The strategy involves synthesizing a 2-substituted dehydromorpholine, which is then subjected to asymmetric hydrogenation using a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.
Synthetic Rationale: This method is powerful because it avoids the use of stoichiometric chiral starting materials or auxiliaries. The enantioselectivity is controlled by the chiral catalyst, which can often be tuned for optimal performance. This approach has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[9]
General Reaction Scheme:
Caption: Asymmetric hydrogenation for chiral morpholine synthesis.
Experimental Data Summary:
| Catalyst Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (S,S)-Et-DuPhos-Rh | N-Boc-2-phenyl-dehydromorpholine | >99 | 96 | [9] |
| (R,R)-Me-BPE-Rh | N-Boc-2-methyl-dehydromorpholine | >99 | 98 | [9] |
| SKP-Rh | N-Boc-2-(4-fluorophenyl)-dehydromorpholine | >99 | 99 | [9] |
Alternative 3: Chiral Auxiliary-Mediated Synthesis (Myers' Method)
For constructing highly functionalized and complex chiral centers, the use of a chiral auxiliary is a reliable and powerful strategy. The Myers' asymmetric alkylation using pseudoephedrine as a chiral auxiliary is a classic and field-proven method.[10][11]
Synthetic Rationale: In this approach, an achiral carboxylic acid is condensed with pseudoephedrine to form a chiral amide. Deprotonation of this amide with a strong base (like LDA) generates a conformationally rigid Z-enolate. This enolate is then alkylated with a high degree of diastereoselectivity, as the electrophile attacks from the less sterically hindered face.[10] The resulting product can be cleaved to reveal a chiral carboxylic acid, alcohol, or aldehyde, which can then be cyclized to form the desired morpholine ring.
Caption: Workflow using pseudoephedrine as a chiral auxiliary.
Advantages and Causality:
-
High Diastereoselectivity: The rigidity of the lithium-chelated Z-enolate is the causal factor for the high stereocontrol, forcing the electrophile to approach from a specific trajectory.[10][11]
-
Reliability: The method is well-established and works for a wide range of electrophiles.
-
Versatility: The alkylated amide can be converted into various functional groups.
-
Drawback: This is a stoichiometric approach, requiring the use and subsequent removal of the chiral auxiliary, which can add steps to the overall synthesis.
Alternative 4: Organocatalytic Enantioselective Synthesis
A modern approach involves using small organic molecules as catalysts to induce enantioselectivity. This strategy can be used to generate key chiral precursors which are then cyclized to form the morpholine ring. For example, an organocatalytic α-chlorination of an aldehyde can produce a chiral 2-chloro alcohol, a key intermediate for morpholine synthesis.[12]
Synthetic Rationale: This method leverages organocatalysis to set the key stereocenter early in the synthesis. The resulting chiral fragment is then elaborated. This avoids chiral HPLC and can significantly shorten the synthetic route compared to classical resolutions. A five-step procedure can yield N-benzyl protected morpholines with chiral C2-substituents in 35-60% overall yields and 75-98% ee.[12]
Experimental Comparison: In a reported synthesis of a D₄ antagonist, the organocatalytic route provided the target in 35% overall yield and 98% ee, a significant improvement over the previous route which required preparative chiral HPLC and gave only a 9.9% overall yield.[12]
Section 3: Overall Strategy Comparison
Choosing the right synthetic strategy depends on the specific goals of the project, including scale, cost, required stereopurity, and the chemical nature of the target molecule.
Caption: Decision matrix for selecting a chiral morpholine synthesis strategy.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis and Activation of (S)-N-Boc-3-hydroxymethylmorpholine
This protocol is adapted from methodologies focused on creating versatile morpholine building blocks.[3][8]
Part A: Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine
-
To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent like methanol at 0 °C, add (S)-epichlorohydrin (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LCMS indicates consumption of the starting material.
-
Cool the reaction mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (1.5 eq).
-
Stir at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford (S)-N-Boc-3-hydroxymethylmorpholine.
Part B: Activation via Mesylation and Coupling
-
Dissolve (S)-N-Boc-3-hydroxymethylmorpholine (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.1 eq).
-
Causality Note: The MsCl reacts with the primary alcohol to form a highly reactive mesylate in situ, which is a good leaving group. Triethylamine acts as a base to neutralize the HCl generated.
-
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude product via silica gel chromatography to obtain the coupled product.
Conclusion
While this compound remains a valuable and straightforward reagent, the modern synthetic chemist has a diverse arsenal of alternative strategies for constructing chiral morpholines. The choice of an N-Boc protected synthon offers superior flexibility for molecules intolerant to hydrogenolysis. For routes prioritizing atom economy and scalability, asymmetric catalytic methods like hydrogenation are unparalleled. When absolute stereocontrol for complex fragments is paramount, chiral auxiliaries provide a reliable, albeit stoichiometric, solution. By understanding the causal mechanisms, advantages, and limitations of each approach, researchers can select the optimal synthetic route, accelerating the discovery and development of next-generation therapeutics.
References
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- Recent progress in the synthesis of morpholines.
- Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting M
- Morpholine synthesis. Organic Chemistry Portal.
- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed.
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- A Comparative Guide to the Synthetic Routes of Chiral Morpholines. Benchchem.
- Chapter 10 Synthesis of aprepitant.
- Stereochemical structure of aprepitant and its intermediate.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. Semantic Scholar.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Aprepitant Synthetic Routes. MedKoo Biosciences.
- Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
- (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Validation of (S)-4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-3-(chloromethyl)morpholine stands as a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the selective norepinephrine reuptake inhibitor, (S,S)-Reboxetine. The stereochemical integrity and overall purity of this morpholine derivative are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of this compound, drawing upon established techniques for related compounds and offering insights into best practices for method development and validation.
The Significance of Purity in Chiral Intermediates
In the realm of pharmaceutical synthesis, the adage "garbage in, garbage out" holds profound truth. The purity of starting materials and intermediates dictates the quality of the final drug substance. For chiral molecules like this compound, this extends beyond simple chemical purity to encompass enantiomeric purity. The presence of the undesired (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even unforeseen toxicological effects.[1] Therefore, robust analytical methods are not merely a quality control checkpoint but a cornerstone of a well-controlled and reproducible manufacturing process.
Analytical Strategies for Purity Determination: A Comparative Overview
The validation of this compound purity necessitates a multi-faceted analytical approach. No single technique can provide a complete picture of all potential impurities. This guide will focus on a combination of chromatographic and spectroscopic methods to ensure a comprehensive assessment.
Enantiomeric Purity: The Core Challenge
The primary analytical challenge lies in the accurate quantification of the desired (S)-enantiomer and its unwanted (R)-counterpart. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity.[2]
Diagram 1: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development and validation.
Table 1: Comparison of Chiral Stationary Phases for Morpholine Derivatives
| Chiral Stationary Phase (CSP) | Principle | Advantages | Disadvantages | Typical Mobile Phases |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Polysaccharide-based; separation based on hydrogen bonding, π-π interactions, and steric hindrance. | Broad applicability, robust, good for preparative separations.[3] | May require optimization of mobile phase additives. | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water with buffers. |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Polysaccharide-based; similar to cellulose derivatives but with different helical structure. | Often provides complementary selectivity to cellulose-based phases.[5] | Can be sensitive to mobile phase composition. | Normal Phase: Hexane/Ethanol; Reversed Phase: Methanol/Water. |
| Crown Ether-based (e.g., ChiroSil®) | Forms inclusion complexes with primary amines. | Excellent for separating compounds with primary amine groups.[6] | Limited applicability to other functional groups. | Acidified aqueous/organic mixtures. |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is a starting point and requires validation for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Validation Parameters: As per ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]
Chemical Purity and Impurity Profiling
Beyond enantiomeric purity, a comprehensive analysis of chemical impurities is crucial. These can originate from starting materials, side reactions, or degradation. A combination of achiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
A standard reversed-phase HPLC method using a C18 column is effective for separating this compound from non-chiral impurities.
Experimental Protocol: Achiral HPLC for Chemical Purity
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Starting Materials: Unreacted N-benzylethanolamine and reagents from the chlorination step.
-
Byproducts: Di-substituted products or products of side reactions. Benzyl chloride, a potential precursor, can contain impurities like benzaldehyde and α,α-dichlorotoluene.[8]
-
Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group.
GC-MS is the gold standard for the analysis of residual solvents from the synthesis and purification process.[] Due to the polarity of morpholine derivatives, a derivatization step is often necessary to improve volatility for GC analysis.[10]
Diagram 2: GC-MS Workflow for Residual Solvents and Volatile Impurities
Caption: A typical headspace GC-MS workflow for residual solvent analysis.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace GC-MS system.
-
Column: DB-624 or equivalent (for volatile organic compounds).
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature gradient to separate common organic solvents (e.g., 40°C hold for 5 min, then ramp to 240°C).
-
Headspace Parameters: Optimize vial equilibration temperature and time.
-
MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Based on ICH Q3C guidelines for residual solvents.
Structural Confirmation and Absolute Purity: The Role of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method for determining absolute purity without the need for a specific reference standard of the analyte.
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment, confirming the presence of the benzyl, morpholine, and chloromethyl groups.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing definitive structural elucidation.
-
qNMR: By using a certified internal standard with a known purity, the absolute purity of the target compound can be determined with high accuracy.[6]
Comparison with Alternative Intermediates
The synthesis of (S,S)-Reboxetine can be approached through various synthetic routes, employing different chiral precursors. Understanding these alternatives provides context for the importance of robust purity control for this compound.
Table 2: Comparison of Chiral Precursors for (S,S)-Reboxetine Synthesis
| Chiral Precursor | Synthetic Approach | Potential Advantages | Potential Purity Challenges |
| This compound | Linear synthesis from a chiral amino alcohol. | Well-established route. | Control of stereochemistry in the chlorination step; potential for racemization. |
| (S)-Styrene Oxide | Convergent synthesis involving the opening of the epoxide ring. | Potentially shorter route. | Enantiopurity of the starting epoxide is critical; regioselectivity of the ring-opening reaction. |
| Chiral Amino Alcohols | Diastereoselective reactions to build the morpholine ring. | High stereocontrol can be achieved. | May require multiple steps and protecting group chemistry. |
The choice of synthetic route and precursor often depends on factors such as cost, scalability, and the ability to consistently control purity and stereochemistry. A well-characterized and highly pure intermediate like this compound can significantly streamline the downstream manufacturing process of the final API.
Conclusion: A Holistic Approach to Purity Validation
The validation of this compound purity is a critical undertaking that requires a synergistic combination of analytical techniques. Chiral HPLC is indispensable for ensuring enantiomeric purity, while achiral HPLC and GC-MS provide a comprehensive profile of chemical and volatile impurities. NMR spectroscopy serves as a powerful tool for structural confirmation and can be leveraged for absolute purity determination.
By implementing the methodologies and validation strategies outlined in this guide, researchers, scientists, and drug development professionals can establish a robust quality control framework. This ensures that this compound meets the stringent purity requirements necessary for the synthesis of safe and effective pharmaceuticals, ultimately safeguarding patient health.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- Mellin, C., et al. Enantioseparation of the antidepressant reboxetine.
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.
- FDA's Policy Statement for the Development of New Stereoisomeric Drugs. (1992). Chirality, 4(5), 338-340.
-
Agilent Technologies. (2014). Analysis of Residual Solvents in Pharmaceutical Products According to USP <467>. [Link]
- Armagan, O. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets.
- Srinivasa Rao, B., & Sridhar, G. (2013). Development and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 5(12), 1130-1135.
- Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 824-830.
- Umarova, N. Z., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
- Ravisankar, P., et al. (2012). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. E-Journal of Chemistry, 9(4), 2023-2028.
- Gawad, V., et al. (2015). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. Der Pharma Chemica, 7(1), 162-168.
- Wang, Z., et al. (2018). General procedure for the synthesis of benzyl chlorides.
- Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8904769.
-
Pharmaffiliates. Benzyl Chloride-impurities. [Link]
- Papakostas, G. I., et al. (2005). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder.
- Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic resonance in chemistry: MRC, 58(11), 1087-1100.
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
- Google Patents.
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
- Papageorgiou, C., et al. (2002). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder.
- Liu, Y., et al. (2013). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & biomolecular chemistry, 11(3), 478-484.
- Patel, R. M., et al. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2).
- Ferretti, R., et al. (1998). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase.
- Welch, C. J. HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
- Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(2), 165-172.
- Pinto, G. M. F., et al. (2010). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
-
Shimadzu. Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 7, 122-163.
-
Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [Link]
-
Wikipedia. MDMA. [Link]
- Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1087-1100.
- Rossino, G., et al. (2022). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
- John, J., et al. (2022). A Review on Synthesis and Characterization of Various Drug Impurities. World Journal of Pharmaceutical Research, 11(9), 622-637.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 7. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]
- 8. chimia.ch [chimia.ch]
- 10. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R) and (S) Enantiomers of Morpholine Derivatives
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These stereoisomers, often designated as (R) and (S), can exhibit profoundly different pharmacological and toxicological profiles. The morpholine scaffold, a privileged heterocyclic motif in drug discovery, is frequently incorporated into chiral molecules.[1][2] This guide provides an in-depth technical comparison of the biological activities of (R) and (S) enantiomers of two distinct classes of morpholine derivatives, supported by experimental data and detailed protocols. Understanding these stereochemical nuances is critical for researchers, scientists, and drug development professionals in the pursuit of more selective and efficacious therapeutics.[3]
Case Study 1: Reboxetine - Stereoselectivity in Norepinephrine Reuptake Inhibition
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[4] It is marketed as a racemic mixture of its (S,S) and (R,R) enantiomers.[4] However, extensive research has revealed a significant disparity in the biological activity of these two isomers, highlighting the importance of stereochemistry in its therapeutic action.
Comparative Biological Activity of Reboxetine Enantiomers
The primary mechanism of action of Reboxetine is the blockade of the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine.[5] The (S,S)-enantiomer of Reboxetine is significantly more potent and selective for the NET compared to its (R,R)-counterpart.[6][7] In contrast, the affinity for the serotonin transporter (SERT) is considerably lower for both enantiomers, underscoring Reboxetine's selectivity for norepinephrine reuptake inhibition.[5]
| Enantiomer | Target | Binding Affinity (Ki) | Potency Comparison | Reference |
| (S,S)-Reboxetine | NET | ~0.008 nM (rat) | 130-fold higher inhibitory activity than (R,R) | [5][7] |
| (R,R)-Reboxetine | NET | ~1.1 nM (rat) | [5] | |
| Racemic Reboxetine | NET | 1.1 nM (rat) | [5] | |
| Racemic Reboxetine | SERT | 129 nM (rat) | ~117-fold selectivity for NET over SERT | [5] |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Despite the higher potency of the (S,S)-enantiomer, pharmacokinetic studies have shown that the plasma concentrations of the (R,R)-enantiomer are typically higher in patients.[3][8] This observation underscores the complexity of drug action, where both pharmacodynamics (potency) and pharmacokinetics (absorption, distribution, metabolism, and excretion) of individual enantiomers must be considered to understand the overall clinical effect of a racemic drug.
Experimental Protocol: Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the norepinephrine transporter using [³H]-nisoxetine, a high-affinity radioligand for the NET.[9][10]
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]-Nisoxetine (specific activity ~80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: Desipramine (10 µM).
-
Test Compounds: (S,S)-Reboxetine and (R,R)-Reboxetine.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM desipramine.
-
Test Compound: 50 µL of varying concentrations of (S,S)-Reboxetine or (R,R)-Reboxetine.
-
-
Radioligand Addition: Add 50 µL of [³H]-nisoxetine (final concentration ~0.5-1.0 nM) to all wells.
-
Membrane Addition: Add 150 µL of the prepared membrane suspension to all wells.
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of norepinephrine reuptake inhibition and the workflow of the radioligand binding assay.
Case Study 2: Aprepitant Analogs - Stereoselective Antagonism of the Neurokinin-1 (NK1) Receptor
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. [11][12]While aprepitant itself has a complex stereochemistry with three chiral centers, the principle of stereoselective antagonism at the NK1 receptor can be clearly illustrated by examining the biological activities of the enantiomers of a structurally related piperidine ether-based NK1 receptor antagonist, L-733,060. [13]
Comparative Biological Activity of L-733,060 Enantiomers
The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. [14]Antagonism of this receptor blocks the downstream signaling cascades responsible for emesis. The (2S,3S)-enantiomer, L-733,060, is a potent antagonist of the human NK1 receptor, while its (2R,3R)-enantiomer, L-733,061, is essentially inactive. [13]This stark difference in activity underscores the highly specific stereochemical requirements for binding to and antagonizing the NK1 receptor.
| Enantiomer | Target | Biological Activity | Affinity (pKi) | Reference |
| L-733,060 | hNK1R | Potent antagonist of Substance P-induced Ca²⁺ mobilization | ~9.1 (0.8 nM) | [13] |
| L-733,061 | hNK1R | Inactive at concentrations up to 300 nM | - | [13] |
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of test compounds at the NK1 receptor by monitoring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR). [15][16][17][18] Materials:
-
Cells: HEK293 cells stably expressing the human NK1 receptor (hNK1R).
-
Calcium-sensitive dye: Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Test Compounds: L-733,060 and L-733,061.
-
FLIPR Instrument.
Procedure:
-
Cell Plating: Seed hNK1R-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of Fluo-4 AM loading solution (in assay buffer) to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (L-733,060 and L-733,061) in assay buffer. Add 50 µL of the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Monitor the change in fluorescence for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Determine the inhibitory effect of the test compounds by measuring the reduction in the Substance P-induced fluorescence signal. Calculate the IC50 values for each antagonist by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams depict the NK1 receptor signaling cascade and the workflow for the calcium mobilization assay.
Conclusion: The Imperative of Stereochemical Characterization
The case studies of Reboxetine and the Aprepitant analog L-733,060 unequivocally demonstrate the profound impact of stereochemistry on the biological activity of morpholine derivatives. The significant differences in potency and selectivity between the (R) and (S) enantiomers highlight the necessity of evaluating individual stereoisomers during the drug discovery and development process. Relying on data from racemic mixtures can obscure the true pharmacological properties of the active enantiomer and may lead to a misinterpretation of a drug's efficacy and safety profile.
For researchers in the field, the detailed experimental protocols provided in this guide offer a validated framework for the in-house characterization of chiral morpholine derivatives. A thorough understanding and application of these principles will undoubtedly contribute to the design of more refined, potent, and safer therapeutic agents.
References
- Cossy, J., Gomez Pardo, D., & Cochi, A. (2012). Synthesis of Two Neurokinin NK1 Receptor Antagonists: (+)-L-733,060 and (-)-L-733,061. HETEROCYCLES, 85(7), 1631.
- Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23-35.
- Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413–427.
- Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44.
- Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life Sciences, 52(12), 1023-1029.
- Massi, M., Polidori, C., Pompei, P., Ciccocioppo, R., de Caro, G., & Panocka, I. (1995). The non-peptide tachykinin NK1 receptor antagonist L-733,060 is a potent inhibitor of the behavioural effects of substance P. Neuroscience Letters, 183(1-2), 11-14.
- Öhman, D., & Spigset, O. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring, 25(2), 189–195.
- McLean, S., Smith, C., & Hill, R. G. (1996). L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays. European Journal of Pharmacology, 317(1), 129-135.
- Rao, R. N., & Nagaraju, V. (2003). Stereoselective synthesis of chiral drugs. Current Science, 84(6), 747-757.
- Owen, J. R., & Nemeroff, C. B. (2003). New antidepressants: a focus on the norepinephrine and dopamine systems.
- Tattersall, F. D., Rycroft, W., Cumberbatch, M., Mason, G., Tye, S., Williamson, D. J., ... & Hargreaves, R. J. (2000). The novel NK1 receptor antagonist L-758,298 is a potent and long-acting inhibitor of cisplatin-induced emesis in the ferret. Neuropharmacology, 39(4), 652-663.
- Harrison, T., Owens, A. P., Williams, B. J., & Swain, C. J. (2001). Recent progress in the discovery of non-peptide tachykinin NK1 receptor antagonists. Current Opinion in Drug Discovery & Development, 4(5), 589-600.
- Wu, H., Li, G., & Cui, J. (2018). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 8(1), 1-13.
- Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.
- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., & Hoffmann, W. P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
-
Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit. Retrieved from [Link]
- Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European journal of pharmacology, 191(2), 239-243.
- Tejani-Butt, S. M. (1992). [3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of pharmacological and toxicological methods, 27(3), 153-160.
- G. F. (2012). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 10(36), 7349-7357.
- Millan, M. J., Brocco, M., Gobert, A., Joly, F., Bervoets, K., Rivet, J. M., & Lejeune, F. (2001). The selective norepinephrine reuptake inhibitor reboxetine has a modest yet significant and selective antagonist action at serotonin (5-HT)2B receptors. European journal of pharmacology, 426(1-2), 31-35.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Cheetham, S. C., Viggers, J. A., Slater, N. A., & Heal, D. J. (1993). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 32(8), 737-746.
- Graham, D., Langer, S. Z., & Trendelenburg, A. U. (1994). [3H]-nisoxetine, a selective radioligand for the neuronal norepinephrine transporter in the central nervous system. Synapse, 16(2), 113-122.
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
- Moinet, G., Guitton, J., & Besson, M. (2006). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. Organic letters, 8(22), 5081-5084.
-
Wikipedia contributors. (2024, January 15). Reboxetine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Navari, R. M. (2017). Overview of the neurokinin-1 receptor antagonists. Biotarget, 1, 6.
- Muñoz, M., & Coveñas, R. (2014). The neurokinin-1 receptor: a new target in cancer therapy. Cancers, 6(3), 1546-1565.
- Quartara, L., & Maggi, C. A. (1998). The tachykinin NK1 receptor. Part II: Distribution and pathophysiological roles. Neuropeptides, 32(1), 1-25.
- Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert review of anticancer therapy, 4(5), 715-724.
- Hesketh, P. J. (2004). Aprepitant: a novel agent for the prevention of chemotherapy-induced nausea and vomiting.
- Hargreaves, R. (2002). Imaging substance P receptors (NK1) in the living human brain using positron emission tomography.
- Kramer, M. S., Cutler, N., Feighner, J., Shrivastava, R., Carman, J., Sramek, J. J., ... & Rupniak, N. M. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science, 281(5383), 1640-1645.
- Rupniak, N. M., & Kramer, M. S. (1999). Discovery of the antidepressant and anxiolytic efficacy of substance P (NK1) receptor antagonists. Trends in pharmacological sciences, 20(12), 485-490.
- Muñoz, M., & Coveñas, R. (2020). The neurokinin-1 receptor antagonist aprepitant: an intelligent bullet against cancer?. Cancers, 12(5), 1238.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reboxetine - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (S)-4-Benzyl-3-(chloromethyl)morpholine
This guide provides comprehensive, actionable procedures for the safe handling and disposal of (S)-4-Benzyl-3-(chloromethyl)morpholine (CAS No. 917572-28-2). As a substituted morpholine containing a reactive chloromethyl group, this compound requires stringent safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. Our objective is to provide a framework that ensures safety and regulatory compliance, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Core Hazard Assessment: Understanding the Risk Profile
This compound is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, its hazard profile can be reliably inferred from its structural components: the morpholine ring, the benzyl group, and the highly reactive chloromethyl group. An SDS for the positional isomer, 4-Benzyl-2-(chloromethyl)morpholine (CAS No. 40987-25-5), classifies it as causing severe skin burns and eye damage (H314)[1]. The parent compound, morpholine, is flammable, toxic, and corrosive[2][3]. The chloromethyl group is a known alkylating agent, a class of compounds often associated with carcinogenic properties[4][5].
Therefore, all handling and disposal procedures must be based on the assumption that this compound is corrosive, toxic, and a suspected carcinogen . It is classified as a halogenated organic hazardous waste .
| Hazard Classification | Description | GHS Pictogram | Recommended PPE |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage upon contact[1]. | Corrosion | Chemical-resistant gloves (Nitrile, Neoprene), lab coat, full-face shield. |
| Acute Toxicity | The morpholine moiety suggests potential toxicity if inhaled, swallowed, or in contact with skin[3]. | Skull and Crossbones | Work in a certified chemical fume hood. |
| Chronic Toxicity | The chloromethyl group is a reactive functional group. Similar compounds are regulated by OSHA as potential carcinogens[4][5]. | Health Hazard | Strict adherence to engineering controls to minimize any exposure. |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. Do not discharge to drains or waterways[1][6]. | Environment (Precautionary) | Contained disposal procedures are mandatory. |
Personnel Protection: Your First Line of Defense
Before handling or preparing for disposal, ensure all appropriate personal protective equipment (PPE) is worn. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1].
-
Eye/Face Protection: Safety glasses are insufficient. A full-face shield in combination with safety goggles is required to protect against splashes[1].
-
Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities or cleaning spills, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[1][2].
Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound is governed by its classification as a halogenated organic waste. This dictates segregation and specific disposal technologies. The United States Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system, meaning the generator is responsible for the waste from its creation to its final, safe disposal[7].
Waste Segregation: The Critical First Step
The presence of chlorine classifies this compound as a halogenated waste. It is imperative to segregate it from non-halogenated waste streams.
Why is this critical? Halogenated waste requires high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting hydrochloric acid (HCl) and prevent the formation of toxic dioxins. Mixing it with non-halogenated solvents, which can often be recycled or used as fuel additives, results in the entire mixture requiring this more complex and expensive disposal process[8][9].
Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste"[10][11].
-
Never mix this compound waste with non-halogenated solvents like acetone, ethanol, or hexane[8].
-
Keep a running log of the constituents and their approximate volumes added to the waste container[11].
Containerization and Labeling
Proper containment prevents leaks and ensures safe transport.
-
Select an Appropriate Container: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a vapor-tight, screw-top lid[6][11].
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Storage: Keep waste containers closed at all times, except when adding waste. Store in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources[12].
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for managing different waste streams of the compound.
Emergency Procedures: Spill Management
Accidental releases require immediate and correct action to prevent exposure and environmental contamination.
Small Spills (<100 mL in a fume hood)
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent[13].
-
Collection: Using spark-proof tools, carefully collect the absorbed material and contaminated debris into a designated hazardous waste container[13].
-
Decontamination: Wipe the spill area with a cloth dampened with a decontamination solution (see Section 5). All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.
Large Spills (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Contact your institution's EHS emergency line immediately. Provide details on the chemical spilled, the approximate quantity, and the location.
-
Do Not Attempt to Clean: A large spill of a corrosive and potentially toxic compound requires specialized response from trained professionals.
Decontamination and Empty Container Treatment
The reactive chloromethyl group can be chemically neutralized. This is particularly useful for decontaminating surfaces after a small spill or for rinsing empty containers to render them less hazardous. This procedure does not replace the need for professional disposal of bulk waste but aligns with EPA guidelines allowing generators to treat waste on-site to render it less hazardous[14].
Causality: The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic substitution. A mild nucleophile in a basic or neutral aqueous solution can displace the chloride ion, converting the compound to a less reactive and often more water-soluble derivative. An aqueous solution of ammonium chloride or sodium carbonate can serve this purpose[4][5].
Decontamination Protocol:
-
Prepare Solution: Prepare a 5% aqueous solution of sodium carbonate or a saturated aqueous solution of ammonium chloride.
-
Application: For surface decontamination, wipe the area with a cloth saturated in the solution. For empty containers, add the solution to approximately 10% of the container's volume, close, and shake thoroughly.
-
Reaction Time: Allow a contact time of at least 15 minutes with vigorous stirring or shaking to ensure the reaction proceeds to completion[4].
-
Disposal of Rinsate: Crucially, the rinsate from this procedure must be collected and disposed of as halogenated hazardous waste.
-
Repeat: For empty containers, perform this rinse procedure three times (triple rinse). After triple rinsing and collecting all rinsate, the container can often be disposed of as non-hazardous waste after defacing the original label. Confirm this final step with your institutional EHS guidelines.
By adhering to these scientifically-grounded procedures, you can ensure the safe management and disposal of this compound, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Rohm and Haas Company. (1995, May 9). Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. (U.S. Patent No. 5,414,202). Google Patents.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [relevant university EHS page - specific URL not in search results]
-
Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 26). CHLORINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, November 28). Chemical Disinfectants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
WorkSafeBC. (n.d.). Chloramines - Safe work practices. Retrieved from [Link]
-
Wang, Z., et al. (2010). Inactivation and mechanisms of chlorine dioxide on Nosema bombycis. Journal of Invertebrate Pathology, 104(2), 134-9. Retrieved from [Link]
- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [relevant university research group SOP page - specific URL not in search results]
-
Amerigo Scientific. (n.d.). 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
OSHA Outreach Courses. (2025, December 17). Chlorine Awareness Training. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for reaction involving Chloromethyl methyl ether. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Morpholine, 99+%. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chempanda.com [chempanda.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Learn the Basics of Hazardous Waste | US EPA [epa.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of (S)-4-Benzyl-3-(chloromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Immediate Safety Concerns
(S)-4-Benzyl-3-(chloromethyl)morpholine is a halogenated morpholine derivative. The presence of the chloromethyl group and the morpholine ring structure suggests potential for significant health hazards. The Safety Data Sheet for the racemic mixture, 4-Benzyl-2-(chloromethyl)morpholine, explicitly states that it "Causes severe skin burns and eye damage."[2] The parent compound, morpholine, is classified as a flammable liquid and vapor that is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[3][4] Therefore, it is critical to handle this compound as a corrosive and toxic substance.
Primary Hazards:
-
Corrosivity: Expected to cause severe burns to skin and eyes upon contact.[2]
-
Toxicity: Assumed to be toxic if it comes into contact with skin and potentially harmful if inhaled or swallowed.[3]
-
Irritation: Vapors or aerosols may be irritating to the respiratory tract.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[5][6] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specifications | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves such as butyl rubber or nitrile rubber are recommended. It is advisable to double-glove.[1][7] | To prevent skin contact, as morpholine derivatives can be toxic upon dermal absorption and cause severe skin burns.[1][3] Double-gloving provides an additional layer of protection in case the outer glove is compromised.[5] |
| Eye and Face Protection | Tight-sealing safety goggles and a full-face shield are required.[2][8] | To protect against splashes that can cause serious and potentially irreversible eye damage.[2] Safety glasses alone are insufficient.[7] |
| Skin and Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is mandatory. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[11] | To prevent respiratory irritation and potential systemic toxicity from inhalation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5][9]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[12] Have a spill kit with appropriate absorbent materials readily available.
-
Material Handling: Handle the compound as a solid to minimize the risk of splashes. If a solution is required, add the solid to the solvent slowly and in a controlled manner.
Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE in the correct order: lab coat, respiratory protection, eye and face protection, and then gloves (inner and outer pair).[5]
-
Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weighing paper or in a tared container. Use non-sparking tools.[3][13]
-
In Use: Keep the container tightly closed when not in use.[3][14] Avoid the formation of dust and aerosols.[2]
-
Doffing PPE: After handling is complete, remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield and goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[10]
Spill and Exposure Response Plan
Spill Response
-
Evacuate and Alert: In the event of a spill, immediately evacuate the immediate area and alert nearby colleagues and your supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For a small spill within the fume hood, you may proceed with cleanup if you are trained to do so. For larger spills, or any spill outside of a fume hood, contact your institution's emergency response team.
-
Cleanup (for small, contained spills):
-
Wear your full PPE ensemble.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Waste Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][15] Do not mix with non-halogenated waste.[15][16]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][16] A list of all chemical constituents and their approximate percentages must be maintained.[15]
-
Storage: Waste containers should be kept tightly closed and stored in a designated satellite accumulation area.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] Never dispose of this chemical down the drain.[9]
Workflow Visualization
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westlake.com [westlake.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hscprep.com.au [hscprep.com.au]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
